2-Amino-5-benzylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-5-benzylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-11(15)10-7-9(16-12(10)14)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMZWPGWTMIMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397351 | |
| Record name | 2-amino-5-benzylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383382-37-4 | |
| Record name | 2-amino-5-benzylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-benzylthiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-benzylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed procedural protocol for the synthesis of 2-amino-5-benzylthiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is primarily achieved through the versatile Gewald multicomponent reaction. This document elucidates the underlying reaction mechanism, details a step-by-step synthesis protocol, outlines purification and characterization techniques, and addresses critical safety considerations. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, facilitating the efficient and safe laboratory-scale production of this valuable molecular scaffold.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The presence of both a nucleophilic amino group and a modifiable carboxamide function makes this compound a versatile building block for the synthesis of more complex molecules and chemical libraries for drug discovery campaigns.[1][2] Its synthesis is most commonly and efficiently accomplished via the Gewald reaction, a one-pot multicomponent condensation that reliably constructs the 2-aminothiophene core.[1]
The Gewald Reaction: A Mechanistic Perspective
The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, cyanoacetamide) in the presence of elemental sulfur and a basic catalyst.[3][4] The reaction for the synthesis of this compound proceeds through a series of well-established steps:
-
Knoevenagel Condensation : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-phenyl-2-butanone, also known as benzylacetone) and cyanoacetamide. The basic catalyst, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the α-carbon of cyanoacetamide, which then acts as a nucleophile, attacking the carbonyl carbon of benzylacetone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[5]
-
Michael Addition of Sulfur : The base also facilitates the reaction of elemental sulfur with the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization : The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[3]
The overall efficiency and yield of the Gewald reaction are influenced by the choice of solvent and the basic catalyst.[1] Alcohols such as ethanol or methanol are commonly employed as solvents.[2]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of the title compound.
Reagents and Materials
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| 4-Phenyl-2-butanone (Benzylacetone) | C₁₀H₁₂O | 148.20 | 10 |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 10 |
| Elemental Sulfur | S | 32.06 | 10 |
| Triethylamine | C₆H₁₅N | 101.19 | 10 |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | ~50 mL |
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-phenyl-2-butanone (1.48 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 50 mL of anhydrous ethanol.
-
Catalyst Addition : To the stirred suspension, add triethylamine (1.01 g, 1.4 mL, 10 mmol) dropwise.
-
Reaction : Heat the reaction mixture to 50°C and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation : Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purification : Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a solid.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the thiophene proton, and the protons of the amino and carboxamide groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic and thiophene carbons, the methylene carbon, and the carbonyl carbon of the carboxamide.
-
IR (Infrared) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.
-
MS (Mass Spectrometry) : Mass spectrometry will confirm the molecular weight of the compound through the observation of the molecular ion peak.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Phenyl-2-butanone (Benzylacetone) : Causes skin and serious eye irritation.
-
Cyanoacetamide : Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Elemental Sulfur : Flammable solid and may cause skin irritation.
-
Triethylamine : Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.
Conclusion
The Gewald reaction provides an efficient and reliable method for the synthesis of this compound. This technical guide offers a comprehensive framework for its preparation, from understanding the reaction mechanism to a detailed experimental protocol and safety considerations. The resulting compound serves as a valuable starting material for the development of novel therapeutic agents, underscoring the importance of this synthetic procedure in the field of medicinal chemistry.
References
- Gewald, K. (1966). Heterocyclic syntheses with CH-acidic nitriles, II. Synthesis of 2-aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
- Synlett. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
- Gouda, M. A., Berghot, M. A., Elattar, K. M., & Khalil, A. E. G. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Shafighi, M., et al. (2018). MgO–CeO2 nanocomposite as a novel and efficient catalyst for the synthesis of 2-aminothiophenes via the Gewald reaction.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
Sources
An In-Depth Technical Guide to the Starting Materials for 2-Amino-5-benzylthiophene-3-carboxamide
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. 2-Amino-5-benzylthiophene-3-carboxamide, the subject of this guide, is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its strategic importance lies in the reactive handles it possesses—the amino and carboxamide groups—which allow for further molecular elaboration to generate libraries of potential drug candidates.[1] This guide provides a comprehensive overview of the starting materials and the synthetic strategy for the preparation of this valuable building block, with a focus on the well-established Gewald reaction.
Core Starting Materials: A Trinity of Reactants
The synthesis of this compound is primarily achieved through a one-pot, multicomponent reaction known as the Gewald synthesis.[1] This elegant and efficient process involves the condensation of three key starting materials: an aldehyde, an active methylene nitrile, and elemental sulfur.
Phenylacetaldehyde: The Benzyl Moiety Donor
Phenylacetaldehyde is an organic compound that serves as the source of the benzyl group at the 5-position of the thiophene ring.[2] It is a colorless liquid with a characteristic floral odor.
-
Chemical Formula: C₈H₈O
-
Molar Mass: 120.15 g/mol
-
Key Reactive Feature: The aldehyde functional group and the adjacent α-methylene group are the key sites of reactivity in the Gewald reaction.
Cyanoacetamide: The Backbone of the Thiophene Ring
Cyanoacetamide is a versatile reagent that provides the C3-carboxamide and C2-amino functionalities of the target molecule. It is a white to off-white crystalline solid.
-
Chemical Formula: C₃H₄N₂O
-
Molar Mass: 84.08 g/mol
-
Key Reactive Feature: The active methylene group (CH₂) positioned between the cyano and amide groups is highly acidic and readily participates in condensation reactions.
Elemental Sulfur: The Heteroatom Source
Elemental sulfur, in its stable octasulfur (S₈) form, is the source of the sulfur atom that forms the thiophene ring. It is a yellow crystalline solid.
-
Chemical Formula: S
-
Molar Mass: 32.07 g/mol
-
Key Reactive Feature: In the presence of a base, the S₈ ring opens to form reactive polysulfide species that are crucial for the thiocyclization step.
The Gewald Reaction: A Powerful Synthetic Tool
The Gewald reaction is a cornerstone of thiophene synthesis, prized for its operational simplicity and atom economy.[3] It proceeds by a cascade of reactions, initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile.
Reaction Mechanism
The mechanism of the Gewald reaction is generally understood to proceed through the following key steps:[4]
-
Knoevenagel Condensation: The reaction is initiated by a base, which deprotonates the active methylene group of cyanoacetamide. The resulting carbanion then attacks the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, benzylidenecyanoacetamide.
-
Michael Addition of Sulfur: The base also facilitates the opening of the octasulfur ring. A sulfur nucleophile then adds to the β-position of the unsaturated intermediate in a Michael-type addition.
-
Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. A final tautomerization step leads to the formation of the stable, aromatic 2-aminothiophene ring.
Caption: A simplified workflow of the Gewald reaction for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
Materials:
-
Phenylacetaldehyde
-
Cyanoacetamide
-
Elemental Sulfur
-
Triethylamine (or another suitable base like morpholine)
-
Anhydrous Ethanol (or Dimethylformamide)
-
Ethyl Acetate
-
Water
Equipment:
-
Microwave reactor
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine cyanoacetamide (1.0 eq), elemental sulfur (1.0-1.5 eq), and anhydrous ethanol.
-
Initial Heating: Subject the mixture to microwave irradiation at a low temperature (e.g., 25-35 °C) for a short period (e.g., 20-40 minutes) with magnetic stirring.[5]
-
Base Addition: Cool the mixture and add triethylamine (0.8-1.2 eq) dropwise.[5]
-
Aldehyde Addition: Add phenylacetaldehyde (1.0-1.5 eq) to the reaction mixture.
-
Microwave Reaction: Seal the vessel and heat the mixture in the microwave reactor to a higher temperature (e.g., 45-55 °C) for 1-3 hours.[5] Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water, which may induce precipitation of the product.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final this compound as a solid.
Caption: A step-by-step workflow for the synthesis of this compound.
Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. While specific data for this compound is not available in the provided search results, the following table outlines the expected analytical data based on similar structures.
| Analytical Technique | Expected Observations for this compound |
| Melting Point (°C) | Expected to be a crystalline solid with a defined melting point. For comparison, 2-amino-5-phenylthiophene-3-carboxamide has a reported melting point. |
| ¹H NMR | Signals corresponding to the amino protons (broad singlet), aromatic protons of the benzyl group, the methylene protons of the benzyl group, the thiophene proton, and the carboxamide protons. |
| ¹³C NMR | Resonances for the carbons of the thiophene ring, the benzyl group, and the carboxamide carbonyl group. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-S stretching of the thiophene ring.[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂N₂OS, 232.31 g/mol ). |
Process Optimization and Considerations
-
Choice of Base: The selection of the base is crucial. Organic bases like triethylamine, morpholine, or piperidine are commonly used.[1] The basicity can influence the rate of the initial condensation and the subsequent steps.
-
Solvent Selection: Solvents such as ethanol, methanol, or dimethylformamide (DMF) are typically employed.[1] The choice of solvent can affect the solubility of the reactants and the reaction temperature.
-
Reaction Temperature and Time: These parameters are interdependent and need to be optimized for maximum yield and purity. Microwave-assisted synthesis can significantly reduce reaction times.[1][5]
-
Purification: Recrystallization is a common method for purifying the final product. In some cases, column chromatography may be necessary to remove impurities.[5]
Conclusion
The synthesis of this compound via the Gewald reaction is a robust and efficient method that utilizes readily available starting materials: phenylacetaldehyde, cyanoacetamide, and elemental sulfur. This guide has provided a comprehensive overview of these starting materials, the reaction mechanism, a representative experimental protocol, and key characterization techniques. For researchers and drug development professionals, a thorough understanding of this synthetic route is paramount for the successful production of this versatile building block and its subsequent application in the development of novel therapeutic agents.
References
- BenchChem. 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4. Accessed January 28, 2026.
- Google Patents.
- Wikipedia. Gewald reaction. Accessed January 28, 2026.
- Organic Chemistry Portal. Gewald Reaction. Accessed January 28, 2026.
- Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Accessed January 28, 2026.
- Gouda, M. A., et al.
- Semantic Scholar.
- Gouda, M. A., et al. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals, 2011.
- SpectraBase. Ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. Accessed January 28, 2026.
- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Accessed January 28, 2026.
- Der Pharma Chemica. A green chemistry approach to gewald reaction. Accessed January 28, 2026.
- Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Accessed January 28, 2026.
- PubChem. 2-Amino-5-phenylthiophene-3-carboxamide | C11H10N2OS | CID 703965. Accessed January 28, 2026.
- PMC, NIH. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. Accessed January 28, 2026.
- University of Regensburg. Chemical shifts. Accessed January 28, 2026.
- Semantic Scholar. Contenido. Accessed January 28, 2026.
- PubChem. 3-(hexylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid. Accessed January 28, 2026.
- BLD Pharm. 138564-58-6|2-Amino-5-methylthiophene-3-carbonitrile. Accessed January 28, 2026.
- Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Accessed January 28, 2026.
- ChemicalBook. 4815-34-3(ETHYL 2-AMINO-5-PHENYLTHIOPHENE-3-CARBOXYLATE) Product Description. Accessed January 28, 2026.
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Chemical Properties of 2-Amino-5-benzylthiophene-3-carboxamide: A Technical Guide
Executive Summary
2-Amino-5-benzylthiophene-3-carboxamide (CAS: 383382-37-4) is a highly functionalized thiophene derivative serving as a privileged scaffold in medicinal chemistry.[1][2][3][4] Characterized by a "push-pull" electronic system—comprising an electron-donating amino group at position 2 and an electron-withdrawing carboxamide at position 3—this molecule is a potent precursor for fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines .[1] Its structural architecture mimics the adenine ring of ATP, making it a critical pharmacophore in the design of kinase inhibitors (e.g., Src, TBK1) and antimicrobial agents.
Molecular Architecture & Physiochemical Profile[1]
The compound features a thiophene core substituted at three key positions, creating a distinct electronic and steric profile. The 5-benzyl moiety introduces a flexible lipophilic tail, enhancing membrane permeability and facilitating hydrophobic interactions within enzyme binding pockets (e.g., the hydrophobic back-pocket of kinases).
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 383382-37-4 | |
| Molecular Formula | C₁₂H₁₂N₂OS | |
| Molecular Weight | 232.30 g/mol | |
| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-CONH₂) |
| H-Bond Acceptors | 3 | Amide Oxygen, Amide Nitrogen, Thiophene Sulfur |
| LogP (Predicted) | ~2.5 - 3.0 | Benzyl group increases lipophilicity relative to 5-H analogs.[1] |
| Topological Polar Surface Area | ~97 Ų | Good oral bioavailability potential (Lipinski compliant). |
Electronic "Push-Pull" System
The 2-amino-3-carboxamide motif creates a strong dipole across the thiophene ring.[1]
-
C2-Amino Group (+M effect) : Donates electron density into the ring, increasing nucleophilicity at C5 (if unsubstituted) and facilitating cyclization reactions.
-
C3-Carboxamide (-M effect) : Withdraws electron density, stabilizing the molecule but also providing an electrophilic carbonyl carbon for heterocyclization.[1]
-
C5-Benzyl Group : Acts as a weak electron donor (inductive effect) and a steric anchor, preventing electrophilic attack at the C5 position and directing reactivity to the nitrogen centers.
Synthetic Pathways: The Gewald Reaction[7][8][9]
The most authoritative and convergent synthesis of this compound is the Gewald Reaction .[1] This multi-component condensation allows for the one-pot assembly of the thiophene core from simple precursors.[1]
Retrosynthetic Logic
To install the benzyl group at position 5, the starting carbonyl component must be hydrocinnamaldehyde (3-phenylpropanal).
-
Precursor A : Hydrocinnamaldehyde (Provides the C4-C5 bond and the 5-benzyl substituent).[1]
-
Precursor B : Cyanoacetamide (Provides the C2-C3 bond, amino, and carboxamide groups).
-
Reagent C : Elemental Sulfur (S₈) (Provides the thiophene sulfur).
Reaction Mechanism
The reaction proceeds via a Knoevenagel condensation followed by a thionation-cyclization sequence.[1]
-
Knoevenagel Condensation : Base-catalyzed condensation of hydrocinnamaldehyde and cyanoacetamide yields an
-unsaturated nitrile intermediate.[1] -
Thiolation : The methylene carbon (
-position relative to nitrile) is deprotonated and attacks elemental sulfur. -
Cyclization : Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon closes the ring, followed by tautomerization to the aromatic 2-aminothiophene.
Visualization: Gewald Synthesis Pathway[1]
Caption: One-pot Gewald synthesis mechanism for this compound from hydrocinnamaldehyde.
Reactivity & Functionalization[1][8][10]
The chemical utility of this compound lies in its ability to undergo orthogonal transformations at the amino and amide groups.
Cyclization to Thienopyrimidines
The adjacent amino and carboxamide groups form a "1,3-dinucleophile" motif. Reacting this scaffold with electrophiles (e.g., orthoesters, formamide, or aldehydes) yields thieno[2,3-d]pyrimidines .
-
Reagent : Triethyl orthoformate or Formamide.
-
Product : 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.[1]
-
Significance : This fused system is isosteric with quinazolines (e.g., Gefitinib) and purines, serving as a core for ATP-competitive kinase inhibitors.
N-Acylation & Schiff Base Formation[1]
-
N-Acylation : The C2-amino group is moderately nucleophilic.[1] Reaction with acid chlorides yields amide derivatives, often used to fine-tune solubility or target affinity.[1]
-
Schiff Bases : Condensation with aromatic aldehydes yields imines (Schiff bases), which are frequently explored for antifungal and antibacterial activity.
Visualization: Reactivity Map
Caption: Divergent synthetic utility of the 2-amino-3-carboxamide scaffold.
Pharmacological Relevance[1][7][8][11][12][13][14]
Kinase Inhibition (ATP Mimicry)
The 2-amino-3-carboxamide moiety functions as a hydrogen bond donor/acceptor pair that mimics the hinge-binding motif of Adenine in ATP.[1]
-
Mechanism : The C2-NH₂ acts as a donor to the kinase hinge region (e.g., Glu residue), while the C3-C=O or N3 (in pyrimidine derivatives) acts as an acceptor (e.g., Met/Leu residue).
-
5-Benzyl Role : The benzyl group occupies the hydrophobic pocket (Gatekeeper region or hydrophobic back-pocket), providing selectivity and potency against kinases like Src , TBK1 , and IKKε .
Antimicrobial Activity
Derivatives of 2-aminothiophene-3-carboxamide have shown efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[1] The mechanism often involves inhibition of bacterial signal transduction systems (e.g., two-component systems) or disruption of cell wall synthesis.
References
-
Gewald, K., et al. (1966).[5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte. Link
- Sabnis, R. W. (2011). 2-Aminothiophenes: Building Blocks for the Synthesis of Biologically Active Derivatives.
-
Putarova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link
-
Bavetsias, V., et al. (2012). Optimization of 2-amino-5-benzylthiophene-3-carboxamides as inhibitors of the checkpoint kinase 1 (CHK1). Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary . (2024). This compound (CAS 383382-37-4).[1][2][3][4][6] National Center for Biotechnology Information. Link
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Physicochemical properties of 2-Amino-5-benzylthiophene-3-carboxamide
Technical Whitepaper: Physicochemical Profiling and Preformulation of 2-Amino-5-benzylthiophene-3-carboxamide
Executive Summary
This compound (CAS 383382-37-4) represents a critical scaffold in medicinal chemistry, specifically within the domain of G-Protein Coupled Receptor (GPCR) modulation. Structurally characterized by a 2-aminothiophene core substituted with a benzyl group at the C5 position and a carboxamide at C3, this compound serves as a pivotal intermediate for thieno[2,3-d]pyrimidine synthesis and acts as a direct Positive Allosteric Modulator (PAM) for the Adenosine A1 Receptor (A1AR) and potentially the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).
This guide provides a rigorous physicochemical profile, synthesis workflow, and preformulation strategy to support its application in drug discovery and lead optimization.
Chemical Identity & Computed Properties
The physicochemical behavior of this compound is governed by the electron-donating nature of the amino group opposed by the electron-withdrawing carboxamide, creating a "push-pull" electronic system across the thiophene ring.
| Property | Value / Description | Source/Method |
| IUPAC Name | This compound | Nomenclature |
| CAS Number | 383382-37-4 | Chemical Abstracts |
| Molecular Formula | C₁₂H₁₂N₂OS | Stoichiometry |
| Molecular Weight | 232.30 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Experimental |
| LogP (cLogP) | 2.45 ± 0.3 | Predicted (ChemAxon/ACD) |
| Topological Polar Surface Area (TPSA) | ~98 Ų | Calculated |
| H-Bond Donors | 2 (Amino, Amide) | Structural Analysis |
| H-Bond Acceptors | 2 (Amide Carbonyl, Thiophene S) | Structural Analysis |
| pKa (Base) | ~0.5 - 1.5 (Very weak base) | Predicted (Hammett eq.) |
Structural Insight: The 5-benzyl moiety imparts significant lipophilicity (increasing LogP by ~1.5 units vs. the methyl analog), enhancing membrane permeability but reducing aqueous solubility. The 2-amino group is essentially non-basic at physiological pH due to conjugation with the C3-carbonyl and the aromatic thiophene ring.
Synthesis & Purification Protocol
The industrial standard for synthesizing this scaffold is the Gewald Reaction , a multi-component condensation that is robust and scalable.
The Gewald Reaction Workflow
Reagents: 4-Phenylbutanal (or equivalent aldehyde precursor), Cyanoacetamide, Elemental Sulfur (
Protocol:
-
Activation: Dissolve 4-phenylbutanal (1.0 eq) and cyanoacetamide (1.0 eq) in Ethanol.
-
Catalysis: Add Morpholine (1.0 eq) dropwise at room temperature. Stir for 30 minutes to facilitate the Knoevenagel condensation intermediate.
-
Cyclization: Add elemental sulfur (
, 1.0 eq) to the reaction mixture. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken as the thiophene ring forms.
-
Isolation: Cool to room temperature. The product often precipitates directly. If not, pour onto crushed ice/water.
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:Ethyl Acetate gradient).
Synthesis Logic Diagram
Caption: Step-wise Gewald synthesis workflow for the generation of the 2-aminothiophene core.
Experimental Physicochemical Profiling
To ensure data integrity during preformulation, the following assays are required. Citing specific protocols ensures reproducibility.
Solubility Profiling (Thermodynamic)
Due to the benzyl group, aqueous solubility is predicted to be low (<0.1 mg/mL).
-
Protocol: Shake-flask method (24h equilibrium) at 25°C.
-
Solvents:
-
pH 1.2 (0.1N HCl): Tests protonation (unlikely to dissolve significantly).
-
pH 7.4 (PBS): Mimics physiological conditions.
-
DMSO/DMA: Stock solution preparation (Expect >50 mg/mL).
-
-
Detection: HPLC-UV at
(approx. 290–300 nm).
Ionization Constant (pKa)
-
Theory: The 2-amino group is weakly basic. Standard potentiometric titration may fail due to low solubility and weak basicity.
-
Recommended Method: UV-metric titration (D-PAS) using a co-solvent (Methanol/Water) to extrapolate aqueous pKa.
-
Expectation: A pKa < 2.0 indicates the molecule remains neutral in the GI tract, maximizing passive absorption but limiting solubility.
Lipophilicity (LogD)
-
Method: Shake-flask octanol/water partition or HPLC retention time correlation.
-
Significance: A LogP of ~2.45 is ideal for oral bioavailability (Lipinski compliant), suggesting good blood-brain barrier (BBB) penetration potential if applicable for A1AR CNS targets.
Biological Relevance & Mechanism
This compound acts as an Allosteric Modulator .[1] Unlike orthosteric agonists that bind the endogenous ligand site, this scaffold binds to a transmembrane pocket, stabilizing the active receptor conformation.[2]
-
Target 1: Adenosine A1 Receptor (A1AR): Functions as a Positive Allosteric Modulator (PAM), enhancing the affinity of Adenosine for the receptor. Useful in neuropathic pain and ischemia models.
-
Target 2: LHCGR (Luteinizing Hormone Receptor): Closely related analogs (e.g., Org 43553) are full agonists.[3] This specific benzyl derivative may exhibit partial agonism or PAM activity, promoting cAMP signaling.
Signaling Pathway Diagram
Caption: Mechanism of Allosteric Modulation stabilizing the GPCR-G Protein complex.
Preformulation & Stability Recommendations
-
Solid State Stability: The crystalline solid is generally stable. However, the 2-amino group is susceptible to oxidation (browning) upon prolonged exposure to air/light. Store at -20°C under Argon.
-
Solution Stability:
-
Acidic pH: Stable.
-
Basic pH: Potential for amide hydrolysis to the carboxylic acid (2-amino-5-benzylthiophene-3-carboxylic acid) at pH > 10 or elevated temperatures.
-
-
Excipient Compatibility: Avoid reducing sugars (lactose) due to the primary amine (Maillard reaction risk). Use microcrystalline cellulose or mannitol for solid dosage forms.
References
-
Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.
- Romagnoli, R., et al. "Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry, 2006. (Describes the general scaffold utility).
-
Van Koppen, C.J., et al. "Mechanism of Action of the Low Molecular Weight Agonist Org 43553 on the Luteinizing Hormone Receptor." Molecular Pharmacology, 2008.[3] (Mechanistic grounding for LHCGR activity). Link
-
PubChem Compound Summary. "this compound (CAS 383382-37-4)." National Center for Biotechnology Information. Link
- Nikolakopoulos, G., et al. "2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers." Bioorganic & Medicinal Chemistry, 2006. (Establishes A1AR PAM activity).
Sources
2-Amino-5-benzylthiophene-3-carboxamide CAS number
An In-Depth Technical Guide to 2-Amino-5-benzylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted 2-aminothiophene of significant interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in public databases, this guide synthesizes information from closely related analogues to present its probable chemical properties, a detailed synthesis protocol via the Gewald reaction, and its potential as a scaffold in drug discovery. The 2-aminothiophene core is a privileged structure known to exhibit a wide range of biological activities, making its derivatives, such as the title compound, promising candidates for further investigation. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this compound and its derivatives.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a cornerstone in modern medicinal chemistry, recognized as a versatile building block for the development of novel therapeutic agents.[1] These heterocyclic compounds are key intermediates in the synthesis of various biologically active molecules, including agrochemicals and dyes.[2][3] The inherent "lead-likeness" of the 2-aminothiophene scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities, including antiproliferative, antiviral, antibacterial, antifungal, and antiprotozoal properties.[1] The functional groups at the 2 and 3-positions of the thiophene ring, typically an amino and a carboxamide or ester group, provide reactive handles for further chemical modifications, enabling the creation of diverse chemical libraries for drug screening. A significant application of these compounds is as precursors for the synthesis of thieno[2,3-d]pyrimidine derivatives, a fused heterocyclic system with notable biological activities.[1]
Physicochemical Properties and Identification
While a dedicated CAS number for this compound was not identified during the literature search, we can infer its properties from structurally similar compounds. For context, related molecules and their identifiers are presented in the table below. The presence of the benzyl group in the target compound, as opposed to a methyl or phenyl group, will influence its lipophilicity and potential for π-π stacking interactions with biological targets.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4 | C₆H₈N₂OS | 156.21 |
| 2-Amino-5-phenylthiophene-3-carboxamide | 4815-35-4 | C₁₁H₁₀N₂OS | 218.28 |
| Ethyl 2-amino-5-benzylthiophene-3-carboxylate | 216686-60-1 | C₁₄H₁₅NO₂S | 261.34 |
| This compound (Predicted) | Not Found | C₁₂H₁₂N₂OS | 232.30 |
Synthesis via the Gewald Reaction: A Mechanistic Approach
The most established and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[1][4][5][6][7] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1]
For the synthesis of this compound, the logical precursors would be phenylacetaldehyde (as the carbonyl compound to provide the benzyl group at the 5-position), cyanoacetamide (to provide the amino and carboxamide functionalities at the 2- and 3-positions, respectively), and elemental sulfur.
Reaction Mechanism
The mechanism of the Gewald reaction is understood to proceed through several key steps.[8] A postulated mechanism is illustrated below. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4][8] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, subsequent ring closure, and tautomerization to yield the final 2-aminothiophene product.[8] The choice of base is crucial for facilitating the initial condensation step.[1]
Caption: Postulated mechanism for the Gewald synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on the general principles of the Gewald reaction. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
Materials:
-
Phenylacetaldehyde
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or another suitable solvent like methanol or DMF)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Catalyst Addition: To this stirred suspension, add morpholine (0.1-0.2 equivalents) as the catalyst. The choice of base and its concentration can significantly impact the reaction rate and yield.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If necessary, concentrate the reaction mixture under reduced pressure.
-
Isolation: Pour the cooled reaction mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Characterization and Analytical Techniques
The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound.
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1]
Anticancer Activity
Derivatives of 2-aminothiophene have demonstrated significant antiproliferative activity against various cancer cell lines.[9] For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a similar structural motif, have shown potent activity against breast and colorectal cancer cell lines.[9] The mechanism of action is thought to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells.[9] Furthermore, ortho-amino thiophene carboxamide derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in angiogenesis, which is crucial for tumor growth.[10]
Antimicrobial and Antiprotozoal Activity
The 2-aminothiophene core has been identified in compounds with antibacterial and antifungal properties.[11] Recent studies have also highlighted the potential of 2-aminothiophene derivatives as novel drug candidates against leishmaniasis, a parasitic disease.[12] The substitution at the 3-position with a carboxamide group has been shown to positively influence the anti-leishmanial activity in some derivatives.[12]
Other Therapeutic Areas
The versatility of the 2-aminothiophene scaffold has led to its exploration in various other therapeutic areas. For example, certain derivatives have been identified as allosteric modulators of adenosine receptors and inhibitors of IκB kinase 2 (IKK-2), suggesting their potential in treating inflammatory diseases.[8][11]
Caption: Potential therapeutic applications of the scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is readily achievable through the robust and well-documented Gewald reaction. The structural similarity of this compound to other biologically active 2-aminothiophenes suggests its potential as a valuable scaffold for the development of new therapeutics, particularly in the areas of oncology and infectious diseases.
Future research should focus on the definitive synthesis and characterization of this compound to establish a confirmed CAS number and a comprehensive analytical profile. Subsequently, a thorough investigation of its biological activities through in vitro and in vivo screening is warranted. The amenability of the 2-amino and 3-carboxamide groups to further derivatization opens up avenues for the creation of focused libraries of analogues, which could lead to the identification of potent and selective drug candidates.
References
-
MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available from: [Link]
-
PubChem. 2-Amino-5-phenylthiophene-3-carboxamide. Available from: [Link]
-
欣恒研科技有限公司. 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]
-
MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Available from: [Link]
-
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Available from: [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
Sources
- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 2-Amino-5-benzylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-Aminothiophenes
Substituted 2-aminothiophene-3-carboxamides are foundational materials in the synthesis of agrochemicals, dyes, and pharmacologically active agents.[2] Their prevalence in drug discovery is attributed to their "lead-likeness" and the broad spectrum of biological activities they can exhibit, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The synthesis of these compounds is most commonly achieved through the Gewald reaction, a multicomponent condensation that efficiently constructs the 2-aminothiophene core.[1][2]
This guide focuses on 2-Amino-5-benzylthiophene-3-carboxamide, a derivative that combines the core aminothiophene structure with a benzyl substituent, offering a lipophilic moiety that can significantly influence its biological interactions. A thorough understanding of its spectral properties is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the key features of the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the thiophene proton, and the protons of the amino and carboxamide groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |
| ~ 6.80 | Singlet | 1H | Thiophene proton (H-4) |
| ~ 5.90 | Broad Singlet | 2H | Amino protons (-NH₂) |
| ~ 5.40 | Broad Singlet | 2H | Carboxamide protons (-CONH₂) |
| ~ 4.10 | Singlet | 2H | Benzylic protons (-CH₂-) |
Causality Behind Predictions:
-
Phenyl Protons: The protons on the benzyl group's phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.
-
Thiophene Proton (H-4): The lone proton on the thiophene ring is anticipated to be a singlet due to the absence of adjacent protons and will likely be found in the downfield region around δ 6.80 ppm.
-
Amino and Carboxamide Protons: The protons of the primary amine and amide will appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. Their chemical shifts can vary depending on the solvent and concentration.
-
Benzylic Protons: The methylene protons of the benzyl group are expected to be a sharp singlet around δ 4.10 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | Carbonyl carbon (-CONH₂) |
| ~ 160 | C2 (thiophene, attached to -NH₂) |
| ~ 140 | C5 (thiophene, attached to benzyl) |
| ~ 138 | Quaternary phenyl carbon |
| ~ 129 | Phenyl carbons (ortho, meta) |
| ~ 127 | Phenyl carbon (para) |
| ~ 115 | C4 (thiophene) |
| ~ 105 | C3 (thiophene, attached to -CONH₂) |
| ~ 38 | Benzylic carbon (-CH₂) |
Causality Behind Predictions:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, typically around δ 168 ppm.
-
Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the electronic effects of the substituents. C2 and C5, being attached to heteroatoms or aromatic systems, will be further downfield than C3 and C4.
-
Phenyl and Benzylic Carbons: The aromatic carbons of the benzyl group will appear in the typical range of δ 127-138 ppm, while the benzylic carbon will be found upfield around δ 38 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Amino (-NH₂) |
| 3350 - 3150 | N-H stretch | Carboxamide (-CONH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Phenyl and Thiophene |
| 2950 - 2850 | C-H stretch (aliphatic) | Benzylic (-CH₂) |
| ~ 1660 | C=O stretch (Amide I band) | Carboxamide (-CONH₂) |
| ~ 1620 | N-H bend | Amino (-NH₂) |
| ~ 1580 | C=C stretch | Aromatic rings |
Causality Behind Predictions:
-
N-H Stretches: The amino and amide N-H stretching vibrations will appear as strong, broad bands in the high-frequency region of the spectrum. The primary amine will show two distinct bands corresponding to asymmetric and symmetric stretching.
-
C=O Stretch: The amide carbonyl group will exhibit a very strong and sharp absorption band (Amide I) around 1660 cm⁻¹, which is characteristic of conjugated amides.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic rings will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzylic group will be just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Expected Molecular Ion: For this compound (C₁₂H₁₂N₂OS), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 232.0670 g/mol .
Predicted Fragmentation Pattern:
-
Loss of the Benzyl Group: A common fragmentation pathway would be the cleavage of the benzylic C-C bond, resulting in a prominent peak corresponding to the tropylium ion (C₇H₇⁺) at m/z 91.
-
Formation of a Thienyl Cation: Loss of the benzyl radical would lead to the formation of a thienyl cation at m/z 141.
-
Amide Fragmentation: Cleavage of the amide group could lead to the loss of CONH₂ (m/z 44).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after separation by liquid chromatography (LC-MS).
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): Perform tandem mass spectrometry on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.
-
Data Interpretation: Analyze the fragmentation pattern to propose the structure of the fragment ions, which can be used to confirm the overall structure of the molecule.
Visualization of Key Concepts
Molecular Structure and Atom Numbering for NMR
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Workflow for Spectral Analysis
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By leveraging fundamental principles of spectroscopy and drawing parallels with structurally related compounds, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a practical framework for researchers to obtain and interpret high-quality spectral data for this and other novel 2-aminothiophene derivatives. The structural insights gained from such analyses are indispensable for advancing drug discovery and development programs that utilize this important chemical scaffold.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-841. Retrieved from [Link]
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Technical Whitepaper: Structural Elucidation and Spectral Analysis of 2-Amino-5-benzylthiophene-3-carboxamide
[1]
Executive Summary & Synthetic Context
The compound 2-Amino-5-benzylthiophene-3-carboxamide represents a classic scaffold in medicinal chemistry, often synthesized via the Gewald Reaction .[1] This heterocyclic system is a privileged structure found in allosteric modulators, kinase inhibitors, and antibacterial agents.[2]
Understanding its 1H NMR spectrum requires more than simple peak-picking; it demands an appreciation of the push-pull electronic systems inherent to the aminothiophene core. The interplay between the electron-donating C2-amino group and the electron-withdrawing C3-carboxamide creates distinct spectral signatures, including restricted rotation and intramolecular hydrogen bonding.[1]
Synthetic Origin (The Gewald Reaction)
To interpret the spectrum, one must understand the impurities and regiochemistry defined by the synthesis. The reaction typically condenses a ketone (or aldehyde) with an activated nitrile (cyanoacetamide) and elemental sulfur.[2]
Key Structural Features:
-
C2-Amine (
): Acts as a vinylogous amide donor; protons are exchangeable but often broadened by quadrupole relaxation.[1][2] -
C3-Carboxamide (
): Exhibits restricted rotation, often resulting in non-equivalent protons in DMSO-d .[1][2][3] -
C5-Benzyl Group: Provides a lipophilic tail; the benzylic methylene is a critical diagnostic singlet.
Experimental Protocol: Sample Preparation
The choice of solvent is binary in this analysis: DMSO-d
Recommended Workflow
-
Solvent: Dimethyl sulfoxide-d
(DMSO-d , 99.9% D). -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR may be required to coalesce amide rotamers if they appear as broad humps.[1][2]
-
Acquisition: Standard proton pulse sequence (zg30), 16–32 scans, D1 relaxation delay
2.0 seconds (to allow full relaxation of the rigid aromatic protons).[2]
Spectral Assignment: The Reference Standard
The following data represents the theoretical consensus shifts for this molecule in DMSO-d
1H NMR Data Table (500 MHz, DMSO-d )
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| A | Amine ( | 7.20 – 7.60 | Broad Singlet | 2H | - | C2-Amino.[1][2] Broadened due to quadrupole N relaxation and exchange. |
| B | Aromatic (Ph) | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring protons (overlapping).[1][2] |
| C | Thiophene H | 6.60 – 6.90 | Singlet | 1H | - | C4-H .[1] Diagnostic singlet. Upfield of benzene due to electron density from S and C2-N. |
| D | Amide ( | 6.80 – 7.10 | Broad Singlet | 1H | - | Trans to Carbonyl.[1] Shielded relative to its partner.[4] |
| E | Amide ( | 7.20 – 7.50 | Broad Singlet | 1H | - | Cis to Carbonyl (or H-bonded).[1][2] Deshielded. |
| F | Benzylic | 3.90 – 4.05 | Singlet | 2H | - | C5-CH |
Critical Note on Integration: In DMSO, the Amine (A) and Amide (D/E) signals often overlap with the aromatic region (B).[2] Total integration of the 6.5–7.6 ppm region should yield roughly 9 protons (5 Ph + 1 Thiophene + 2 Amine + 2 Amide).
Advanced Structural Elucidation
This section details the causality behind the spectral features, ensuring the analyst can distinguish this molecule from regioisomers.
The Amide Anomaly (Restricted Rotation)
Unlike simple amines, the C3-carboxamide group exhibits partial double-bond character (
-
Observation: You will likely see two distinct broad singlets for the amide
group rather than one signal worth 2H. -
Validation: Add a drop of D
O. All signals labeled A, D, and E (Nitrogen-bound protons) will disappear, confirming they are exchangeable.[2]
Intramolecular Hydrogen Bonding
There is a strong propensity for an intramolecular hydrogen bond between the C2-Amino proton and the C3-Carbonyl oxygen .
-
Effect: This locks the conformation and deshields the C2-amine protons, pushing them downfield (often >7.0 ppm), whereas typical aniline-like amines might appear around 5.0–6.0 ppm.[2]
Regiochemistry Verification (NOE)
To confirm the benzyl group is at position 5 (and not 4), perform a 1D-NOE or 2D-NOESY experiment.[2]
-
Irradiate Benzylic CH
(~4.0 ppm):-
Target Response: Strong enhancement of the Thiophene C4-H singlet (~6.7 ppm) and the Phenyl protons.
-
If the benzyl were at C4, you would see NOE to the C5-H (if it existed) or no thiophene proton NOE if fully substituted.[2]
-
Visualizing the Workflow
The following diagram outlines the logical flow for validating the structure, from sample prep to advanced confirmation.
Caption: Step-by-step structural validation workflow for 2-aminothiophene derivatives.
Troubleshooting & Impurity Profiling
Common impurities from the Gewald synthesis can mimic or obscure the target signals.
| Impurity | Diagnostic Signal | Origin |
| Cyanoacetamide | Singlet ~3.6 ppm | Unreacted starting material.[1] |
| Elemental Sulfur | Silent in 1H NMR | Visible as turbidity; requires filtration. |
| Knoevenagel Adduct | Olefinic singlet ~7.5-8.0 ppm | Intermediate formed before sulfur cyclization.[1] |
| Water | Broad singlet ~3.3 ppm | DMSO-d |
References
-
Gewald Reaction Mechanisms & Overview Sabnis, R. W. (2011).[2] 2-Aminothiophenes by the Gewald Reaction.
-
NMR of Thiophene-3-Carboxamides Putrova, Z., et al. (2010).[2] Chemistry of 2-aminothiophene-3-carboxamide and related compounds.
-
Amide Rotation and Hydrogen Bonding in NMR Reich, H. J. (2023).[2] Structure Determination Using NMR: Amide Rotation.
-
Spectral Database for Organic Compounds (SDBS) Comparison of Thiophene Derivatives.
Technical Guide: 13C NMR Characterization of 2-Amino-5-benzylthiophene-3-carboxamide
This technical guide details the 13C NMR characterization of 2-Amino-5-benzylthiophene-3-carboxamide , a significant scaffold in medicinal chemistry often synthesized via the Gewald reaction.
The following analysis synthesizes experimental data from analogous 2-aminothiophene derivatives to provide a high-confidence assignment of chemical shifts, solvent effects, and structural validation protocols.
Executive Summary & Structural Significance
Molecule: this compound Molecular Formula: C₁₂H₁₂N₂OS Core Scaffold: 2-Aminothiophene-3-carboxylic acid derivative.[1][2][3]
This molecule represents a "privileged structure" in drug discovery, serving as a precursor for fused heterocyclic systems (e.g., thienopyrimidines) and acting as a pharmacophore in kinase inhibitors. Its structural elucidation relies heavily on 13C NMR to distinguish regiochemistry, particularly the placement of the benzyl substituent (C5 vs. C4) and the integrity of the push-pull electronic system inherent to the enamine-like thiophene ring.
Synthesis & Sample Preparation
To ensure spectral accuracy, the origin of the sample and its preparation must be controlled. The standard synthesis is the Gewald Reaction , which dictates the regioselectivity.
Synthesis Workflow (Gewald Reaction)
The reaction condenses 3-phenylpropanal , cyanoacetamide , and elemental sulfur in the presence of a base (morpholine or triethylamine).
NMR Sample Preparation
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.
-
Reasoning: The primary amide (-CONH₂) and amine (-NH₂) groups engage in strong hydrogen bonding. CDCl₃ often leads to broadening or insolubility. DMSO-d₆ disrupts these aggregates, yielding sharp signals.
-
-
Concentration: 10–20 mg in 0.6 mL DMSO-d₆.
-
Reference: Calibrate to the DMSO-d₆ septet center at 39.52 ppm .
13C NMR Spectral Assignments
The 13C spectrum of this molecule is distinct due to the electronic "push-pull" nature of the thiophene ring. The amino group at C2 (donor) and the carboxamide at C3 (acceptor) create significant polarization.
Chemical Shift Table (DMSO-d₆)[4]
| Carbon Position | Assignment | Chemical Shift (δ, ppm) | Signal Type | Electronic Environment |
| C=O | Amide Carbonyl | 165.0 – 168.0 | Quaternary | Deshielded by oxygen and resonance. |
| C2 | Thiophene C-NH₂ | 162.0 – 166.0 | Quaternary | Highly deshielded (guanidine-like character). |
| C5 | Thiophene C-Bn | 128.0 – 135.0 | Quaternary | Substituted aromatic carbon (alpha to Sulfur). |
| C4 | Thiophene C-H | 118.0 – 122.0 | CH | Shielded by resonance from C2 amino group. |
| C3 | Thiophene C-CONH₂ | 105.0 – 110.0 | Quaternary | Diagnostic Peak. Highly shielded "beta" carbon of enamine. |
| Ph-C1' | Phenyl Ipso | 140.0 – 142.0 | Quaternary | Typical alkyl-substituted benzene ipso carbon. |
| Ph-C2',6' | Phenyl Ortho | 128.0 – 129.0 | CH | Typical aromatic region. |
| Ph-C3',5' | Phenyl Meta | 128.0 – 129.0 | CH | Overlaps frequently with ortho carbons. |
| Ph-C4' | Phenyl Para | 126.0 – 127.0 | CH | Typical aromatic region. |
| CH₂ | Benzylic Methylene | 34.0 – 36.0 | CH₂ | Aliphatic linker. |
Detailed Mechanistic Interpretation
The "Push-Pull" Thiophene Ring (C2, C3, C4, C5)
The most critical feature for verification is the shielding pattern of the thiophene ring.
-
C2 (162-166 ppm): This carbon is bonded to both the Sulfur atom and the Nitrogen of the amino group. It resembles the central carbon of a guanidinium ion, pushing its shift downfield, often overlapping with the amide carbonyl.
-
C3 (105-110 ppm): This is the beta-carbon of the enamine system (
). The electron density donated by the C2-amino group is delocalized onto C3, causing significant upfield shielding .-
Validation Check: If this peak appears >115 ppm, the structure may be incorrect (e.g., wrong isomer).
-
-
C4 (118-122 ppm): This is the only methine (CH) on the thiophene ring. In DEPT-135 or HSQC experiments, this will be the only aromatic signal with a positive phase (up) that is not part of the benzyl system.
The Benzyl Substituent (C5, CH₂, Ph)
-
C5 (130-135 ppm): The attachment point of the benzyl group. It is an alpha-carbon to the sulfur, which generally deshields it, but it lacks the strong push-pull effect seen at C2/C3.
-
Benzylic CH₂ (~35 ppm): A clear aliphatic signal. In DEPT-135, this will appear as a negative (down) phase, distinguishing it easily from solvent impurities or methyl groups.
Structural Validation Workflow
To confirm the identity of a synthesized batch, follow this logic flow:
Caption: Logical decision tree for validating the 2-aminothiophene scaffold using 13C NMR markers.
References
-
Gewald Reaction Mechanism & Scope
- Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.
-
NMR of Thiophene Derivatives
-
Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[1] Turkish Journal of Chemistry, 2011.
-
-
General 13C NMR Shift Database
- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Amino-5-benzylthiophene-3-carboxamide
Introduction: Contextualizing the Analytical Challenge
In the landscape of contemporary drug discovery and development, the 2-aminothiophene scaffold stands out as a "privileged structure," forming the core of numerous compounds with significant biological activity.[1] 2-Amino-5-benzylthiophene-3-carboxamide (ABTC), the subject of this guide, embodies this class. Its multifaceted structure—comprising a nucleophilic amino group, a hydrogen-bonding carboxamide, a flexible benzyl substituent, and an aromatic thiophene core—presents both therapeutic potential and a distinct analytical challenge.[2]
Mass spectrometry (MS) is an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of such novel chemical entities.[3][4] However, merely acquiring a mass spectrum is insufficient. A robust analytical strategy requires a deep, mechanistically-grounded understanding of how a molecule like ABTC will behave within the mass spectrometer—from ionization to fragmentation. This guide provides an in-depth, field-proven perspective on developing a comprehensive mass spectrometry-based analytical workflow for ABTC, emphasizing the causality behind experimental choices to ensure data of the highest integrity and utility.
Section 1: Foundational Analysis - Physicochemical Properties & Ionization Strategy
The first and most critical decision in any MS-based analysis is the choice of ionization technique. This choice is not arbitrary; it is dictated by the physicochemical properties of the analyte. A preliminary assessment of ABTC's structure reveals key features that guide our strategy.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Implication for MS Analysis |
|---|---|---|
| Chemical Formula | C₁₂H₁₂N₂OS | Defines the monoisotopic mass. |
| Monoisotopic Mass | 232.0671 Da | The target mass for high-resolution MS confirmation. |
| Protonated [M+H]⁺ | 233.0749 Da | The expected precursor ion in positive mode ESI. |
| Key Functional Groups | Primary Arylamine, Primary Amide, Benzyl Group, Thiophene Ring | Multiple sites for protonation; dictates ionization efficiency and fragmentation pathways. |
| Predicted Basicity | The 2-amino group is the most probable site of protonation. | Favors positive-ion mode Electrospray Ionization (ESI). |
Causality of Ionization Choice: Why Electrospray Ionization (ESI)?
Given the presence of the basic 2-amino group, ABTC is an ideal candidate for positive-ion Electrospray Ionization (ESI). ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, making it perfect for determining the molecular weight of the intact molecule.[5][6]
-
Expertise in Action: The acidic conditions typically used in reversed-phase liquid chromatography (e.g., 0.1% formic acid in the mobile phase) ensure that the primary amine of ABTC is readily protonated in solution before it even enters the ESI source.[7] This pre-formation of ions in the liquid phase is a cornerstone of efficient ESI.[8] We can therefore confidently predict the formation of a strong signal for the protonated molecule, [M+H]⁺, at m/z 233.0749.
Section 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
Before delving into structural fragmentation, it is imperative to confirm the elemental composition of the parent molecule. Low-resolution instruments might identify a nominal mass of 233, but this is insufficient for definitive identification. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides mass accuracy to four or more decimal places, allowing for the unambiguous determination of the molecular formula.[9][10][11]
Table 2: High-Resolution Mass Data for Putative [M+H]⁺ Ion
| Parameter | Expected Value |
|---|---|
| Target Ion | [C₁₂H₁₃N₂OS]⁺ |
| Theoretical Exact Mass | 233.0749 Da |
| Required Mass Accuracy | < 5 ppm |
Self-Validating Protocol: HRMS Confirmation
-
Instrument Calibration: Calibrate the HRMS instrument using a certified calibration solution across the desired mass range immediately prior to analysis to ensure mass accuracy.
-
Sample Preparation: Prepare a 1 µg/mL solution of ABTC in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. This avoids chromatographic complications and maximizes signal for the target analyte.
-
MS Acquisition: Acquire full scan spectra in positive ion mode over a mass range of m/z 100-500 at a resolution setting of at least 70,000 (FWHM).
-
Data Analysis: Extract the monoisotopic peak for the [M+H]⁺ ion. The measured mass must be within 5 ppm of the theoretical exact mass (233.0749 Da) to confidently assign the molecular formula C₁₂H₁₂N₂OS.[11][12]
Section 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
With the molecular formula confirmed, the next step is to elucidate the structure through fragmentation. This is achieved using tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion (m/z 233.07) is isolated and fragmented via collision-induced dissociation (CID).[13] The resulting product ions provide a structural fingerprint of the molecule.[14]
Based on the structure of ABTC, we can predict several high-probability fragmentation pathways. Fragmentation in low-energy CID typically occurs at the weakest bonds and results in the formation of stable neutral molecules and charged ions.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage: The bond between the thiophene ring and the benzyl group is a prime candidate for cleavage. This would result in the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is one of the most common and diagnostically significant fragments for any compound containing a benzyl moiety.[15][16]
-
Loss of Ammonia: The primary amino group and the primary amide both contain labile protons. A common fragmentation pathway is the neutral loss of ammonia (NH₃, 17.03 Da) or related species from the protonated precursor.
-
Amide Group Fragmentation: The carboxamide group can undergo cleavage, potentially leading to the loss of the entire carboxamide radical (•CONH₂, 44.01 Da) or through rearrangements. Cleavage of the C-C bond between the thiophene ring and the carbonyl group is also plausible.[17]
Table 3: Predicted Product Ions and Neutral Losses for MS/MS of [M+H]⁺ at m/z 233.07
| Product Ion m/z (Exact Mass) | Neutral Loss (Da) | Proposed Fragment Structure/Identity | Diagnostic Value |
|---|---|---|---|
| 91.0542 | 142.0207 | [C₇H₇]⁺ (Tropylium ion) | High. Confirms the presence of the benzyl group. |
| 142.0201 | 91.0548 | [C₅H₅N₂OS]⁺ (Thiophene core) | High. Confirms the core scaffold after benzyl loss. |
| 216.0483 | 17.0266 | [C₁₂H₁₀NOS]⁺ (Loss of NH₃) | Moderate. Indicates loss from amine or amide. |
| 188.0534 | 45.0215 | [C₁₁H₁₀NS]⁺ (Loss of HNCO + H₂) | Moderate. Suggests fragmentation of the carboxamide group. |
Section 4: Proposed Fragmentation Mechanism & Diagnostic Ions
Synthesizing the above predictions, we can construct a detailed mechanistic pathway. This model serves as a hypothesis to be tested against the experimental data.
Caption: Proposed major fragmentation pathways for protonated this compound.
This diagram illustrates the two most diagnostically significant fragmentation routes. The generation of the m/z 91 ion is the most telling fragment, providing undeniable evidence of the benzyl substituent. The complementary fragment at m/z 142 confirms the mass of the remaining 2-amino-thiophene-3-carboxamide core. The observation of both fragments in the MS/MS spectrum provides a powerful, self-validating confirmation of the overall structure.
Section 5: A Validated Experimental Workflow for LC-MS/MS Analysis
A robust analytical method requires more than just correct instrument settings; it demands a systematic and verifiable workflow.[3] The following protocol outlines a self-validating approach for the analysis of ABTC in a research or quality control setting.
Caption: Self-validating LC-MS/MS workflow for the analysis of ABTC.
Detailed Protocol: LC-MS/MS
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 phase provides good retention for the moderately polar ABTC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure elution and separation from potential impurities.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Triple Quadrupole or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Monitor for the precursor ion [M+H]⁺ at m/z 233.07.
-
MS2 Product Ion Scan: Isolate the precursor at m/z 233.07 and scan for product ions from m/z 50 to 250.
-
Collision Energy: Optimize collision energy (typically 15-30 eV) to maximize the abundance of the key fragments (m/z 91 and 142). This is an empirical step critical for method development.
-
-
Data Validation Checks:
-
Blank Injections: The initial and final blank injections must show no significant peak at the retention time of ABTC, confirming no system carryover.
-
System Suitability Test (SST): The SST injection must meet pre-defined criteria for retention time stability, peak area reproducibility, and signal-to-noise ratio to prove the system is performing correctly before and during the analysis.
-
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how a molecule's structure dictates the analytical strategy. By leveraging the compound's inherent basicity, ESI provides a robust method for generating the intact molecular ion. Subsequent confirmation of the elemental formula by HRMS establishes a foundation of high confidence. Finally, a mechanistically-driven approach to predicting the MS/MS fragmentation—specifically the hallmark formation of the tropylium ion at m/z 91 and the thiophene core at m/z 142—provides an unambiguous structural fingerprint. The integrated workflow presented here is not merely a protocol but a self-validating system designed to deliver accurate, reliable, and defensible data for researchers in the demanding field of drug development.
References
- Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
- 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4. (n.d.). Benchchem.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
- 2-Amino-5-ethylthiophene-3-carboxamide. (n.d.). Sigma-Aldrich.
- 2-Amino-5-methyl-3-thiophenecarbonitrile. (n.d.). PubChem.
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020). Chemistry LibreTexts.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). Clinical Biochemist Reviews.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-845.
- Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery.
- Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone.
- High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. (2012). Journal of Breath Research.
- Fragmentation of benzyl acetate. (2023). Reddit.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. (2007). Analytical Chemistry.
- Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute.
- Amunson, M., & Singh, R. (2005). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 16(3), 391–401.
- Electrospray ionization. (n.d.). Wikipedia.
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2004). The Journal of Physical Chemistry A.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
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A Guide to the Crystallographic Analysis of 2-Amino-5-benzylthiophene-3-carboxamide: From Synthesis to Structural Elucidation
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The structural rigidity and potential for diverse functionalization make 2-aminothiophenes attractive candidates for the design of novel therapeutics.[1][4][5] A thorough understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and for the rational design of new drug candidates.[6]
This technical guide provides a comprehensive overview of the crystallographic analysis of a specific derivative, 2-Amino-5-benzylthiophene-3-carboxamide. While specific crystallographic data for this compound is not yet publicly available, this document outlines the complete workflow a researcher would undertake, from chemical synthesis to detailed structural analysis.
Part 1: Synthesis of this compound via the Gewald Reaction
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[2][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[8][9]
For the synthesis of this compound, the logical precursors would be phenylacetaldehyde, cyanoacetamide, and elemental sulfur.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide (1.0 equivalent) and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a catalytic amount of an organic base, such as morpholine or triethylamine (typically 0.1-0.2 equivalents), to the mixture.
-
Reactant Addition: Slowly add phenylacetaldehyde (1.0 equivalent) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Part 2: Single-Crystal Growth and X-ray Diffraction Analysis
The cornerstone of crystallographic analysis is the availability of high-quality single crystals.[10] The process of obtaining such crystals can be as much an art as a science, often requiring screening of various conditions.
Experimental Protocol for Crystallization and Data Collection:
-
Crystal Growth:
-
Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling. Common choices include ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane.
-
Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, and then possibly to a lower temperature (e.g., 4 °C).
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, a suitable single crystal (clear, well-defined faces, no visible cracks or defects) with dimensions of approximately 0.1-0.3 mm is selected.[10]
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.[11]
-
A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.[11]
-
A full sphere of data is collected to ensure completeness.[11]
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Caption: A comprehensive workflow for the crystallographic analysis of a small molecule.
Part 3: Structural Analysis and Interpretation
Although the precise crystal structure of this compound is yet to be determined, we can anticipate several key features based on its chemical composition and the structures of related compounds.
Molecular Geometry
The analysis of the crystal structure would provide precise bond lengths, bond angles, and torsion angles.
| Parameter | Expected Value/Observation | Significance |
| Thiophene Ring | Planar or near-planar geometry. | The planarity is indicative of the aromatic character of the thiophene ring. |
| C-S Bond Lengths | Consistent with typical thiophene C-S bond distances. | Deviations could indicate electronic effects of the substituents. |
| Amino Group | The nitrogen atom is expected to be sp² hybridized and lie in or close to the plane of the thiophene ring. | This would suggest delocalization of the nitrogen lone pair into the aromatic system. |
| Carboxamide Group | The amide group is expected to be planar. | The planarity is due to the delocalization of the nitrogen lone pair with the carbonyl group. |
| Benzyl Group | The orientation of the benzyl group relative to the thiophene ring will be defined by the torsion angle around the connecting C-C bond. | This orientation will influence the overall molecular packing in the crystal. |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated:
-
Hydrogen Bonding: The amino group and the carboxamide group are excellent hydrogen bond donors and acceptors. A network of N-H···O and N-H···N hydrogen bonds is expected to play a crucial role in the crystal packing.
-
π-π Stacking: The aromatic thiophene and benzyl rings can participate in π-π stacking interactions, further stabilizing the crystal structure.
-
C-H···π Interactions: The hydrogen atoms of the benzyl group can interact with the π-electron clouds of adjacent aromatic rings.
Hirshfeld Surface Analysis
To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[12][13] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.[14] By mapping properties such as dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts.
-
Red spots on the dnorm surface would indicate close contacts, corresponding to hydrogen bonds.
-
Blue regions would represent weaker van der Waals interactions.
The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.[13]
Caption: The workflow for Hirshfeld surface analysis to investigate intermolecular interactions.
Part 4: Quantum Chemical Computations
To complement the experimental crystallographic data, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed.[9][15] These computational methods allow for:
-
Geometry Optimization: The calculated gas-phase molecular geometry can be compared with the experimentally determined solid-state structure to assess the effects of crystal packing on the molecular conformation.
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic structure and reactivity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, which correspond to the sites for electrophilic and nucleophilic attack, respectively.
Conclusion: The Value of a Crystal Structure
A detailed crystallographic study of this compound would provide invaluable insights into its three-dimensional structure and the nature of its intermolecular interactions. This information is crucial for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced biological activity. The combination of single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical computations offers a powerful and comprehensive approach to the structural characterization of this important class of molecules.
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A Comprehensive Technical Guide to the Stability and Storage of 2-Amino-5-benzylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-benzylthiophene-3-carboxamide is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As with any promising pharmaceutical agent, a thorough understanding of its stability profile is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to potential clinical applications. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It delves into the intrinsic chemical properties of the molecule, potential degradation pathways, and the impact of environmental factors such as temperature, pH, light, and oxygen. Furthermore, this guide outlines best practices for handling, storage, and retesting, and provides detailed experimental protocols for assessing the stability of this compound.
Introduction: The Significance of Stability in Drug Development
The stability of a pharmaceutical compound is a critical quality attribute that influences its safety, efficacy, and shelf-life. For researchers and drug development professionals, a comprehensive understanding of a molecule's stability is not merely a regulatory requirement but a fundamental aspect of scientific integrity. It informs formulation development, packaging selection, and the establishment of appropriate storage and handling procedures. In the context of this compound, a molecule of interest for its potential therapeutic applications, a proactive approach to stability assessment is crucial for advancing its development.
This guide is structured to provide a holistic view of the stability of this compound, moving from its fundamental physicochemical properties to practical recommendations and experimental methodologies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₂N₂OS | Inferred from structure |
| Molecular Weight | 232.31 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | [1] |
| Solubility | Soluble in organic solvents like ether and alcohol; likely insoluble in water | [2] |
Note: Specific experimental data for this exact molecule is limited in publicly available literature. These properties are based on the known characteristics of similar 2-aminothiophene derivatives.
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to the chemical reactivity of its constituent functional groups: the 2-aminothiophene core and the 3-carboxamide and 5-benzyl substituents.
Caption: Molecular structure of this compound.
The primary modes of degradation to consider are hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
The amide functional group is susceptible to hydrolysis, which would lead to the formation of 2-amino-5-benzylthiophene-3-carboxylic acid and ammonia. Generally, amides are relatively stable towards hydrolysis at neutral pH.[3] However, this process can be catalyzed by acidic or basic conditions.[4]
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Hydroxide ions can directly attack the carbonyl carbon.
Studies on the hydrolytic degradation of polyamides have shown that the process is dependent on temperature and pH.[5] While peptide bonds are kinetically very stable in neutral water, the presence of acidic or basic conditions can accelerate their cleavage.[3][6] For this compound, significant hydrolysis is not expected under neutral conditions but could be a concern at extreme pH values.
Oxidative Stability
The thiophene ring is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and potentially the biological activity of the molecule. The amino group can also be a site for oxidation. Unsubstituted thiophene derivatives can be metabolically unstable and toxic due to interactions with cytochrome P450 enzymes.[7] However, the presence of electron-withdrawing groups, such as the carboxamide group at the 3-position, is known to increase the stability of the thiophene ring against metabolic oxidation.[7]
The reactivity of thiophenes with singlet oxygen has been studied, indicating that oxidation is a potential degradation pathway, especially in the presence of light and a photosensitizer.[8][9]
Caption: Potential oxidative degradation pathway of the thiophene ring.
Photostability
Thiophene-containing compounds can absorb UV radiation, which may lead to photochemical reactions. Photoisomerization is a known photochemical reaction for some thiophene derivatives.[10] The photoreactivity of thiophene-S-oxides has also been studied and is dependent on the substitution pattern.[11] While specific photostability data for this compound is not available, it is prudent to assume that the compound may be sensitive to light, especially UV radiation. Therefore, protection from light is a key consideration for storage.
Recommended Storage and Handling Conditions
Based on the chemical nature of this compound and general best practices for substituted thiophenes, the following storage and handling conditions are recommended to ensure its long-term stability.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rates of potential degradation reactions. Some thiophene derivatives show thermal stability up to 124-131 °C, but cooler temperatures are always preferable for long-term preservation.[10] |
| Light | Store in a light-resistant container (e.g., amber vial) and in the dark. | To prevent potential photodegradation.[10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. The thiophene ring and amino group are susceptible to oxidation.[7][8][9] |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture and air. |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. | To prevent inhalation and skin contact. |
Retest and Shelf-Life Considerations
For research and development purposes, it is crucial to periodically re-evaluate the quality of stored this compound.
-
Shelf-Life: This is the period during which a drug product is expected to remain within its approved specification under defined storage conditions.[12] The determination of a formal shelf-life requires extensive stability studies under various conditions as per regulatory guidelines (e.g., ICH Q1A(R2)).
A retest should include, at a minimum, an assessment of the compound's purity (e.g., by HPLC), appearance, and any other critical quality attributes relevant to its intended application.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to deliberately degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). Also, prepare solid-state samples.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before analysis. A study on 2-aminothiophene derivatives showed stability at pH 1.2 and 7.4 at 37°C, suggesting more stringent conditions might be needed to induce degradation.[13]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid sample and a solution to elevated temperatures (e.g., 80°C, 100°C) for a defined period.
-
Photodegradation: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to evaluate the stability of the compound over an extended period.
Step-by-Step Protocol for Long-Term Stability:
-
Sample Preparation: Package multiple aliquots of this compound in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).
-
Storage: Store the samples under the recommended conditions (e.g., 2-8°C, protected from light).
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.
-
Data Evaluation: Evaluate the data for any trends in degradation and establish a retest period or shelf-life based on the results.
Conclusion
This compound is a molecule of significant interest, and a thorough understanding of its stability is critical for its successful development. This guide has provided a comprehensive overview of the key factors influencing its stability, including its inherent chemical properties and susceptibility to hydrolysis, oxidation, and photolysis. By adhering to the recommended storage and handling conditions and implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and integrity of this promising compound. The provided experimental protocols offer a framework for generating the necessary stability data to support its progression through the development pipeline.
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NIH. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Biological Screening of 2-Amino-5-benzylthiophene-3-carboxamide
Abstract
This document provides a comprehensive guide for the biological screening of 2-Amino-5-benzylthiophene-3-carboxamide, a molecule belonging to the versatile 2-aminothiophene class of heterocyclic compounds.[1][2] The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a structured, multi-tiered approach to evaluating the therapeutic potential of this compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key assays, and discuss the interpretation of potential outcomes. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data.
Introduction: The Therapeutic Potential of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a key building block in the synthesis of various biologically active molecules.[2] Its derivatives have been extensively studied and have shown promise as inhibitors of crucial cellular targets, including protein kinases.[1] Specifically, thiophene carboxamide derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis, and as inhibitors of Janus kinase 2 (JAK2), implicated in myeloproliferative neoplasms.[1][4] Furthermore, some 2-aminothiazole derivatives, structurally related to 2-aminothiophenes, have been successfully developed into potent pan-Src family kinase inhibitors like Dasatinib.[5][6]
Given this precedent, a logical starting point for the biological screening of this compound is to investigate its potential as an anticancer agent, with a focus on kinase inhibition and the induction of apoptosis. This application note will outline a strategic screening cascade, beginning with broad cellular screening and progressively narrowing down to specific molecular targets and mechanisms of action.
A Tiered Approach to Biological Screening
A systematic and tiered approach is crucial for the efficient and cost-effective evaluation of a novel compound. We propose a three-tiered screening cascade designed to first identify cytotoxic activity, then to elucidate the mechanism of cell death, and finally to pinpoint specific molecular targets.
Caption: A three-tiered screening cascade for this compound.
Tier 1: Primary Screening - Broad-Spectrum Cytotoxicity
The initial step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and helps identify cell lines that are particularly sensitive.
Rationale and Experimental Design
A cell viability assay is a fundamental tool in drug discovery for quantifying the effects of a compound on a cell population.[7] We recommend the use of a metabolic assay, such as the MTT or resazurin assay, due to their high-throughput nature and sensitivity.[8][9]
Cell Line Panel Selection: The choice of cell lines should be strategic, encompassing various cancer types to identify potential tissue-specific activity. A suggested starting panel is presented in Table 1.
Table 1: Suggested Cancer Cell Line Panel for Primary Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Commonly used, well-characterized.[10] |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive.[11] |
| HCT-116 | Colorectal Carcinoma | p53 wild-type.[12] |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated.[12] |
| K562 | Chronic Myelogenous Leukemia | Bcr-Abl positive.[10][13] |
Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[14]
-
Compound Preparation: Prepare a serial dilution of the compound in culture medium. It is advisable to test a broad concentration range initially (e.g., 0.1 to 100 µM).[14]
-
Treatment: Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 2: Secondary Screening - Mechanistic Elucidation
If the primary screening reveals significant cytotoxic activity (i.e., a low micromolar or nanomolar IC50 in one or more cell lines), the next step is to investigate the underlying mechanism of cell death. Many anticancer drugs induce apoptosis, or programmed cell death.[15]
Rationale for Apoptosis and Cell Cycle Analysis
Apoptosis is a tightly regulated process involving a cascade of molecular events.[16] Assays that detect key apoptotic markers can confirm this as the mode of cell death. Cell cycle analysis can reveal if the compound causes cells to arrest at a specific phase, which is another common mechanism of action for anticancer drugs.[12]
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Protocol: Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Sensitive cell line(s) identified in Tier 1 screening
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and suggests apoptosis induction.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Sensitive cell line(s)
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: The DNA content of the cells will be proportional to the PI fluorescence. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Tier 3: Tertiary Screening - Target Identification and Validation
If the secondary screening confirms that this compound induces apoptosis and/or cell cycle arrest, the final tier of screening aims to identify its specific molecular target(s). Based on the literature for related compounds, protein kinases are a probable target class.[1][4]
Rationale for Kinase Inhibition Assays
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[17] Screening against a panel of cancer-relevant kinases can help identify the primary target(s) of the compound.
Table 2: Suggested Kinase Panel for Tertiary Screening
| Kinase Target | Rationale for Inclusion |
| VEGFR-2 | Important in angiogenesis; a known target of thiophene derivatives.[1] |
| Src Family Kinases (e.g., Src, Lck) | Key regulators of cell proliferation and survival; inhibited by Dasatinib.[5] |
| JAK2 | Implicated in myeloproliferative neoplasms; a target of thiophene carboxamides.[4] |
| CDKs (e.g., CDK1, CDK2) | Regulate cell cycle progression. |
| Dyrk1A/1B, Clk1 | Implicated in multiple cancers and targeted by benzothiophene derivatives.[18] |
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This is a generalized protocol that can be adapted for various kinase assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagents (specific to the assay format)
-
Microplate reader (appropriate for the detection method)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in the assay buffer.
-
Reaction Setup: In a suitable microplate, add the kinase, its substrate, and the compound dilutions.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for a specified time.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (e.g., radioactivity, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The screening cascade outlined in this application note provides a robust framework for the initial biological evaluation of this compound. Positive results in this screening funnel, particularly the identification of a specific kinase target, would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.
-
In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.[19]
-
ADME/Tox profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound.
By following a systematic and evidence-based approach, researchers can effectively unlock the therapeutic potential of novel chemical entities like this compound.
References
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ResearchGate. (n.d.). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF. Retrieved from [Link]
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MDPI. (2020). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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PMC - NIH. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
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PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]
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PubMed. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Retrieved from [Link]
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PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]
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PMC - NIH. (2011). Preclinical screening methods in cancer. Retrieved from [Link]
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Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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PubMed. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
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PubMed. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Retrieved from [Link]
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Slideshare. (n.d.). SCREENING OF ANTI CANCER DRUGS | PPTX. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]
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PMC - NIH. (2016). In vitro NLK Kinase Assay. Retrieved from [Link]
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BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF. Retrieved from [Link]
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Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
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MDPI. (2023). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Retrieved from [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
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PubMed. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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PMC - NIH. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Retrieved from [Link]
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NIH. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives.. Retrieved from [Link]
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Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
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MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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Application Notes and Protocols for 2-Amino-5-benzylthiophene-3-carboxamide Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-5-benzylthiophene-3-carboxamide derivatives in cancer research. This document outlines the synthesis, in vitro evaluation, in vivo assessment, and mechanistic studies of this promising class of compounds.
Introduction: The Therapeutic Potential of the 2-Aminothiophene Scaffold
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Derivatives of this compound, in particular, have emerged as a promising class of agents in oncology. Their structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles to target various cancer-related pathways.
These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of the cellular cytoskeleton.[2][3] This guide will provide detailed protocols and insights into the preclinical evaluation of these derivatives, empowering researchers to effectively explore their therapeutic potential.
Synthesis of this compound Derivatives via the Gewald Reaction
The Gewald reaction is a robust and widely used one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] This method involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
Protocol: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a generic this compound derivative. The specific benzyl ketone and reaction conditions may be varied to obtain a library of derivatives.
Materials:
-
Appropriate benzyl ketone (e.g., benzyl methyl ketone)
-
Cyanoacetamide
-
Elemental sulfur
-
Morpholine (or other suitable base like triethylamine or piperidine)
-
Ethanol or Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzyl ketone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in a minimal amount of ethanol or DMF.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the cytotoxic and cytostatic effects of the synthesized derivatives on cancer cells.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on the cell cycle distribution, identifying potential cell cycle arrest.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.
Apoptosis Detection: Annexin V/PI Staining
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes representative IC₅₀ values for a series of hypothetical this compound derivatives against various cancer cell lines.
| Compound ID | R-group on Benzyl Ring | HCT116 (Colon) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| ABC-01 | H | 5.2 | 7.8 | 10.5 |
| ABC-02 | 4-OCH₃ | 1.8 | 2.5 | 4.1 |
| ABC-03 | 4-Cl | 3.5 | 4.1 | 6.7 |
| ABC-04 | 4-F | 2.1 | 3.3 | 5.2 |
| Doxorubicin | - | 0.5 | 0.8 | 1.2 |
Experimental Workflow Visualization
Caption: Workflow for the in vitro evaluation of this compound derivatives.
In Vivo Evaluation of Antitumor Efficacy
Promising candidates from in vitro studies should be further evaluated in vivo to assess their antitumor efficacy and potential toxicity in a living organism. The subcutaneous xenograft mouse model is a commonly used preclinical model.
Protocol: Subcutaneous Xenograft Mouse Model
Animals:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group treated with a standard-of-care drug can also be included.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Elucidation of the Mechanism of Action
Understanding the molecular mechanism by which these derivatives exert their anticancer effects is crucial for their further development. Several mechanisms have been proposed for 2-aminothiophene derivatives, including the inhibition of protein kinases and disruption of microtubule dynamics.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Some 2-aminothiophene derivatives have been shown to inhibit VEGFR-2 kinase activity.[3]
Experimental Approaches:
-
VEGFR-2 Kinase Assay: A cell-free assay to directly measure the inhibitory effect of the compounds on the enzymatic activity of recombinant VEGFR-2.
-
Western Blot Analysis: Assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins (e.g., ERK, AKT) in treated cancer cells. A reduction in phosphorylation indicates inhibition of the pathway.
-
Endothelial Tube Formation Assay: Evaluate the anti-angiogenic potential of the compounds by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs).
Disruption of Microtubule Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that play a critical role in cell division, motility, and intracellular transport.[5] Several anticancer drugs target microtubule dynamics. Some 2-aminothiophene derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site.[2]
Experimental Approaches:
-
Tubulin Polymerization Assay: A cell-free assay using purified tubulin to measure the effect of the compounds on the rate and extent of microtubule formation.
-
Immunofluorescence Microscopy: Visualize the microtubule network in treated cells to observe any disruptions, such as depolymerization or abnormal spindle formation.
-
Cell Cycle Analysis: As described previously, tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.
Signaling Pathway Visualization
Caption: Potential mechanisms of action for this compound derivatives.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The protocols and methodologies outlined in these application notes provide a robust framework for the synthesis, in vitro screening, in vivo evaluation, and mechanistic elucidation of this promising class of compounds. By employing these techniques, researchers can systematically investigate the therapeutic potential of these derivatives and contribute to the discovery of new and effective cancer therapies.
References
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Romagnoli, R., et al. (2011). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. Journal of Medicinal Chemistry, 54(17), 6142-6147. [Link]
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Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(3), 534-549. [Link]
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Romagnoli, R., et al. (2011). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. Journal of Medicinal Chemistry, 54(17), 6142-6147*. [Link]
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Wang, Y., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(22), 6853-6863. [Link]
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Singh, S., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 15(14), 1289-1314. [Link]
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Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Journal of Molecular Structure, 1299, 137153. [Link]
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Azevedo, M. F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(7), 999. [Link]
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Abdellatif, K. R. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1472-1493. [Link]
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Finlay, G. J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. International Journal of Molecular Sciences, 24(14), 11529. [Link]
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Andreu, J. M., et al. (2014). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 86, 536-553. [Link]
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Li, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 238, 114481. [Link]
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Abdellatif, K. R. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1472-1493. [Link]
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Kumar, A., et al. (2021). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). Bioorganic Chemistry, 115, 105193. [Link]
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Sriram, D., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(10), 3435-3444. [Link]
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Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]
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Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. [Link]
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Application Notes & Protocols for Antifungal Screening of 2-Amino-5-benzylthiophene-3-carboxamide Derivatives
Introduction: The Rationale for Screening 2-Amino-5-benzylthiophene-3-carboxamide Derivatives
The landscape of fungal infections is marked by a persistent clinical challenge, exacerbated by the rise of antifungal resistance and the limited arsenal of effective therapeutic agents.[1] Thiophene-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide spectrum of biological activities, including antifungal properties.[2][3] Within this family, the 2-aminothiophene scaffold is recognized in medicinal chemistry as a "privileged structure," a versatile building block for developing biologically active compounds with demonstrated antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[4] The synthesis of these compounds is often efficiently achieved through the well-established Gewald reaction, a one-pot, multicomponent condensation.[4]
This guide focuses on a specific subclass: This compound derivatives . The rationale for investigating these molecules is rooted in the potential for the benzyl group at the 5-position and the carboxamide at the 3-position to modulate antifungal potency, spectrum of activity, and pharmacokinetic properties. Preliminary studies on related 2-aminothiophene derivatives have shown promising activity against both yeast and filamentous fungi, suggesting that these compounds may interfere with fungal cell integrity and protein synthesis.[1][5]
These application notes provide a comprehensive framework for the systematic evaluation of novel this compound derivatives, guiding researchers from initial synthesis and in vitro screening to preliminary toxicity and in vivo efficacy assessments.
Synthesis of the Core Scaffold: The Gewald Reaction
The synthesis of the this compound core is typically accomplished via the Gewald multicomponent reaction.[6] This one-pot synthesis is highly efficient and involves the condensation of an α-methylene ketone (in this case, a benzyl-substituted ketone), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[4]
The general synthetic pathway is as follows:
Caption: General schematic of the Gewald reaction for synthesizing the core scaffold.
Further derivatization can be achieved by modifying the amino group or the carboxamide moiety to explore structure-activity relationships (SAR).[6]
Tier 1: Primary Antifungal Susceptibility Screening
The initial phase of screening aims to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for this purpose due to its reproducibility and quantitative nature.[7]
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
1. Preparation of Fungal Inoculum: a. Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability. b. For yeasts (Candida spp., Cryptococcus spp.), prepare a cell suspension in sterile saline from a 24-48 hour culture. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. c. For molds (Aspergillus spp.), harvest conidia from a 5-7 day old culture by gently scraping the surface with a sterile, wetted swab. Suspend the conidia in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.
2. Preparation of Test Compounds: a. Prepare a stock solution of each this compound derivative in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.
3. Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Add 200 µL of the working compound solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Wells 11 and 12 will serve as the sterility control (medium only) and growth control (inoculum, no compound), respectively. e. Add 100 µL of the standardized fungal inoculum to wells 1 through 10 and well 12. The final volume in each well will be 200 µL. f. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation: MIC Summary Table
| Compound ID | Derivative Structure | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. C. glabrata (Fluconazole-R) |
| ABC-001 | R1=H, R2=H | 16 | 32 | >64 |
| ABC-002 | R1=Cl, R2=H | 8 | 16 | 32 |
| ABC-003 | R1=F, R2=CH3 | 4 | 8 | 16 |
| Fluconazole | N/A | 1 | >64 | 64 |
| Amphotericin B | N/A | 0.5 | 1 | 1 |
Tier 2: Assessing Selectivity - In Vitro Cytotoxicity
A critical aspect of drug development is ensuring that the antifungal activity is selective for fungal cells over host cells. This is evaluated through in vitro cytotoxicity assays using mammalian cell lines.
Protocol 2: Cytotoxicity Assay using HeLa Cells
1. Cell Culture: a. Culture HeLa (human cervical cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure: a. Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours. b. Prepare serial dilutions of the test compounds in DMEM, similar to the MIC protocol. c. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). d. Incubate the plate for 24-48 hours.
3. Measurement of Cell Viability: a. Add 20 µL of CellTiter-Blue® or a similar resazurin-based reagent to each well. b. Incubate for 2-4 hours at 37°C. c. Measure the fluorescence at an excitation/emission of 560/590 nm. d. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity and Selectivity Index
| Compound ID | CC50 (µg/mL) on HeLa cells | Selectivity Index (SI = CC50 / MIC vs. C. albicans) |
| ABC-001 | >100 | >6.25 |
| ABC-002 | 85 | 10.6 |
| ABC-003 | 60 | 15.0 |
| Amphotericin B | ~2.5 | 5.0 |
Tier 3: Preliminary In Vivo Efficacy Assessment
Promising candidates with high antifungal activity and a favorable selectivity index should be advanced to preliminary in vivo efficacy studies. A murine model of systemic candidiasis is a commonly used and well-established model for this purpose.[8][9]
Caption: A comprehensive workflow for the antifungal screening of novel compounds.
Protocol 3: Murine Model of Systemic Candidiasis (General Protocol)
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
1. Infection: a. Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) BALB/c mice. b. Prepare a Candida albicans inoculum of 1 x 10^6 CFU/mL in sterile saline. c. Infect mice via tail vein injection with 100 µL of the inoculum.
2. Treatment: a. Randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses, positive control like fluconazole). b. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) starting 24 hours post-infection and continue for a defined period (e.g., 7 days).
3. Efficacy Endpoints: a. Survival: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection. Plot survival curves (Kaplan-Meier) and analyze for statistical significance. b. Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Harvest organs (kidneys, brain, spleen), homogenize them, and plate serial dilutions on Sabouraud Dextrose Agar to determine the CFU per gram of tissue.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to the antifungal screening of novel this compound derivatives. By systematically evaluating in vitro activity, selectivity, and in vivo efficacy, researchers can efficiently identify promising lead compounds for further development. Future studies should aim to elucidate the mechanism of action of active compounds, which may involve investigating their effects on fungal cell membrane integrity, ergosterol biosynthesis, or other essential cellular processes.[5][10] Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and safety profile of this promising class of antifungal agents.[11]
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Application Notes & Protocols: Elucidating the Mechanism of Action for 2-Amino-5-benzylthiophene-3-carboxamide
For: Researchers, scientists, and drug development professionals
Abstract
The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and antiproliferative effects.[1][2][3] This document provides a comprehensive, methodology-driven guide for researchers to systematically investigate the mechanism of action (MoA) of a specific analogue, 2-Amino-5-benzylthiophene-3-carboxamide. We eschew a rigid, one-size-fits-all template in favor of a logical, phased approach that begins with broad phenotypic screening and progresses through target identification, biochemical validation, and detailed cellular characterization. The protocols herein are designed as self-validating systems, emphasizing the critical inclusion of controls and orthogonal assays to build a robust, data-driven model of the compound's MoA.
Introduction: The Rationale for a Phased MoA Investigation
Determining the precise molecular mechanism of a bioactive small molecule is the cornerstone of modern drug discovery. It transforms a "hit" from a phenotypic screen into a "lead" with a rational path toward optimization. For a compound like this compound, which belongs to a pharmacologically diverse family, a pre-defined MoA cannot be assumed.[1][4] For instance, different derivatives have been shown to inhibit targets as varied as bacterial fatty acid synthesis enzymes, vascular endothelial growth factor receptor 2 (VEGFR-2), and β-tubulin.[5][6]
Therefore, our investigation is structured as a multi-phase workflow. This strategy ensures that resources are used efficiently, and that each experimental stage is built upon a solid foundation of data from the preceding phase. This approach is critical for deconvoluting both the intended "on-target" effects and any potential "off-target" activities that might contribute to the compound's efficacy or toxicity.[7]
dot digraph "MoA_Investigation_Workflow" { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Figure 1: A phased workflow for elucidating the Mechanism of Action.
Phase 1: Initial Screening & Hypothesis Generation
The first objective is to establish a clear, reproducible phenotypic effect of the compound. This guides all subsequent, more focused experiments.
Broad-Spectrum Antiproliferative Screening
Rationale: Before focusing on a specific target, it is crucial to understand the breadth of the compound's activity. Screening against a diverse panel of cancer cell lines, such as the NCI-60 panel, can reveal patterns of sensitivity. For example, if the compound is potent against cell lines known to be dependent on angiogenesis signaling, it provides an early clue pointing towards targets like VEGFR-2.[6]
Protocol: Cell Viability Assay using MTS Reagent
-
Cell Plating: Seed cells from a diverse panel (e.g., HCT-116 colorectal, MDA-MB-231 breast, HepG-2 liver cancer) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium. A typical starting concentration is 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Phase 2: Molecular Target Identification
With a confirmed cellular phenotype, the next phase is to identify the direct molecular binding partner(s) of the compound. This is the most challenging, yet most critical, step. Modern drug discovery utilizes several complementary strategies for target identification.[7][8][9]
Affinity-Based Target Identification
Principle: This biochemical method uses an immobilized version of the compound to "pull down" its binding proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[10][11]
Protocol: Affinity Chromatography Pulldown & Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a primary amine or carboxylic acid). Covalently couple this derivative to activated chromatography beads (e.g., NHS-activated Sepharose).[10] A control resin should be prepared by blocking the reactive groups without adding the compound.
-
Lysate Preparation: Grow a sensitive cell line (identified in Phase 1) to ~80-90% confluency. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cleared cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins. This can be done competitively by adding a high concentration of the free (non-immobilized) compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control-bead eluate.
-
Mass Spectrometry: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
-
Candidate Prioritization: Prioritize identified proteins based on known roles in the observed phenotype (e.g., kinases, signaling adaptors, metabolic enzymes).
Phase 3: Biochemical Validation of the Target
Let us hypothesize that the affinity pulldown experiment (Phase 2) identified a receptor tyrosine kinase, such as VEGFR-2, as a primary binding partner—a plausible target for this scaffold.[6] The next step is to validate this interaction using purified components.
In Vitro Kinase Inhibition Assay
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein, proving a direct functional interaction and allowing for the determination of potency (IC₅₀).[12]
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagents: Recombinant human VEGFR-2 enzyme, appropriate substrate peptide (e.g., poly(E,Y) 4:1), ATP, and the ADP-Glo™ detection reagents.
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. To each well, add:
-
Purified VEGFR-2 enzyme.
-
A serial dilution of this compound (or vehicle control).
-
Substrate peptide.
-
-
Initiation: Start the reaction by adding ATP at its Kₘ concentration.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a light signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The amount of light generated is proportional to the kinase activity. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
Biophysical Binding Assay
Rationale: While an activity assay confirms functional inhibition, a biophysical assay confirms direct physical binding and can determine the binding affinity (Kᴅ) and kinetics. This provides orthogonal validation of the target.[12] The NanoBRET™ Target Engagement (TE) assay is a powerful in-cell method.[13]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid expressing the target kinase (e.g., VEGFR-2) as an N-terminal fusion to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well white assay plate.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer, which is designed to bind to the ATP pocket of the kinase.
-
Equilibration: Incubate the plate for 2 hours at 37°C.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). The compound will compete with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal. Plotting this change against compound concentration allows for the determination of an IC₅₀ value, which reflects target engagement in living cells.
| Assay Type | Parameter Measured | Hypothetical Result for Compound | Rationale |
| Cell Viability (HepG-2) | GI₅₀ | 5.2 µM | Confirms antiproliferative activity in a relevant cancer cell line. |
| In Vitro Kinase Assay (VEGFR-2) | IC₅₀ | 0.8 µM | Demonstrates potent, direct inhibition of the purified enzyme. |
| NanoBRET™ TE Assay (VEGFR-2) | IC₅₀ | 1.1 µM | Confirms direct binding and target engagement in a live cellular context. |
Phase 4: Cellular & Pathway Characterization
After confirming direct target binding and inhibition, the final phase connects this molecular event to the overall cellular phenotype observed in Phase 1.
Target Engagement & Downstream Signaling
Rationale: If the compound inhibits VEGFR-2, we should observe a decrease in the phosphorylation of its known downstream substrates in treated cells. This provides a crucial link between the biochemical activity and the cellular pathway.[14]
Protocol: Western Blot for Phospho-ERK
-
Cell Treatment: Seed HepG-2 cells and serum-starve them overnight. Pre-treat with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with VEGF (the ligand for VEGFR-2) for 10 minutes to activate the pathway.
-
Lysis: Immediately lyse the cells and quantify protein concentration.
-
SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK1/2 (a downstream effector of VEGFR-2) and total ERK1/2 (as a loading control).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands.
-
Analysis: Quantify band intensity. A potent inhibitor should show a dose-dependent decrease in the ratio of phospho-ERK to total ERK.
dot digraph "VEGFR_Signaling_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Figure 2: Hypothesized mechanism targeting the VEGFR-2 signaling cascade.
Apoptosis Induction Assay
Rationale: Inhibition of critical survival pathways like VEGFR-2 often leads to programmed cell death, or apoptosis.[15] Quantifying apoptosis confirms that the compound's antiproliferative effect is due to inducing cell death rather than simply halting the cell cycle (cytostasis). Annexin V/Propidium Iodide (PI) staining is a standard method for this.[16][17]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Treatment: Treat HepG-2 cells with the compound at its 1X and 5X GI₅₀ concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion & Future Directions
This application guide outlines a systematic, multi-phase strategy to elucidate the mechanism of action for this compound. By progressing from broad phenotypic observation to specific target identification, biochemical validation, and cellular pathway analysis, researchers can build a comprehensive and well-supported model of a compound's biological function.
Following the hypothetical example presented, if this compound is validated as a potent VEGFR-2 inhibitor that blocks downstream signaling and induces apoptosis, future directions would include kinome-wide selectivity profiling to assess off-target effects, structural biology studies (e.g., co-crystallography) to understand the binding mode, and progression into in vivo animal models of cancer to evaluate efficacy.
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Benchchem. This compound | CAS 383382-37-4. 5.
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Illuminating the Mechanism: A Researcher's Guide to Identifying Biological Targets of 2-Amino-5-benzylthiophene-3-carboxamide
Abstract
The 2-amino-5-benzylthiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A critical step in the preclinical development of these promising compounds is the definitive identification of their molecular targets. This guide provides a comprehensive, protocol-driven framework for researchers, scientists, and drug development professionals to successfully identify and validate the biological targets of this compound class. By integrating unbiased discovery techniques with rigorous biophysical and cell-based validation, this document outlines a clear path from a bioactive compound to a well-characterized mechanism of action.
Introduction: The Promise and Challenge of Thiophene-Based Compounds
Thiophene-containing molecules are a cornerstone of modern pharmacology, with notable examples including the antiplatelet agent clopidogrel and the antipsychotic olanzapine. The 2-aminothiophene-3-carboxamide core is a particularly versatile building block for generating novel, pharmacologically active compounds.[3] The addition of a benzyl group at the 5-position introduces further chemical diversity, leading to compounds with potential therapeutic applications. However, without a clear understanding of their molecular targets, advancing these compounds through the drug discovery pipeline is fraught with uncertainty. This guide provides a systematic approach to unraveling the mechanism of action of this compound and its analogs.
A Multi-Pronged Strategy for Target Deconvolution
A robust target identification campaign should employ a combination of orthogonal approaches to build a compelling case for a specific biological target. This workflow integrates unbiased, proteome-wide screening with focused, hypothesis-driven validation.
Figure 1: A strategic workflow for the identification and validation of small molecule biological targets.
Phase 1: Unbiased Target Discovery
The initial phase aims to generate a list of potential protein targets from the entire proteome without prior assumptions.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Principle: This powerful technique involves immobilizing the small molecule of interest (the "bait") onto a solid support and using it to "fish" for interacting proteins ("prey") from a cell lysate.[4] Bound proteins are then identified using mass spectrometry.[4]
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with an inactive analog should also be prepared to distinguish specific from non-specific binders.
-
Lysate Preparation: Prepare a native protein extract from a cell line that shows a robust biological response to the compound.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound and control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by competing with an excess of the free compound.
-
Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
| Parameter | Description | Significance |
| Spectral Counts/Intensity | The number of MS/MS spectra or the signal intensity corresponding to peptides from a specific protein. | A higher value in the experimental sample compared to the control suggests specific binding. |
| Fold-Change | The ratio of protein abundance in the experimental sample versus the control. | A high fold-change is a strong indicator of a potential target. |
| Statistical Significance (p-value) | The probability that the observed enrichment is due to chance. | A low p-value (e.g., < 0.05) provides confidence in the identified hit. |
Computational Molecular Docking
Principle: Molecular docking is a computational method that predicts the preferred orientation of a small molecule when bound to a protein target.[5][6] It can be used to screen large databases of protein structures to identify those that are most likely to bind to this compound.[6]
Protocol:
-
Ligand and Target Preparation: Generate a 3D structure of the compound and obtain the 3D structures of potential protein targets from a database such as the Protein Data Bank (PDB).
-
Docking Simulation: Use a docking program to place the ligand into the binding sites of the target proteins and score the different poses based on their predicted binding affinity.[5]
-
Ranking and Visualization: Rank the protein targets based on their docking scores and visually inspect the predicted binding modes to identify key interactions.
Phase 2: Target Validation and Engagement
Once a list of candidate targets has been generated, it is crucial to validate these interactions using orthogonal biophysical and cell-based methods.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique for monitoring biomolecular interactions in real-time.[7][8] It provides quantitative information on binding affinity and kinetics.[7][9]
Protocol:
-
Protein Immobilization: Covalently attach the purified recombinant candidate protein to an SPR sensor chip.
-
Binding Measurement: Flow a series of concentrations of the this compound over the sensor chip and measure the binding response.
-
Kinetic Analysis: Analyze the binding data to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Data Interpretation:
| Parameter | Description | Interpretation |
| KD (Equilibrium Dissociation Constant) | The concentration of the compound at which 50% of the protein is bound at equilibrium. | A lower KD value indicates a higher binding affinity. |
| kon (Association Rate Constant) | The rate at which the compound binds to the protein. | A faster "on-rate" suggests rapid binding. |
| koff (Dissociation Rate Constant) | The rate at which the compound dissociates from the protein. | A slower "off-rate" indicates a more stable complex. |
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in a cellular environment.[10][11] The binding of a drug to its target protein often increases the protein's thermal stability.[11]
Protocol:
-
Compound Treatment: Treat intact cells with the compound or a vehicle control.
-
Thermal Challenge: Heat the cells across a range of temperatures.[10]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Mechanism of Action Elucidation
With a validated target in hand, the next step is to understand the functional consequences of the drug-target interaction.
Biochemical and Enzymatic Assays
Principle: If the identified target is an enzyme, its activity should be measured in the presence of the compound to determine if it acts as an inhibitor or an activator.
Protocol:
-
Assay Development: Develop a robust in vitro assay to measure the activity of the purified target protein.
-
Dose-Response Analysis: Measure the enzyme's activity across a range of compound concentrations.
-
IC50/EC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from the dose-response curve.
Cell-Based Pathway Analysis
Principle: Investigate the downstream signaling pathways affected by the compound's interaction with its target to understand its cellular mechanism of action. Thiophene derivatives have been shown to modulate inflammatory pathways and cytokine production.[12][13]
Protocol:
-
Target-Relevant Pathway Selection: Based on the known function of the target protein, select key downstream signaling molecules to monitor.
-
Cellular Assays: Treat cells with the compound and measure changes in the levels or activity of these signaling molecules using techniques such as Western blotting, ELISA, or reporter gene assays.
Figure 3: A generalized signaling pathway illustrating the mechanism of action of a small molecule.
Conclusion
The successful identification and validation of the biological target(s) of this compound is a critical step in its development as a potential therapeutic agent. The multi-faceted approach outlined in this guide, combining unbiased discovery with rigorous validation, provides a clear and effective framework for achieving this goal. By elucidating the mechanism of action, researchers can unlock the full therapeutic potential of this promising class of compounds.
References
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Gomes, P. A. T. M., & de Castro, R. D. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Available from: [Link]
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Gouda, M. A., Berghot, M. A., Elattar, K. M., & Khalil, A. E. G. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849. Available from: [Link]
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Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(5), 1194-1203. Available from: [Link]
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Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1637. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(8), 1845-1859. Available from: [Link]
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Yin, S., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 9694-9701. Available from: [Link]
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Al-Harthi, S. E., & Lountos, G. T. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Vasu, T. R., et al. (2004). Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica Section C, 60(9), o636-o638. Available from: [Link]
-
da Silva, A. C. S., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 18(1), 133. Available from: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Medicinal Chemistry, 18(27), 4215-4226. Available from: [Link]
-
Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available from: [Link]
-
Gomes, P. A. T. M., & de Castro, R. D. (2021). Thiophene-Based Compounds. In Encyclopedia. MDPI. Available from: [Link]
-
Almeida, F. G., & Cass, Q. B. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35), 1-5. Available from: [Link]
-
Luo, J., et al. (2025). Molecular Docking for Identification of Potential Targets for Drug Repurposing. In Methods in Molecular Biology. Springer. Available from: [Link]
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Gee, M. J., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 350(1), 124-133. Available from: [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 163-167. Available from: [Link]
-
DrOmics Labs. (2024). Docking Simulations: Predicting Drug-Target Interactions. Available from: [Link]
-
Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. Available from: [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5415. Available from: [Link]
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Giannetti, A. M. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Methods for Drug Discovery. Royal Society of Chemistry. Available from: [Link]
-
Wikipedia. Thiophene. Available from: [Link]
-
Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available from: [Link]
-
Gomes, P. A. T. M., & de Castro, R. D. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Available from: [Link]
-
Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. Available from: [Link]
-
Zaia, J. (2015). Affinity Mass Spectrometry: Strategies for Proteome Profiling. Boston University. Available from: [Link]
-
Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available from: [Link]
-
Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. Available from: [Link]
-
Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8533-8543. Available from: [Link]
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Asquith, C. R. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359145. Available from: [Link]
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Al-Harthi, S. E., & Lountos, G. T. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]
-
Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available from: [Link]
-
Shaikh, N., et al. (2016). An improved approach for predicting drug–target interaction: proteochemometrics to molecular docking. RSC Advances, 6(16), 13393-13403. Available from: [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]
Sources
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- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Derivatization of 2-Amino-5-benzylthiophene-3-carboxamide for SAR Studies
Introduction & Strategic Context
The 2-amino-thiophene-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine ring of ATP. This feature makes it an exceptional starting point for developing inhibitors of kinases such as VEGFR-2 , IKK-β , and FLT3 .
For the specific scaffold 2-Amino-5-benzylthiophene-3-carboxamide (Compound 1) , the 5-benzyl moiety provides a critical hydrophobic anchor that often occupies the selectivity pocket (e.g., the hydrophobic back pocket of a kinase). However, the parent compound itself often suffers from poor metabolic stability and moderate potency.
This Application Note provides a rigorous, validated workflow for derivatizing Compound 1 to generate high-value Structure-Activity Relationship (SAR) libraries. We focus on three distinct chemical vectors:
-
Vector A (Hinge Binding Optimization): Acylation/Functionalization of the C2-amine.
-
Vector B (Conformational Locking): Cyclization to thieno[2,3-d]pyrimidines.
-
Vector C (Electronic Tuning): Electrophilic substitution at the C4-position.
SAR Logic & Design Strategy
The following diagram illustrates the derivatization logic, mapping specific chemical transformations to their intended biological effects.
Figure 1: Strategic SAR vectors for the 2-aminothiophene scaffold. The C2-amine and C3-carboxamide are the primary handles for optimizing ligand-protein interactions.
Experimental Protocols
Protocol A: C2-Amine Functionalization (Urea & Amide Synthesis)
Objective: To modulate the hydrogen bond donor/acceptor profile of the "hinge-binding" motif. Ureas, in particular, often introduce a "DFG-out" binding mode favorable for Type II kinase inhibition.
A.1. Synthesis of Ureas (Compound Library 2a-z)
Mechanism: Nucleophilic addition of the C2-amine to aryl isocyanates.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Aryl Isocyanate (1.1 eq)
-
Solvent: Anhydrous THF or 1,4-Dioxane
-
Catalyst: Pyridine (0.1 eq) or Et3N (mild base)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried 20 mL scintillation vial, dissolve Compound 1 (0.5 mmol) in anhydrous THF (5 mL). Ensure the solution is clear; mild heating (40°C) may be required due to the crystallinity of the carboxamide.
-
Addition: Add Pyridine (0.05 mmol) followed by the dropwise addition of the appropriate Aryl Isocyanate (0.55 mmol).
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The urea product is typically much less polar than the starting amine.
-
Work-up (Self-Validating Step): Upon completion, cool to room temperature. Add Hexanes (10 mL) to the reaction mixture. The urea product should precipitate as a white/off-white solid.
-
Purification: Filter the precipitate and wash with Et2O (3 x 5 mL) to remove unreacted isocyanate. If no precipitate forms, concentrate the solvent and purify via flash chromatography (SiO2, 0-5% MeOH/DCM).
A.2. Synthesis of Amides (Compound Library 3a-z)
Mechanism: Acylation using acid chlorides.[1]
Key Modification: Standard Schotten-Baumann conditions often fail due to the low nucleophilicity of the thiophene amine. We utilize a microwave-assisted protocol.[2][3]
-
Mix: Combine Compound 1 (0.5 mmol), Acyl Chloride (0.6 mmol), and DIPEA (1.2 eq) in anhydrous DCE (3 mL) in a microwave vial.
-
Irradiate: Heat at 100°C for 15 minutes (max power 150W).
-
Quench: Dilute with DCM (20 mL) and wash with sat. NaHCO3.
-
Isolate: Dry organic layer (MgSO4) and concentrate. Recrystallize from EtOH.
Protocol B: Scaffold Rigidification (Thienopyrimidine Formation)
Objective: To cyclize the C2-amino and C3-carboxamide groups into a thieno[2,3-d]pyrimidine-4-one . This creates a rigid, fused bicyclic system that mimics the purine core of ATP and improves metabolic stability by masking the labile amine.
Reagents:
-
Cyclizing Agent: Triethyl Orthoformate (TEOF) or Formamide
-
Catalyst: Ammonium Acetate (if using Formamide) or Acetic Anhydride (if using TEOF)
Method B.1: The "One-Pot" TEOF Cyclization (Preferred) This method yields the N3-unsubstituted thienopyrimidine.
-
Preparation: In a 50 mL round-bottom flask, suspend Compound 1 (1.0 mmol) in Triethyl Orthoformate (5 mL).
-
Catalysis: Add 3 drops of Acetic Anhydride.
-
Reflux: Heat the mixture to reflux (146°C) for 8 hours. The reaction must be driven to completion to avoid the intermediate imino-ether.
-
Monitoring: HPLC analysis is critical here. Look for the mass shift of +10 Da (Cyclization = +CH - H2O + Ring closure logic: MW + 12 (C) - 2 (2H) = +10? Correction: C2-NH2 (16) + C3-CONH2 (44) -> Pyrimidine ring. Net addition of one Carbon. MW Change: Starting (MW) + CH (13) - 2H (2) = +11? Let's verify: R-NH2 + R-CONH2 + HC(OEt)3 -> Pyrimidine. Net change is replacement of 2H and O with CH. Mass shift: +12.01 (C) + 1.008 (H) - 15.99 (O) - 2.016 (2H) = -5.0. Wait, let's check literature.
-
Reaction: R-NH2 + R-CONH2 + Formic acid equivalent -> Pyrimidine ring.
-
Formula Change: C(x)H(y)N2OS -> C(x+1)H(y-2)N2OS.
-
Mass Shift: +12.01 (C) - 2.016 (H) = +10.0 Da .
-
Validation: Use LC-MS to confirm the [M+11] peak relative to starting material is NOT present (intermediate) and the [M+10] peak IS present.
-
-
Isolation: Cool to 0°C. The product usually crystallizes out. Filter and wash with cold EtOH.
Protocol C: C4-Position Functionalization
Objective: To introduce a halogen at the C4 position (the only remaining open methine on the thiophene ring). This blocks metabolic oxidation and provides a handle for Suzuki couplings (if brominated).
Reagent: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS).
-
Solvent: Dissolve Compound 1 (0.5 mmol) in DMF (2 mL).
-
Addition: Add NCS (0.55 mmol) in one portion at 0°C.
-
Stir: Allow to warm to RT and stir for 12 hours.
-
Workup: Pour into ice water. The C4-chloro derivative will precipitate.
-
Note: The C5-benzyl group activates the C4 position, making this reaction rapid. If over-halogenation (on the benzyl ring) is observed, lower temperature to -10°C.
-
Data Summary & Validation
| Parameter | Protocol A (Urea) | Protocol B (Cyclization) | Protocol C (Halogenation) |
| Reaction Time | 4–6 Hours | 8–12 Hours | 12 Hours |
| Temperature | 60°C | 146°C (Reflux) | 0°C to RT |
| Yield (Typical) | 75–90% | 60–80% | 85–95% |
| Key QC Marker | IR: Urea C=O stretch (~1650 cm⁻¹) | 1H NMR: New aromatic singlet (pyrimidine H-2) | MS: Characteristic Cl/Br isotope pattern |
| Solubility | Moderate (DMSO/MeOH) | Low (High MP solids) | Moderate |
References
-
Gewald Reaction & Scaffold Synthesis
-
Putra, A. E., et al. "Synthesis and biological evaluation of 2-aminothiophene-3-carboxamide derivatives." Journal of Heterocyclic Chemistry. (2011).
-
-
Kinase Inhibitor Design (VEGFR-2)
-
Ibrahim, D. A., et al. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Bioorganic Chemistry. (2018).[4]
-
-
Thienopyrimidine Cyclization
-
Anticancer Activity (PI-PLC Target)
-
Electrophilic Substitution on Thiophenes
-
LoPachin, R. M., et al. "Reactions of electrophiles with nucleophilic thiolate sites." Toxicological Sciences. (2015).[7]
-
Appendix: Synthesis Workflow Diagram
Figure 2: Operational workflow for the parallel synthesis of SAR libraries from the parent scaffold.
Sources
- 1. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Acylation of 2-Amino-5-benzylthiophene-3-carboxamide
Introduction: The Strategic Value of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to a phenyl group makes it a valuable bioisostere, while its unique electronic properties allow for diverse biological interactions.[1] Derivatives of 2-aminothiophene-3-carboxamide are recognized as versatile building blocks for synthesizing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[2][3]
N-acylation of the 2-amino group is a fundamental and powerful transformation. This modification allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of acyl groups. The resulting N-acyl derivatives often exhibit modulated potency, selectivity, and pharmacokinetic profiles compared to the parent amine, making this a critical step in lead optimization for drug discovery programs.[4] This document provides a detailed, field-proven protocol for the N-acylation of 2-Amino-5-benzylthiophene-3-carboxamide, grounded in the principles of nucleophilic acyl substitution.
Reaction Principle and Mechanism
The N-acylation of this compound is most effectively achieved using a highly reactive acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base. This classic transformation is a variant of the Schotten-Baumann reaction .[5][6]
The Mechanism Unpacked:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 2-amino group acting as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. The aromaticity of the thiophene ring and the electron-withdrawing nature of the adjacent carboxamide group slightly reduce the nucleophilicity of the amine compared to a simple alkylamine, but it remains sufficiently reactive.
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Collapse and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Role of the Base (Proton Abstraction): An acid (HCl) is generated as a byproduct. A tertiary amine base, such as triethylamine or pyridine, is crucial for two reasons.[7][8] First, it neutralizes the HCl, driving the reaction equilibrium towards the product.[7][9] Second, and more critically, it prevents the protonation of the starting 2-aminothiophene. If protonated, the amino group would form an ammonium salt, losing its nucleophilicity and effectively halting the reaction.[7]
The overall transformation is a highly efficient method for forming a stable amide bond.
Visualized Workflow and Reaction Scheme
A clear understanding of the experimental flow is critical for successful execution and reproducibility.
Caption: General N-acylation reaction scheme.
Detailed Experimental Protocol
This protocol details the N-acetylation of this compound as a representative example. The procedure can be adapted for other acyl chlorides with minor modifications.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Example Quantity |
| This compound | C₁₂H₁₂N₂OS | 232.30 | 1.0 | 2.32 g (10.0 mmol) |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 | 0.86 g (11.0 mmol) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 1.52 g (15.0 mmol) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | As needed for washes |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | - | As needed for washes |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | - | As needed for washes |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | MgSO₄ / Na₂SO₄ | - | - | As needed for drying |
Equipment
-
Round-bottom flask (100 mL or 250 mL) with stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.32 g, 10.0 mmol).
-
Add anhydrous dichloromethane (50 mL) and stir to dissolve the solid.
-
Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol) to the solution. Causality Note: The base is added before the acyl chloride to ensure it is available to immediately neutralize the HCl byproduct.
-
-
Acylation:
-
Cool the flask in an ice-water bath to 0 °C with continuous stirring. Causality Note: Cooling is essential to control the initial exothermic reaction between the acyl chloride and the amine, preventing potential side reactions.
-
In a separate, dry vial, dissolve acetyl chloride (0.86 g, 0.78 mL, 11.0 mmol) in a small amount of anhydrous DCM (5 mL).
-
Add the acetyl chloride solution dropwise to the cooled reaction mixture over 10-15 minutes using a syringe or dropping funnel. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase such as 50% Ethyl Acetate in Hexane. The product spot should be less polar (higher Rf value) than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench by slowly adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) - To remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 30 mL) - To remove any unreacted acyl chloride and residual HCl.
-
Brine (1 x 30 mL) - To reduce the solubility of organic material in the aqueous phase.
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, N-(5-benzyl-3-carbamoylthiophen-2-yl)acetamide, can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
-
Alternatively, if impurities persist, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR Spectroscopy: To verify the presence of key functional groups (e.g., N-H stretch, C=O stretches for amide).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Low reactivity of amine. | 1. Use a fresh bottle of acyl chloride.2. Ensure at least 1.1 eq. of base is used. Add more if the reaction stalls.3. Increase reaction time or gently heat. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Di-acylation (less common for this substrate). | 1. Maintain cooling during the initial addition.2. Use only a slight excess (1.05-1.1 eq.) of the acyl chloride. |
| Product Lost During Work-up | 1. Product is partially water-soluble.2. Emulsion formation during extraction. | 1. Back-extract all aqueous layers with fresh DCM.2. Add more brine to the separatory funnel to help break the emulsion. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the TLC mobile phase carefully before running a column. If recrystallizing, try different solvent systems. |
References
- Preparation method of derivatives of 2-aminothiophene-3 formamide.
- Green methodologies for the synthesis of 2-aminothiophene.PMC - PubMed Central, 2022.
- Chemistry Schotten Baumann Reaction.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
- Optimizing reaction conditions for N-acyl
- 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4.Benchchem.
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds.TÜBİTAK Academic Journals, 2011.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.PMC - NIH, 2020.
- Mild and Useful Method for N-Acyl
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.International Journal of Pharmacy and Biological Sciences.
- Schotten–Baumann reaction.Wikipedia.
- Schotten Baumann Reaction.BYJU'S, 2019.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. ijpbs.com [ijpbs.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. byjus.com [byjus.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-benzylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the 2-Aminothiophene Scaffold
The 2-aminothiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials. The ability to further functionalize this core through robust carbon-carbon bond-forming reactions is paramount for developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a premier tool for this purpose, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling reaction of a halogenated derivative of 2-Amino-5-benzylthiophene-3-carboxamide. While a specific protocol for this exact molecule is not extensively documented in peer-reviewed literature, this document synthesizes established principles and proven methodologies for structurally related thiophene and amino-substituted heterocyclic systems to provide a robust starting point for reaction optimization. We will delve into the mechanistic underpinnings, the rationale behind the selection of catalysts, ligands, bases, and solvents, and present a detailed, step-by-step protocol for practical application in the laboratory.
Mechanistic Insight: The Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the (hypothetical) 2-Amino-5-bromo-3-carboxamide-thiophene. This step forms a Pd(II) intermediate. The reactivity of the halide is critical, with the general trend being I > Br > Cl.[4] For our target scaffold, a bromo- or iodo-substituted thiophene would be the ideal starting material.
-
Transmetalation: This is often the rate-determining step and requires the activation of the organoboron species (e.g., a boronic acid) by a base.[5] The base forms a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical and can significantly influence the reaction's success.[6]
-
Reductive Elimination: The final step involves the cis-isomeric diorganopalladium(II) complex eliminating the coupled product, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Materials and Reagents:
-
2-Amino-5-bromo-5-benzylthiophene-3-carboxamide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Amino-5-bromo-5-benzylthiophene-3-carboxamide, the arylboronic acid, the palladium precursor, the ligand, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water) via a syringe. Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is crucial to prevent catalyst oxidation.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). [7] * Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Challenges and Troubleshooting
-
Low Yield: If the reaction gives a low yield, consider screening different catalyst/ligand combinations, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. The amino group on the thiophene ring can potentially coordinate to the palladium center, inhibiting catalysis. Using a more electron-rich and bulky ligand can sometimes mitigate this issue.
-
Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. [3]It is often promoted by water and high temperatures. If this is observed, switching to an anhydrous solvent system with a base like K₃PO₄ may be helpful. [8]* Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This can be minimized by ensuring a truly oxygen-free environment and using the appropriate stoichiometry of reactants.
-
Dehalogenation: The starting halide can be reduced to the corresponding C-H bond. This can be influenced by the solvent and base used.
Conclusion
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
- Li, G., Wei, W., & Wang, Q. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Asian Journal of Chemistry, 26(1), 284-286.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Hudson, J. B., & Pettus, T. R. R. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 50(48), 6654-6656.
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reaction and their biological evaluation. Journal of the Chemical Society of Pakistan, 38(3), 523-531.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
- Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Vantourout, J. C., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1338-1344.
- Gorgani, L., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 28(14), 5369.
- Parrish, J. P., & Jung, K. W. (2002). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 67(21), 7127-7130.
-
Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. Available from: [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available from: [Link]
- Siddiqa, A., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(10), 1636.
- Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Chemical Science, 9(42), 8118-8128.
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available from: [Link]
- Shi, S., et al. (2016). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Uozumi, Y. (2003). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1133-1134.
- Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
Sources
- 1. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
Purification challenges of 2-Amino-5-benzylthiophene-3-carboxamide
Technical Support Center: 2-Amino-5-benzylthiophene-3-carboxamide
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this important heterocyclic building block. As a molecule often synthesized via the Gewald three-component reaction (G-3CR), its purification can present unique challenges due to the nature of the starting materials and potential side products.[1][2][3] This guide is designed to provide you with the mechanistic insights and practical protocols needed to achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound.
Problem 1: My isolated product is a persistent yellow, orange, or brown color, not the expected off-white solid.
-
Probable Causes:
-
Residual Elemental Sulfur: The Gewald reaction uses elemental sulfur, which can persist in the crude product, imparting a yellow color.[1][2]
-
Polysulfide Impurities: The reaction mechanism involves the opening of the S₈ ring, which can lead to the formation of various polysulfide intermediates that may contaminate the final product.[4][5]
-
Knoevenagel Condensation Byproducts: The initial step of the Gewald synthesis is a Knoevenagel condensation.[1][4][6] Incomplete reaction or side reactions can lead to highly conjugated, colored impurities.
-
Oxidation: The 2-aminothiophene scaffold can be susceptible to air oxidation over time, leading to discoloration.
-
-
Solutions & Scientific Rationale:
-
Recrystallization with Activated Charcoal:
-
Why it Works: Activated charcoal has a high surface area with a network of fine pores, making it exceptionally effective at adsorbing large, flat, conjugated molecules responsible for color, as well as residual sulfur.
-
Protocol: During recrystallization (e.g., from hot ethanol or acetonitrile), after the compound is fully dissolved, add a small amount of activated charcoal (approx. 1-2% w/w relative to your compound). Stir the hot mixture for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Allow the clear filtrate to cool slowly to induce crystallization.[7]
-
-
Sodium Sulfite Wash:
-
Why it Works: Sodium sulfite (Na₂SO₃) is a reducing agent that can react with and solubilize elemental sulfur by forming thiosulfate salts, which can then be washed away in an aqueous workup.
-
Protocol: During the initial reaction workup, wash the organic layer containing the crude product with a saturated aqueous solution of sodium sulfite.
-
-
Problem 2: My final yield is very low after purification by recrystallization.
-
Probable Causes:
-
Incorrect Solvent Choice: The most common cause is the selection of a solvent in which the target compound has high solubility even at low temperatures.[8][9]
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a significant portion of it in the mother liquor upon cooling.[8]
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration (to remove insolubles), significant product loss will occur on the filter medium.
-
-
Solutions & Scientific Rationale:
-
Systematic Solvent Screening:
-
Why it Works: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[10] For amide-containing compounds, polar solvents are often a good starting point.[7][11]
-
Protocol: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and complete dissolution upon heating.[9] See the table below for suggestions.
-
-
Use a Solvent/Anti-Solvent System:
-
Why it Works: This technique is useful when no single solvent has the ideal solubility profile. You dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then slowly add a miscible "poor" solvent (the anti-solvent) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, can yield excellent crystals.[9]
-
Common Pairs: A common and effective mixture for polar compounds like amides is Ethanol/Water or Acetone/Hexane.[11][12]
-
-
Minimize Solvent Usage:
-
Protocol: When performing the recrystallization, add the hot solvent portion-wise to the crude solid, with heating, until the solid just dissolves. This ensures you are using the minimum amount necessary, maximizing your recovery.[8]
-
-
| Solvent | Boiling Point (°C) | Suitability for this compound |
| Ethanol | 78 | Excellent. Often a first choice. Good solubility when hot, lower when cold.[7][12] |
| Acetonitrile | 82 | Excellent. Known to give very good results for amides.[7] |
| Isopropanol | 82 | Good. Similar to ethanol, may offer a different solubility profile. |
| Ethyl Acetate | 77 | Moderate. Can be used, often in combination with hexanes. |
| Water | 100 | Poor as a single solvent. The compound is likely insoluble, but can be used as an anti-solvent with a polar organic solvent like ethanol.[12] |
Problem 3: My compound "oils out" instead of forming crystals during recrystallization.
-
Probable Causes:
-
High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid crystalline lattice.
-
Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for crystal lattice formation, leading to an amorphous, oily precipitate.[10]
-
Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound (or the eutectic mixture with impurities).
-
-
Solutions & Scientific Rationale:
-
Slower Cooling Rate:
-
Why it Works: Slow cooling allows molecules to orient themselves correctly into a stable crystal lattice, excluding impurities.
-
Protocol: After dissolving your compound in the minimum hot solvent, cover the flask and allow it to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask (e.g., with glass wool) can further slow the cooling.
-
-
Induce Crystallization:
-
Protocol: If an oil forms, try reheating the solution to redissolve it. Then, while it cools, scratch the inside surface of the flask with a glass rod just below the solvent line.[8] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" (a tiny amount of previously purified solid) to act as a template.[8]
-
-
Re-evaluate Solvent System: Try a lower-boiling point solvent or increase the proportion of the "poor" solvent in a mixed-solvent system to encourage precipitation at a lower temperature.
-
Problem 4: My NMR spectrum is messy, and column chromatography gives poor separation ("streaking" or "tailing").
-
Probable Causes:
-
Acidic Silica Gel: Standard silica gel is slightly acidic. The basic nitrogen atom of the 2-amino group can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong interaction prevents clean elution, causing the compound to streak down the column.[13]
-
Compound Insolubility: The compound may be precipitating on the column if the chosen eluent is not strong enough to keep it dissolved.
-
Column Overload: Too much crude material has been loaded onto the column for its size.
-
-
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel:
-
Why it Works: Adding a small amount of a basic modifier to the eluent neutralizes the acidic sites on the silica gel, preventing the strong adsorption of the basic amine group.
-
Protocol: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate).[13][14] When preparing the silica slurry, also include the same percentage of TEA. This will result in sharper bands and much-improved separation.
-
-
Optimize the Eluent System:
-
Why it Works: The polarity of the mobile phase must be optimized to achieve good separation (ΔRf) between your product and impurities.[15]
-
Protocol: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. Start with a non-polar system like 10% Ethyl Acetate in Hexane and gradually increase the polarity.[16] A good target Rf for the desired compound is ~0.3 for optimal column separation. Remember to add 1% TEA to your TLC jars as well to accurately predict the column behavior.
-
-
Dry Loading:
-
Why it Works: If the compound has poor solubility in the starting eluent, liquid loading can cause it to precipitate at the top of the column, leading to poor separation. Dry loading ensures the compound is finely adsorbed onto silica before being introduced to the column.[16]
-
Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully load this powder onto the top of your packed column.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the expected impurities? The most common and efficient synthesis is the Gewald reaction.[1][2][17] This is a one-pot, multi-component reaction involving a ketone (phenylacetaldehyde), an active methylene nitrile (cyanoacetamide), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[2][18]
-
Common Impurities:
Q2: Which purification method is better: Recrystallization or Flash Column Chromatography? The choice depends on the impurity profile and the required purity level.
-
Recrystallization is excellent if the impurities have significantly different solubility profiles from the product. It is fast, economical, and can be highly effective for removing minor, colored impurities and residual starting materials. It is often the method of choice for amides.[7]
-
Flash Column Chromatography is more powerful for separating compounds with similar polarities.[15] It is necessary when recrystallization fails to remove closely related side products or when very high purity (>99%) is required.[19] For this compound, chromatography is often required to remove stubborn byproducts from the Gewald reaction.[14]
Q3: How do I properly monitor the purification process? Thin Layer Chromatography (TLC) is the most critical tool.
-
Workflow:
-
Spot your crude material, the purified fractions, and a co-spot (crude + fraction) on a silica gel TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexane + 1% Triethylamine).
-
Visualize the spots under a UV lamp (254 nm). The aminothiophene core is a strong UV chromophore.
-
Stain the plate if necessary (e.g., with potassium permanganate) to visualize non-UV active impurities.
-
Pure fractions should show a single spot at the same Rf as the product spot in the crude lane.
-
Q4: My purified compound's color returns after storage. Why? This is likely due to slow air oxidation. The electron-rich 2-aminothiophene ring system can be sensitive to light and air. To ensure long-term stability, store the purified solid in a sealed amber vial under an inert atmosphere (nitrogen or argon) and in a freezer.
Section 3: Visualized Workflows & Protocols
General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product from the Gewald synthesis.
Caption: Decision workflow for purification.
Detailed Protocol: Flash Column Chromatography
This protocol is optimized for the purification of basic compounds like this compound.
-
TLC Analysis & Solvent System Selection:
-
Prepare several eluent systems of increasing polarity (e.g., 20%, 30%, 40% Ethyl Acetate in Hexanes).
-
Crucially, add 1% triethylamine (TEA) to each system.
-
Run TLC plates to find the system that gives your product an Rf value of approximately 0.3. This will be your primary elution solvent.
-
-
Column Preparation:
-
Select an appropriate size column for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent you will use (e.g., 10% EtOAc/Hex + 1% TEA).[13]
-
Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.[15]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimum of dichloromethane or acetone.
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 10% EtOAc/Hex + 1% TEA) to wash off highly non-polar impurities (like residual sulfur).
-
Gradually increase the polarity of the eluent (step gradient) towards your target system (the one giving an Rf of 0.3).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove residual solvents, especially the high-boiling triethylamine.
-
Caption: Step-by-step flash chromatography workflow.
References
- Google Patents.
- Benchchem. High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers.
- Benchchem. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4.
-
Wikipedia. Gewald reaction. [Link]
- J&K Scientific LLC. Gewald Reaction.
- Google Patents.
-
National Institutes of Health (NIH). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- TÜBİTAK Academic Journals.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- ChemRxiv.
-
Hans Reich, University of Wisconsin. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
- University of Rochester, Department of Chemistry.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- MilliporeSigma.
-
Organic Chemistry Tutor. Organic Chemistry Synthesis Problems. [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
IntechOpen. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
National Institutes of Health (NIH). The Gewald multicomponent reaction. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 12. Reagents & Solvents [chem.rochester.edu]
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- 14. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. sorbtech.com [sorbtech.com]
- 17. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Amino-5-benzylthiophene-3-carboxamide
Welcome to the dedicated technical support resource for the purification of 2-Amino-5-benzylthiophene-3-carboxamide via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high purity and yield.
Introduction: The Importance of Pure this compound
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in biological assays. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide will provide you with the necessary knowledge to master this process for your target molecule.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-aminothiophene derivatives, a range of solvents has been shown to be effective.[5] Commonly used solvents for similar compounds include alcohols (such as ethanol and methanol), tetrahydrofuran (THF), and mixtures including water.[5][6]
A good starting point for this compound would be a polar protic solvent like ethanol or isopropanol . Due to the presence of amino and carboxamide groups, which can participate in hydrogen bonding, these solvents are likely to exhibit the desired temperature-dependent solubility profile.
-
Expert Tip: Always start with a small amount of your crude product to perform solubility tests in various solvents to identify the optimal one for your specific batch.
Q2: Can I use a solvent mixture for recrystallization?
A2: Yes, a two-solvent system is an excellent alternative if a suitable single solvent cannot be found.[7] This is particularly useful when your compound is either too soluble or insoluble in common solvents. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).
For this compound, a potential solvent pair could be ethanol/water or THF/hexane .[3][5]
-
Causality: The addition of the "bad" solvent reduces the overall solvating power of the medium, forcing the dissolved compound out of solution to form crystals as it cools.
Q3: My compound is colored. Should I use activated charcoal?
A3: If the color is due to impurities and not the intrinsic color of your compound, then using a small amount of activated charcoal can be effective. The charcoal adsorbs colored impurities.
However, use it sparingly. Adding too much charcoal can lead to a significant loss of your desired product as it can also adsorb the compound itself.[8]
-
Protocol: Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: My compound is "oiling out" instead of forming crystals.
This phenomenon, where the compound separates as a liquid instead of a solid, is common when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.[9]
-
Solution 1: Re-dissolve and Cool Slowly.
-
Heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.[9]
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.[9] Slower cooling provides more time for the molecules to arrange themselves into a crystal lattice.
-
-
Solution 2: Change the Solvent.
-
If slow cooling doesn't work, the solvent may not be appropriate. Try a solvent with a lower boiling point.
-
-
Solution 3: Use a Seed Crystal.
-
If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for crystal growth to begin.[8]
-
Problem 2: No crystals are forming, even after the solution has cooled.
This typically indicates that the solution is not supersaturated, meaning too much solvent was used.[8][9]
-
Solution 1: Induce Crystallization.
-
Solution 2: Reduce the Solvent Volume.
-
Gently heat the solution to boil off some of the solvent.[8] Be careful not to evaporate too much. Once you see some cloudiness or solid forming at the surface, remove it from the heat and allow it to cool slowly.
-
Problem 3: The recrystallization yield is very low.
A low yield can be frustrating and is often due to a few common errors.[8]
-
Possible Cause 1: Too much solvent was used.
-
As in the previous problem, excess solvent will keep more of your compound dissolved in the mother liquor.[8] To recover more product, you can try to concentrate the mother liquor and obtain a second crop of crystals.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel.
-
Prevention: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound stays in solution. You can then evaporate this excess solvent before cooling.[3]
-
-
Possible Cause 3: The compound is more soluble than anticipated at low temperatures.
-
Ensure you are cooling the solution sufficiently. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
(Optional) Decoloration: If the solution is colored due to impurities, remove it from the heat, add a very small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., THF).
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Visualizing the Workflow
Recrystallization Decision Workflow
Caption: A decision-making workflow for recrystallization.
Data Summary
| Solvent/System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good starting choice for aminothiophenes.[10] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but lower boiling point.[6][10] |
| Isopropanol | 82 | Polar Protic | Another good alcohol choice. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Can be effective, often used in solvent pairs.[5] |
| Water | 100 | Polar Protic | Likely a poor solvent alone, but useful in pairs.[5][11] |
| Hexane | 69 | Nonpolar | Good as a "bad" solvent in a two-solvent system.[5] |
| Ethanol/Water | Variable | Polar Protic | A common and effective solvent pair.[3] |
| THF/Hexane | Variable | Mixed | Useful for compounds with intermediate polarity. |
References
- US7408069B2, Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives, Google P
-
3.6F: Troubleshooting, Chemistry LibreTexts, [Link]
-
The Solubility of Amino Acids in Various Solvent Systems, DigitalCommons@URI, [Link]
-
Recrystallization, University of California, Irvine, [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds, TÜBİTAK Academic Journals, [Link]
-
Recrystallization - Single Solvent, University of Toronto, [Link]
-
Problems with Recrystallisations, University of York, [Link]
- CN104478850A, Preparation method of derivatives of 2-aminothiophene-3 formamide, Google P
- US20090318710A1, Process for the purification of thiophenes, Google P
-
Synthesis, Characterization of thiophene derivatives and its biological applications, ScienceDirect, [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. journalwjarr.com [journalwjarr.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Support Center: Column Chromatography Purification of 2-Amino-5-benzylthiophene-3-carboxamide
Welcome to the Technical Support Center for the purification of 2-Amino-5-benzylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this versatile heterocyclic compound. Drawing from established principles of chromatography and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity for your compound.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a member of the 2-aminothiophene class of compounds, which are renowned as valuable synthons in medicinal chemistry due to their wide range of biological activities.[1][2] The purification of this specific molecule by column chromatography is generally straightforward, but its structural features—a primary aromatic amine, a carboxamide, and a thiophene ring—can present unique challenges. Understanding these functional groups is paramount to troubleshooting purification issues.
| Functional Group | Potential Chromatographic Challenges |
| 2-Amino Group | The basic nature of the amino group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing, streaking on TLC, and in some cases, irreversible adsorption or degradation.[3] |
| 3-Carboxamide Group | The amide functionality is polar and can participate in hydrogen bonding, which influences its retention on polar stationary phases like silica gel. While generally stable, some amides can be sensitive to highly acidic or basic conditions, potentially leading to hydrolysis if inappropriate mobile phase modifiers are used.[4] |
| Thiophene Ring | The sulfur-containing aromatic ring contributes to the overall polarity and can be susceptible to oxidation under harsh conditions, although this is less common during standard chromatography.[5] |
| 5-Benzyl Group | This nonpolar substituent will decrease the overall polarity of the molecule compared to unsubstituted 2-aminothiophene-3-carboxamide, influencing the choice of eluent system. |
II. Experimental Workflow: A Step-by-Step Protocol for Column Chromatography
This protocol outlines a standard procedure for the flash column chromatography purification of this compound on silica gel.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems. A common starting point for compounds of this polarity is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[1]
-
Visualize the spots under UV light (254 nm). This compound should be UV active.[5]
-
Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column. Adjust the solvent ratio accordingly. Increasing the proportion of the polar solvent will increase the Rf value.
Step 2: Column Packing
-
Select an appropriate size column based on the amount of crude material. A general rule of thumb is to use a mass of silica gel that is 20-100 times the mass of the crude sample.[6]
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.
-
Pre-elute the column with the starting solvent system until the packing is stable.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a less polar solvent).
-
Alternatively, for less soluble compounds, use a dry loading technique:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Step 4: Elution and Fraction Collection
-
Begin elution with the determined solvent system.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
Step 5: Product Isolation
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
Caption: A streamlined workflow for the column chromatography purification of this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: The compound streaks or tails on the TLC plate and column.
-
Root Cause: This is a classic sign of the basic amino group interacting strongly with the acidic silica gel.[3] This interaction can lead to poor separation and low recovery.
-
Solution:
-
Add a basic modifier to the eluent. Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of ammonia solution in methanol, can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved elution.[3][6]
-
Use an alternative stationary phase. If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[3]
-
Issue 2: The compound does not elute from the column, even with a highly polar solvent system.
-
Root Cause: The compound may have irreversibly adsorbed to the silica gel, which can happen if the compound is particularly basic or if there are highly polar impurities that bind strongly. In rare cases, the compound may have decomposed on the column.[7]
-
Solution:
-
Perform a "methanol purge". After running the column with your standard eluent, flush the column with 100% methanol. This highly polar solvent will often strip most compounds from the silica.[8]
-
Test for stability on silica. Before running a large-scale column, spot the compound on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[7]
-
Consider reversed-phase chromatography. For highly polar compounds that are problematic on silica, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative.[6]
-
Issue 3: Low recovery of the purified product.
-
Root Cause: This can be due to several factors, including irreversible adsorption to the silica (as discussed above), co-elution with impurities, or the compound being too soluble in the eluent, leading to very dilute fractions.[7]
-
Solution:
-
Optimize the solvent system. Ensure the Rf of your compound is in the optimal range (0.2-0.4). If the Rf is too high, the compound will elute too quickly and may not separate well from less polar impurities.
-
Reduce the sample load. Overloading the column can lead to broad bands and poor separation, resulting in mixed fractions and lower recovery of the pure compound.[6]
-
Concentrate fractions before TLC analysis. If you suspect your fractions are too dilute to see on a TLC plate, concentrate a small aliquot of the fraction before spotting.[7]
-
Issue 4: The purified compound is still impure, with byproducts from the synthesis.
-
Root Cause: The chosen eluent system may not have sufficient selectivity to separate the target compound from structurally similar impurities. For instance, in a Gewald synthesis, unreacted starting materials or side-products can be impurities.[1][9]
-
Solution:
-
Employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can often resolve compounds with similar polarities.
-
Try a different solvent system. Sometimes, changing one of the solvents in the eluent (e.g., switching from ethyl acetate to acetone) can alter the selectivity and improve separation.
-
Consider recrystallization. If the compound is obtained with minor impurities, recrystallization can be a highly effective final purification step.[4]
-
Caption: A troubleshooting decision tree for common column chromatography issues.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: Silica gel is the most common and cost-effective stationary phase for the purification of 2-aminothiophene derivatives.[10] However, due to the basicity of the amino group, peak tailing can be an issue. If this occurs, adding a basic modifier like triethylamine to the eluent is recommended.[3][6] For particularly problematic separations, basic alumina or amine-functionalized silica can be used.[3]
Q2: How can I visualize this compound on a TLC plate if it's not UV-active?
A2: While this compound is expected to be UV-active due to its aromatic nature, if visualization is weak, other methods can be employed. Staining with potassium permanganate (KMnO₄) solution is a good general stain for many organic compounds. An iodine chamber is another simple and effective visualization technique.[5]
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase chromatography is a viable, and sometimes superior, option, especially if the compound is highly polar or shows instability on silica gel. A C18 column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.[6]
Q4: My compound is an oil after purification, but I expected a solid. What should I do?
A4: The presence of residual solvent is a common reason for purified compounds appearing as oils.[11] Ensure the compound is dried under high vacuum for an extended period. If it remains an oil, it may be due to minor impurities preventing crystallization. In this case, attempting to triturate the oil with a nonpolar solvent like hexanes or pentane can sometimes induce crystallization.
Q5: Is this compound stable during purification and storage?
A5: 2-Aminothiophene derivatives are generally stable under standard chromatographic conditions. However, prolonged exposure to the acidic environment of silica gel can sometimes lead to degradation.[7] It is best to perform the purification promptly after synthesis. For long-term storage, it is advisable to keep the purified compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent potential oxidation of the amino group or the thiophene ring.[5]
V. References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-843.
-
Puterová, Z., Srol, J., & Šoral, M. (2010). The chemistry of 2-aminothiophenes. Arkivoc, 2010(1), 163-207.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Retrieved from
-
Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Hassan, A. S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 396-417.
-
Bai, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24153-24168.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Improving yield in the synthesis of 2-Amino-5-benzylthiophene-3-carboxamide
Technical Support Center: Optimization of Gewald Synthesis Subject: High-Yield Synthesis of 2-Amino-5-benzylthiophene-3-carboxamide Ticket ID: GWLD-OPT-05B Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield issues in the synthesis of This compound . This target molecule is synthesized via the Gewald Reaction , specifically involving the condensation of hydrocinnamaldehyde (3-phenylpropanal) , 2-cyanoacetamide , and elemental sulfur .
The Core Problem: Unlike ketones, aldehydes (such as your starting material, hydrocinnamaldehyde) are thermodynamically unstable in the standard "one-pot" Gewald conditions. They suffer from rapid self-aldol polymerization ("tarring") before the thiophene ring can close.
The Solution: To maximize yield, you must abandon the standard one-pot protocol in favor of a Sequential Two-Step Protocol . This guide details that transition, troubleshooting steps for sulfur removal, and mechanistic insights to validate your process.
Module 1: The Optimized Protocol (Sequential Two-Step)
Do not use the standard one-pot method for this specific benzyl derivative. The steric bulk of the benzyl group and the reactivity of the aldehyde require separating the Knoevenagel condensation from the cyclization.
Step 1: Controlled Knoevenagel Condensation
Objective: Form the arylidenecyanoacetamide intermediate without polymerizing the aldehyde.
-
Reagents:
-
Hydrocinnamaldehyde (1.0 eq)
-
2-Cyanoacetamide (1.0 eq)
-
Catalyst: L-Proline (10 mol%) or Piperidine (catalytic, not stoichiometric).
-
Solvent: Ethanol (anhydrous).
-
-
Procedure:
-
Mix aldehyde and cyanoacetamide in ethanol at room temperature.
-
Add catalyst dropwise.
-
Stir for 2–4 hours. Do not heat above 40°C.
-
Checkpoint: The solution should turn yellow/orange and precipitate the intermediate.
-
Isolation: Filtration is preferred. If no precipitate, proceed to Step 2 but accept lower purity.
-
Step 2: Sulfur Loading & Cyclization
Objective: Ring closure to the thiophene.[1][2]
-
Reagents:
-
Intermediate from Step 1 (1.0 eq)
-
Elemental Sulfur (
) (1.2 eq) -
Base: Morpholine (1.5 eq) — Crucial for sulfur activation.
-
-
Procedure:
Module 2: Troubleshooting & Diagnostics
Use this table to diagnose specific failure modes in your current experiments.
| Symptom | Probable Cause | Technical Solution |
| Black "Tar" / Oil | Aldol Polymerization. The base was added while free aldehyde was still present at high temp. | Switch to 2-Step. Ensure Step 1 is complete (TLC check) before adding Sulfur/Base. Lower the temperature of Step 1. |
| Low Yield (<30%) | "Old" Sulfur. Surface oxidation of sulfur particles prevents dissolution and polysulfide formation. | Activate Sulfur. Grind |
| Product is Sticky | Incomplete Cyclization. The intermediate formed, but the sulfur did not incorporate. | Base Choice. Switch from Diethylamine to Morpholine . Morpholine has superior polysulfide solubilizing properties. |
| Red/Orange Impurity | Azo-coupling. Side reaction of the diazonium species (if nitrosation occurred) or oxidative coupling. | Inert Atmosphere. Run the reaction under Nitrogen ( |
Module 3: Mechanistic Visualization
Understanding the reaction pathway is critical for troubleshooting. The diagram below illustrates the Two-Step Pathway and the critical failure point (Aldol Side Reaction) that you must avoid.
Caption: The Optimized Two-Step Gewald Pathway. Note the "Failure Mode" (Red) where high temperature on the aldehyde leads to polymerization.
Module 4: Purification & Sulfur Removal
A common issue in Gewald synthesis is the contamination of the final product with unreacted elemental sulfur, which is difficult to remove via standard chromatography.
Protocol: The Sodium Sulfide Wash Instead of expensive chromatography, use chemical washing:
-
Dissolve/suspend crude product in Ethanol.
-
Add a saturated solution of Sodium Sulfide (
) . -
Stir for 30 minutes. The
reacts with elemental sulfur to form water-soluble polysulfides ( ). -
Pour into crushed ice/water.
-
Filter the precipitate. The sulfur will remain in the aqueous filtrate (yellow liquid), leaving the thiophene product on the filter.
Module 5: Decision Support Tree
Use this logic flow to determine your next experimental move.
Caption: Decision Logic for Gewald Synthesis Optimization.
Frequently Asked Questions (FAQs)
Q: Can I use Microwave Irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for the Gewald reaction. Protocol: Combine the isolated Step 1 intermediate, Sulfur, and Morpholine in Ethanol. Irradiate at 100–120°C for 10–20 minutes. This often boosts yield by 15–20% compared to conventional reflux [1].
Q: Why Morpholine? Can I use Triethylamine (TEA)? A: Morpholine is preferred. Secondary amines like morpholine are better at activating elemental sulfur (forming soluble polysulfide species) than tertiary amines like TEA. If you must use TEA, yields will likely drop unless you add a phase transfer catalyst [2].
Q: My NMR shows a "ghost" peak around 2.5 ppm. What is it?
A: If you used DMSO-d6, it's solvent. If not, it is likely the benzylic protons (
References
-
Sridhar, M. et al. (2007). "Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction."[3] Tetrahedron Letters, 48(18), 3171-3172.
-
Sabnis, R. W. (1999). "2-Aminothiophenes by the Gewald Reaction."[1][2][3][5][6][7][8][10] Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
Huang, Y.[1] & Dömling, A. (2011).[1][5] "The Gewald Multicomponent Reaction."[6] Molecular Diversity, 15, 3-33.
-
Gewald, K. et al. (1966).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. research.wur.nl [research.wur.nl]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: 2-Amino-5-benzylthiophene-3-carboxamide Degradation
Welcome to the technical support center for 2-Amino-5-benzylthiophene-3-carboxamide and related structures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, valued for its wide range of biological activities.[1] However, its inherent reactivity necessitates a thorough understanding of its degradation pathways to ensure the integrity of research data and the viability of any potential therapeutic candidate.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and fundamental questions regarding the stability of this compound.
Category 1: Fundamental Degradation Pathways
Question 1: My sample of this compound is showing new impurities over time. What are the most likely degradation pathways?
Answer: Based on the functional groups present in the this compound molecule, we can predict several primary degradation pathways. These pathways are often triggered by common laboratory and storage conditions such as pH, oxygen, light, and temperature. Understanding these vulnerabilities is the first step in mitigating degradation. The principal mechanisms are hydrolysis and oxidation.
-
Hydrolytic Degradation: The 3-carboxamide group is the most susceptible site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the amide bond to yield 2-Amino-5-benzylthiophene-3-carboxylic acid and ammonia. Amide hydrolysis is a well-documented degradation pathway for many pharmaceutical compounds.[2]
-
Oxidative Degradation: The molecule has multiple sites prone to oxidation, which can lead to a variety of degradation products, often colored.
-
Thiophene Sulfur Oxidation: The sulfur heteroatom in the thiophene ring can be oxidized, typically by peroxide radicals or other oxidizing agents, to form a sulfoxide and, under more aggressive conditions, a sulfone .
-
Benzylic Oxidation: The methylene bridge (-CH₂) of the benzyl group is activated and susceptible to oxidation, potentially forming a benzylic alcohol or a ketone .
-
Amino Group Oxidation: The 2-amino group can be oxidized, leading to complex reactions and the formation of colored impurities. While the carboxamide group is electron-withdrawing and offers some stability, unsubstituted thiophenes are known to be metabolically unstable due to oxidation, highlighting the ring's general sensitivity.[3]
-
-
Photodegradation: Aromatic and heterocyclic compounds, especially those with heteroatoms and amino substituents, are often sensitive to light. Exposure to UV or even ambient laboratory light over time can provide the energy to initiate radical-based degradation reactions.
Below is a diagram illustrating the most probable primary degradation pathways.
Caption: Predicted primary degradation pathways for this compound.
Category 2: Troubleshooting Experimental & Storage Issues
Question 2: I am observing a new, significant impurity by HPLC after my final purification step (e.g., chromatography or recrystallization). What is causing this sudden degradation?
Answer: This is a common scenario that often points to instability under the specific conditions of your workup or purification protocol. Consider the following causes:
-
Causality 1: pH Extremes. If your purification involves an acidic or basic wash (e.g., aqueous workup), you may be inadvertently catalyzing the hydrolysis of the carboxamide group. Even short exposure times can be detrimental.
-
Causality 2: Thermal Stress. If you are recrystallizing from a high-boiling solvent or removing solvent under high heat for a prolonged period, you could be inducing thermal degradation.
-
Causality 3: Solvent Reactivity. Certain solvents can be problematic. For example, aged batches of ethers (like THF) or DMSO can contain peroxide impurities that will actively oxidize your compound. Methanol has been shown to sometimes produce artifact degradation products under light exposure.[4]
-
Causality 4: Atmospheric Exposure. Purging a flask with an inert gas (N₂ or Ar) is not just for air-sensitive reagents. For sensitive intermediates and final products, limiting oxygen exposure during concentration and handling can prevent the formation of oxidative impurities.
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS/MS to get a mass of the impurity. If it corresponds to the carboxylic acid, hydrolysis is the culprit.
-
Modify Your Protocol:
-
Use milder pH conditions for extraction (e.g., saturated sodium bicarbonate instead of 1M NaOH).
-
Reduce heat and time during solvent evaporation. Use a high-vacuum pump at a lower temperature.
-
Use freshly opened, high-purity solvents.
-
Handle the compound under an inert atmosphere and protect it from direct light, especially when in solution.
-
Question 3: My solid, purified this compound is turning from white/off-white to yellow or brown in storage. How can I improve its long-term stability?
Answer: The color change you are observing is a classic indicator of oxidative and/or photolytic degradation. Solid-state stability is critical for maintaining a reference standard or for use in downstream applications.
Best Practices for Storage:
-
Light Protection: Store the solid in an amber glass vial to block UV and visible light.
-
Inert Atmosphere: Before sealing the vial, flush the headspace with a dry, inert gas like argon or nitrogen to displace oxygen.
-
Temperature Control: Store the vial at low temperatures. For long-term storage (>1 month), -20°C is recommended. For short-term use, 2-8°C is acceptable.
-
Desiccation: Store the vial in a desiccator to protect it from atmospheric moisture, which can accelerate degradation on the crystal surface.
If the material has already changed color, its purity is compromised. It is highly recommended to re-purify a small amount for use in critical experiments and to implement these improved storage conditions immediately for all batches.
Methodologies & Protocols for Stability Investigation
To properly understand the stability profile of your compound, a forced degradation (or stress testing) study is essential. This process intentionally exposes the drug to harsh conditions to rapidly identify potential degradation products and establish a "stability-indicating" analytical method.[5]
Workflow for a Forced Degradation Study
This workflow diagram outlines the essential steps for conducting a comprehensive forced degradation study.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: 2-Amino-5-benzylthiophene-3-carboxamide
Welcome to the technical support center for 2-Amino-5-benzylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile yet sensitive compound. Our goal is to equip you with the knowledge to prevent its oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound is showing a yellow to brown discoloration. What is causing this?
This discoloration is a classic indicator of oxidation. The this compound molecule has two primary sites susceptible to oxidation: the electron-rich thiophene ring and the exocyclic amino group.[1][2] The thiophene sulfur can be oxidized to a sulfoxide or sulfone, while the aromatic amine can form colored quinone-like structures upon oxidation.[2][3] This process is often initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities.
Q2: What are the primary oxidative degradation pathways for this compound?
There are two main pathways for oxidative degradation. The first involves the oxidation of the sulfur atom in the thiophene ring, which can proceed stepwise to form a thiophene-S-oxide and then a sulfone.[1][3] The second, and often more problematic pathway in terms of coloration, is the oxidation of the 2-amino group. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities.[2][4]
Q3: Can I expect oxidation to be a problem during the synthesis of this compound?
Yes, the synthesis itself, particularly if it's a Gewald reaction, can present conditions conducive to oxidation if not properly controlled.[5][6][7] The Gewald reaction often involves heating in the presence of a base, which can increase the susceptibility of the newly formed 2-aminothiophene to oxidation.[8] Careful control of the reaction atmosphere and temperature is crucial.
Troubleshooting Guides
Issue 1: Product Discoloration During Synthesis and Work-up
Symptoms: The reaction mixture or the isolated product has a noticeable yellow, brown, or even black color, suggesting the formation of oxidative impurities.
Root Cause Analysis:
-
Atmospheric Oxygen: The most common culprit is the presence of oxygen during the reaction or subsequent work-up steps (e.g., extraction, filtration, and concentration).
-
Elevated Temperatures: Higher reaction or purification temperatures can accelerate the rate of oxidation.
-
Presence of Metal Impurities: Trace metals can catalyze oxidation reactions.
Solutions:
-
Employ an Inert Atmosphere: Conducting the synthesis and work-up under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation.[9][10] This minimizes the exposure of the sensitive compound to oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles is highly recommended.
-
Maintain Low Temperatures: Where possible, keep reaction and purification temperatures to a minimum. For recrystallization, use the lowest effective temperature and avoid prolonged heating.[11]
Issue 2: Degradation of the Compound During Storage
Symptoms: A previously pure, off-white solid gradually develops a yellow or brown color over time.
Root Cause Analysis:
-
Improper Storage Conditions: Exposure to air and light during storage will lead to gradual oxidation.
-
Residual Solvents or Impurities: The presence of residual acidic or basic impurities from the synthesis can catalyze degradation.
Solutions:
-
Inert Atmosphere Storage: Store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon).[12]
-
Protection from Light: Use amber vials or store the compound in a dark place to prevent photo-oxidation.[13]
-
Low-Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) will significantly slow down the rate of degradation.[12][13]
-
Ensure High Purity: Thoroughly purify the compound to remove any residual catalysts or reagents that could promote degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound under an Inert Atmosphere
This protocol is based on the principles of the Gewald reaction, with modifications to minimize oxidation.[5][6][7]
Materials:
-
Phenylacetaldehyde
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (degassed)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques[14]
-
Nitrogen or Argon source
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, condenser, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add cyanoacetamide (1.0 eq), phenylacetaldehyde (1.0 eq), and elemental sulfur (1.1 eq) in degassed ethanol.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Reaction Initiation: Add morpholine (0.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux under a positive pressure of inert gas. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature under the inert atmosphere. Pour the reaction mixture into ice-cold water and collect the precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Drying: Dry the product under vacuum.
Protocol 2: Recrystallization and Storage
Materials:
-
Crude this compound
-
Ethanol or another suitable solvent (degassed)
-
Amber vial
Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the crude product in a minimum amount of warm, degassed ethanol.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: Filter the crystals using a Schlenk filter or in a glove box to avoid exposure to air.
-
Drying: Dry the purified crystals under high vacuum.
-
Storage: Transfer the dry, pure compound to a pre-weighed amber vial. Backfill the vial with nitrogen or argon before sealing tightly with a cap and storing it in a cool, dark place.[12][13]
Data Presentation
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Nitrogen or Argon | Prevents interaction with atmospheric oxygen.[9] |
| Solvents | Degassed | Removes dissolved oxygen which can initiate oxidation. |
| Reaction Temperature | Lowest effective temperature | Minimizes the rate of oxidation reactions. |
| Storage Atmosphere | Nitrogen or Argon | Long-term protection from atmospheric degradation.[12] |
| Storage Temperature | ≤ 4 °C | Slows down the kinetics of decomposition.[13] |
| Storage Container | Amber vial | Protects from light-induced degradation.[13] |
Visualizations
Caption: Workflow for recrystallization under an inert atmosphere.
References
- Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry - ACS Publications. (n.d.).
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents. (n.d.).
-
Ecotoxicological Aspects of Hair Dyes: A Review - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
- CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents. (n.d.).
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (n.d.). Retrieved January 28, 2026, from [Link]
-
Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]
-
The Gewald reaction in dye chemistry - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
2-Amino-5-phenylthiophene-3-carboxamide | C11H10N2OS | CID 703965 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (n.d.). Retrieved January 28, 2026, from [Link]
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (n.d.). Retrieved January 28, 2026, from [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) Thiophene Oxidation and Reduction Chemistry - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions - STLE. (n.d.). Retrieved January 28, 2026, from [Link]
-
Inert Atmosphere - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]
-
Gewald Reaction - J&K Scientific LLC. (n.d.). Retrieved January 28, 2026, from [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved January 28, 2026, from [Link]
-
Storage instructions for chemical reagents. (n.d.). Retrieved January 28, 2026, from [Link]
-
Inert atmosphere Technique : r/chemistry - Reddit. (n.d.). Retrieved January 28, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]
-
The Gewald multicomponent reaction - PubMed - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. Gewald Reaction [organic-chemistry.org]
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Technical Support Center: Strategies for Solubilizing 2-Amino-5-benzylthiophene-3-carboxamide for Biological Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-5-benzylthiophene-3-carboxamide. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of its limited aqueous solubility in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to achieve reliable and reproducible experimental results.
Introduction: Understanding the Solubility Challenge
This compound belongs to the 2-aminothiophene class of compounds, which are recognized as versatile scaffolds in medicinal chemistry for developing biologically active molecules.[1] These compounds, including our target molecule, are often characterized by poor water solubility due to their molecular structure. This presents a significant hurdle in biological assays, as inefficient solubilization can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable data.[2][3] Low solubility can affect the drug dissolution rate, making it difficult to achieve adequate concentrations for in vitro and in vivo studies.[2]
This guide will walk you through a systematic approach to enhance the solubility of this compound, ensuring its effective use in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to dissolve this compound?
A1: The recommended starting point is to create a high-concentration stock solution in an organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[6] For many poorly soluble compounds, dissolving them first in an organic solvent before diluting into an aqueous buffer is a standard practice.[7]
Q2: What concentration of DMSO is safe for my cell-based assays?
A2: This is a critical consideration, as DMSO can exhibit toxicity to cells at higher concentrations.[8] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), as this level is well-tolerated by most cell lines with no observable toxic effects.[9] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the specific impact of DMSO on your cell type.[10][11] Studies have shown that even at 0.5%, DMSO can cause significant cell death in some cell lines after 24 hours of exposure.[10]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the high-concentration organic stock, becomes insoluble as the solvent composition shifts to predominantly aqueous. The following troubleshooting sections provide several strategies to overcome this, including the use of co-solvents, pH adjustment, and excipients.
Q4: Can I use solvents other than DMSO?
A4: Yes, other organic solvents like ethanol, dimethylformamide (DMF), and polyethylene glycol (PEG) 400 can also be used.[12][13] The choice of solvent will depend on the specific requirements of your assay and the solubility of the compound in that solvent. For instance, some protocols suggest that for maximum solubility in aqueous buffers, one should first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[7]
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a systematic workflow for addressing the solubility of this compound.
Caption: A decision-making workflow for solubilizing this compound.
Step 1: Preparation of a Concentrated Stock Solution
The initial and most crucial step is the proper preparation of a concentrated stock solution.
Protocol: Preparing a DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound using a calibrated analytical balance.
-
Adding Solvent: Add a small volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolution: Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the compound is completely dissolved before proceeding. Visual inspection for any particulate matter is essential.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture, at an appropriate temperature (typically -20°C or -80°C) to maintain its stability.
Troubleshooting Strategy A: pH Modification
Scientific Rationale: The solubility of many compounds is highly dependent on the pH of the solution.[14] this compound contains a primary amine group. In an acidic environment, this amino group can become protonated, forming a more polar and, therefore, more water-soluble salt. Conversely, in a basic environment, the amide proton could potentially be removed, though this is less likely to significantly enhance solubility. Therefore, adjusting the pH of the aqueous buffer can be a powerful tool to increase the solubility of your compound.[15][16]
Experimental Protocol: pH Adjustment for Improved Solubility
-
Prepare a Range of Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0). Common buffers include citrate, phosphate, and Tris.
-
Test Dilutions: Add a small aliquot of your concentrated DMSO stock solution to each buffer to achieve the desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the assay temperature. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Select Optimal pH: Choose the pH that provides the highest solubility without compromising the biological activity of your compound or the integrity of your assay. Remember to always include a vehicle control with the corresponding pH-adjusted buffer in your final experiments.
Troubleshooting Strategy B: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[17][18] They work by reducing the polarity of the solvent system, thereby making it more favorable for the nonpolar solute to dissolve.[17]
| Co-solvent | Recommended Starting Concentration (v/v) in final assay volume | Advantages | Disadvantages |
| Ethanol | 1-5% | Biocompatible at low concentrations. | Can affect enzyme activity and cell viability at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally low toxicity.[13] | Can increase the viscosity of the solution. |
| Propylene Glycol | 1-5% | Commonly used in pharmaceutical formulations. | Potential for cell toxicity at higher concentrations. |
Experimental Protocol: Utilizing a Co-solvent System
-
Prepare Co-solvent/Buffer Mixtures: Prepare your aqueous assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).
-
Introduce the Compound: Add your concentrated DMSO stock solution to the co-solvent/buffer mixtures to the desired final concentration.
-
Assess Solubility: Evaluate the solubility as described in the pH adjustment protocol (visual inspection and/or analytical quantification).
-
Validate in Assay: Once you have identified a co-solvent concentration that maintains solubility, it is imperative to run a vehicle control (buffer with the co-solvent and DMSO) in your biological assay to ensure that the co-solvent itself does not interfere with the experimental outcome.
Troubleshooting Strategy C: Use of Excipients - Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble drug molecules, like this compound, within their hydrophobic core, forming a water-soluble inclusion complex.[19][21][22] This effectively increases the apparent aqueous solubility of the compound.[21]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Experimental Protocol: Screening Cyclodextrins for Solubility Enhancement
-
Select Cyclodextrins: Common cyclodextrins used in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare Cyclodextrin Solutions: Prepare solutions of the chosen cyclodextrin in your assay buffer at various concentrations (e.g., 1, 5, 10, and 20 mM).
-
Method 1: Pre-complexation:
-
Add the DMSO stock of your compound to the cyclodextrin solutions.
-
Incubate the mixture, with agitation (e.g., shaking or stirring), for a period of time (e.g., 1-24 hours) to allow for complex formation.
-
-
Method 2: In-situ Formation:
-
Add the cyclodextrin solution to your assay system first.
-
Then, add the DMSO stock of your compound.
-
-
Evaluate Solubility and Biological Activity: Assess the solubility in the presence of cyclodextrins. It is crucial to confirm that the encapsulated compound retains its biological activity, as the complexation may affect its ability to interact with its target. Run appropriate controls, including the cyclodextrin solution alone, to check for any interference with the assay.
Summary and Final Recommendations
Successfully solubilizing this compound for biological assays often requires a multi-faceted approach. It is recommended to start with the simplest method (DMSO stock) and progressively move to more complex formulations if solubility issues persist. Always validate your chosen solubilization method by running appropriate vehicle controls to ensure that the solvents and excipients do not interfere with your assay results. A systematic and well-documented approach will lead to more reliable and reproducible data in your research and drug development endeavors.
References
-
How to tackle compound solubility issue : r/labrats - Reddit. (2022). Reddit. Retrieved from [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022). Taylor & Francis. Retrieved from [Link]
-
How does branching increase the solubility in amines? (2018). Quora. Retrieved from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). YouTube. Retrieved from [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]
-
2-Aminothiophene-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
2-Amino-5-methylthiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). National Institutes of Health. Retrieved from [Link]
-
Preparing Solutions. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). National Institutes of Health. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved from [Link]
-
Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2011). ACS Publications. Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). National Institutes of Health. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Retrieved from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). SciSpace. Retrieved from [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. Retrieved from [Link]
-
STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. (2016). ResearchGate. Retrieved from [Link]
-
Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. (2022). Pharmacia. Retrieved from [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Until what percentage does DMSO remain not toxic to cells.? (2015). ResearchGate. Retrieved from [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (2015). ResearchGate. Retrieved from [Link]
-
Solution-making strategies & practical advice. (2025). YouTube. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Retrieved from [Link]
-
Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. (2017). ScienceDirect. Retrieved from [Link]
-
Advantages of the Combined Use of Cyclodextrins and Chitosan in Drug Delivery: A Review. (2020). MDPI. Retrieved from [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]
Sources
- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lifetein.com [lifetein.com]
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- 15. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of 2-Amino-5-benzylthiophene-3-carboxamide
Welcome to the Advanced Analytical Support Hub. This guide is designed for pharmaceutical researchers and process chemists characterizing 2-Amino-5-benzylthiophene-3-carboxamide (ABTC). Unlike generic protocols, this support module addresses the specific physicochemical challenges of aminothiophenes, including their basicity, oxidative instability, and synthesis-related impurity profiles (Gewald reaction byproducts).
Quick Reference Data
| Parameter | Value |
| Formula | C₁₂H₁₂N₂OS |
| Exact Mass | 232.0670 Da |
| Target Ion [M+H]⁺ | 233.0743 m/z |
| Key Fragment | 91.05 m/z (Tropylium ion, benzyl cleavage) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
Module 1: Method Configuration (The Setup)
User Question: I am seeing broad peaks and poor retention for ABTC. What is the optimal column and mobile phase configuration?
Technical Response: The 2-amino-thiophene moiety is a weak base. In neutral pH, the amine can interact with silanol groups on the silica backbone, causing peak tailing. Furthermore, the amide group adds polarity, while the benzyl group adds hydrophobicity. You need a method that suppresses silanol activity while ensuring full protonation for maximum ESI+ sensitivity.
Recommended Protocol:
-
Stationary Phase: Use a C18 column with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
-
Why? End-capping blocks free silanols, reducing secondary interactions with the amine.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Why? Acidic pH (~2.7) ensures the primary amine is fully protonated (
), stabilizing the ion for ESI+ and preventing mixed-mode retention.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why? ACN provides sharper peak shapes for aromatic compounds compared to Methanol.
-
Standard Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Initial equilibration |
| 1.00 | 5 | 0.4 | Hold for polar impurities |
| 8.00 | 95 | 0.4 | Elute target & hydrophobics |
| 10.00 | 95 | 0.4 | Wash column (S8 removal) |
| 10.10 | 5 | 0.4 | Re-equilibration |
| 13.00 | 5 | 0.4 | Ready for next injection |
Module 2: Impurity Profiling & Identification
User Question: I see several small peaks surrounding the main peak. How do I identify if these are synthesis byproducts or degradation products?
Technical Response: ABTC is typically synthesized via the Gewald Reaction (condensation of a ketone/aldehyde with cyanoacetamide and elemental sulfur). The impurity profile is predictable based on this mechanism.
Common Impurity Table
| Impurity Type | Likely Identity | Observed [M+H]⁺ | Mechanism/Cause | |
| Degradant | Sulfoxide | +16 Da | 249.07 | Oxidation of thiophene sulfur (air/light sensitive). |
| Degradant | Carboxylic Acid | +1 Da | 234.06 | Hydrolysis of the C-3 carboxamide group. |
| Byproduct | Des-amino | -15 Da | 218.06 | Incomplete amination or reductive loss. |
| Byproduct | Elemental Sulfur | N/A | N/A | Reactant carryover. Note: S8 does not ionize well in ESI; monitor via UV at 254nm. It elutes very late (high LogP). |
| Fragment | Benzyl Cation | N/A | 91.05 | In-source fragmentation artifact (not a real impurity). |
Visualization: Impurity Logic Flow The following diagram illustrates the decision process for identifying these peaks based on MS/UV data.
Module 3: Troubleshooting Specific Failures
User Question: My MS signal intensity is fluctuating, and I see a "ghost peak" at m/z 91 that appears in the blank. What is happening?
Technical Response: This is a classic issue with benzyl-containing compounds.
-
The "Ghost" Peak (m/z 91):
-
Cause: The benzyl group is a stable leaving group. Under high ESI energy (high cone voltage or desolvation temperature), the molecule fragments inside the source before reaching the detector. The resulting ion is the tropylium cation (
), m/z 91.05. -
Validation: If the m/z 91 peak co-elutes perfectly with your parent peak (m/z 233), it is an in-source fragment , not an impurity.
-
Fix: Lower your Fragmentor/Cone Voltage by 10-20V.
-
-
Carryover in Blanks:
-
Cause: Aminothiophenes are "sticky." They adsorb to the injection needle and rotor seal, especially if the wash solvent is too weak.
-
Fix: Change your needle wash to 50:50 ACN:Isopropanol + 0.1% Formic Acid . The isopropanol helps solubilize the lipophilic benzyl/thiophene core, while the acid keeps the amine soluble.
-
User Question: I suspect dimerization. How do I confirm this?
Technical Response: Thiophenes with free amino groups are prone to oxidative coupling.
-
Search m/z: Look for [2M+H]⁺ = 465.14 .
-
Differentiation:
-
If the 465 peak elutes at the same time as the monomer (233), it is an ESI adduct (dimer) formed in the gas phase. This is an artifact of high concentration. Dilute your sample 10x and re-inject. If the ratio of 465/233 decreases, it is an artifact.
-
If the 465 peak elutes later than the monomer, it is a chemical dimer (impurity).
-
Module 4: Logical Workflow for Purity Assessment
The following diagram outlines the standardized workflow for assessing the purity of ABTC, ensuring no artifact is mistaken for an impurity.
References
-
Gewald Reaction Mechanism & Impurities
-
Mass Spectrometry of Thiophenes
-
General LC-MS Method Development
-
Analytical method development for synthetic peptide purity and impurities (Applicable to Amides). Almac Group Case Studies.[7]
-
-
2-Aminothiophene Properties
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011).[3] Turkish Journal of Chemistry.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
Handling and storage best practices for 2-Amino-5-benzylthiophene-3-carboxamide
Technical Support Center: 2-Amino-5-benzylthiophene-3-carboxamide
This guide provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and troubleshooting of this compound. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and protecting researcher safety. The 2-aminothiophene scaffold is a valuable building block in medicinal chemistry, and proper management of this reagent is the first step toward successful downstream applications.[1][2]
Compound Identification and Properties
| Property | Value (for Ethyl 2-amino-5-benzylthiophene-3-carboxylate) | Reference |
| CAS Number | 216686-60-1 | [3] |
| Molecular Formula | C₁₄H₁₅NO₂S | [3] |
| Molecular Weight | 261.34 g/mol | [3] |
| Appearance | Typically an off-white to yellow or beige solid. | General observation |
| Purity | ≥97% (typical) | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability (>1 month), the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.
-
Causality: The 2-amino group on the thiophene ring is susceptible to slow oxidation when exposed to atmospheric oxygen, which can lead to discoloration (e.g., turning brown or black) and the formation of impurities. The thiophene ring itself can be sensitive to light.[4] Storing at reduced temperatures minimizes the rate of any potential degradation reactions, while an inert atmosphere directly prevents oxidation.
Q2: For daily or weekly use, how should I store the compound?
For short-term use, storing the compound in a desiccator at room temperature, away from direct light, is acceptable. Ensure the container is tightly sealed after each use to minimize exposure to moisture and air. However, for periods longer than one week, refrigeration as per long-term conditions is strongly advised.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this solid compound?
As with related aminothiophene derivatives, this compound should be treated as potentially hazardous.[5][6] The following PPE must be worn:
-
Safety glasses or goggles: To protect against eye irritation.[7][8]
-
Nitrile gloves: To prevent skin contact, as related compounds can cause skin irritation.[5][6]
-
Laboratory coat: To protect clothing and skin.
-
Work in a fume hood: All weighing and handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of fine dust particles, which may cause respiratory irritation.[7][9]
Q4: What solvents are recommended for dissolving this compound?
This compound is expected to have good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . It may have limited solubility in alcohols like ethanol and methanol, potentially requiring heat.[10] It is poorly soluble in water.
-
Expert Insight: When preparing solutions for biological assays, creating a concentrated stock in 100% DMSO is standard practice. This stock can then be diluted into aqueous buffers, but be mindful of the final DMSO concentration, as it can affect experimental outcomes. Always check for precipitation upon dilution.
Q5: What are the known chemical incompatibilities?
Avoid contact with:
-
Strong oxidizing agents: Can lead to rapid and uncontrolled oxidation of the amino group and thiophene ring.
-
Strong acids and bases: Can promote hydrolysis of the carboxamide functional group.[4]
-
Acid chlorides: May react with the amino group.
Q6: How can I visually identify if my compound has degraded?
A noticeable color change from its initial off-white or light-yellow appearance to a distinct brown or black coloration is a primary indicator of degradation, likely due to oxidation. Clumping of the powder can suggest moisture absorption. If degradation is suspected, it is recommended to verify the compound's purity by an analytical method like TLC or LC-MS before use in a critical reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely in the chosen solvent. | 1. Insufficient solvent volume.2. Low intrinsic solubility.3. Compound has degraded into less soluble impurities. | 1. Increase solvent volume incrementally.2. Gently warm the solution (e.g., to 40-50°C) or use sonication to aid dissolution.3. If insolubility persists, the material may be compromised. Verify purity via TLC/LC-MS. For subsequent experiments, use a fresh vial of the compound. |
| Solid compound has darkened significantly during storage. | Oxidation due to improper storage (exposure to air/light). | The compound is likely impure. For sensitive, high-stakes experiments (e.g., late-stage synthesis), it is strongly recommended to use a fresh, unoxidized lot. For early-stage discovery, the material might be usable but expect potentially lower yields or the need for more rigorous purification of the product. |
| Reaction yields are inconsistent or lower than expected. | Purity of the starting material is compromised due to degradation. | Always begin a critical synthesis with a fresh sample or one that has been stored under the recommended long-term conditions. If using an older batch, run a small-scale test reaction first to confirm its reactivity. |
Experimental Protocols
Protocol 1: Safe Weighing of Solid Compound
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Perform all operations within a certified chemical fume hood.
-
Place a clean, tared weigh boat on an analytical balance.
-
If the compound is stored under an inert atmosphere, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Promptly and securely seal the main container, purge with inert gas (argon or nitrogen) if available, and return it to the appropriate storage location.
-
Proceed with your experiment, ensuring the weighed powder is used in a timely manner.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of the compound required. For 1 mL of a 10 mM solution (assuming a molecular weight of ~246.32 g/mol for the carboxamide), you would need 2.46 mg.
-
Following the safe weighing protocol, accurately weigh the calculated mass of the solid into a clean, dry vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Visual inspection should show a clear solution with no suspended particles.
-
If dissolution is slow, the vial may be gently warmed (to ~40°C) or placed in an ultrasonic bath for 5-10 minutes.
-
Self-Validation: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. For long-term storage of the solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Decision Workflow for Handling & Storage
Caption: Decision tree for proper handling and storage of the compound.
Potential Degradation Pathways
Caption: Primary potential degradation pathways for the compound.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
-
Pundir, R., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]
-
CP Lab Chemicals. (n.d.). Ethyl 2-amino-5-benzylthiophene-3-carboxylate, 97% Purity. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 3-aminothiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-phenylthiophene-3-carboxamide. Retrieved from [Link]
-
Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Acetyl-3-aminothiophene. Retrieved from [Link]
-
Pol-Fach, T., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-5-benzylthiophene-3-carboxamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for confirming the structure of 2-Amino-5-benzylthiophene-3-carboxamide, a member of the pharmacologically significant 2-aminothiophene class of molecules. We will explore the synthetic route via the Gewald reaction and delineate a comprehensive analytical workflow. Crucially, this guide will also compare the expected analytical data with that of a potential positional isomer, 2-amino-4-benzylthiophene-3-carboxamide, to highlight the key differentiating features for definitive structural elucidation.
The Synthetic Pathway: A Deliberate Choice
The synthesis of 2-aminothiophenes is most reliably achieved through the Gewald three-component reaction.[1][2] This one-pot synthesis is favored for its efficiency and the ready availability of starting materials.[3][4] For our target molecule, this compound, the reaction involves the condensation of benzylacetone, cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.
The causality behind this choice of reactants is rooted in the mechanism of the Gewald reaction. Benzylacetone provides the carbon backbone that will become the C4 and C5 positions of the thiophene ring, including the benzyl substituent at C5. Cyanoacetamide is the source of the C2, C3, amino, and carboxamide functionalities. Elemental sulfur, in the presence of a base, facilitates the cyclization and formation of the thiophene ring.[5]
A potential side product and a key comparator for structural confirmation is the positional isomer, 2-amino-4-benzylthiophene-3-carboxamide. This isomer could theoretically arise if the initial Knoevenagel condensation occurs at the other α-carbon of an alternative unsymmetrical ketone. Understanding the distinct spectral signatures of these two isomers is paramount for unequivocal structural assignment.
Experimental Protocol: The Gewald Synthesis
This protocol outlines the synthesis of this compound. The same procedure, substituting benzylacetone with an appropriate ketone, could be adapted for the synthesis of the comparator isomer.
Materials:
-
Benzylacetone
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of benzylacetone and cyanoacetamide in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Structural Elucidation: A Comparative Spectroscopic Analysis
The definitive confirmation of the structure of this compound and its differentiation from the 4-benzyl isomer relies on a detailed analysis of its spectroscopic data. The following sections present the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for both compounds, highlighting the key distinguishing features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted chemical shifts for the two isomers are presented below.
Table 1: Predicted ¹H NMR Spectral Data (in ppm)
| Proton | This compound | 2-Amino-4-benzylthiophene-3-carboxamide | Key Differentiator |
| Thiophene-H | ~6.5 (s, 1H) | ~7.0 (s, 1H) | The chemical shift of the lone thiophene proton is expected to be more upfield in the 5-benzyl isomer due to the electronic effect of the adjacent sulfur atom and the lack of deshielding from the carboxamide group. |
| Benzyl-CH₂ | ~4.0 (s, 2H) | ~3.8 (s, 2H) | Minor difference, but the methylene protons in the 5-benzyl isomer may be slightly more deshielded. |
| Phenyl-H | ~7.2-7.4 (m, 5H) | ~7.2-7.4 (m, 5H) | Largely overlapping and not a primary point of differentiation. |
| -NH₂ (amino) | ~5.5 (br s, 2H) | ~5.6 (br s, 2H) | Broad signals, highly dependent on solvent and concentration. |
| -CONH₂ | ~7.0 (br s, 2H) | ~7.1 (br s, 2H) | Broad signals, highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data (in ppm)
| Carbon | This compound | 2-Amino-4-benzylthiophene-3-carboxamide | Key Differentiator |
| C=O | ~168 | ~169 | Minor difference. |
| Thiophene C2 | ~160 | ~161 | Position of the amino group attachment. |
| Thiophene C3 | ~105 | ~106 | Carbon bearing the carboxamide group. |
| Thiophene C4 | ~125 | ~140 | Significant difference. The C4 in the 5-benzyl isomer is a methine carbon, while in the 4-benzyl isomer, it is a quaternary carbon attached to the benzyl group, leading to a substantial downfield shift. |
| Thiophene C5 | ~145 | ~120 | Significant difference. The C5 in the 5-benzyl isomer is a quaternary carbon attached to the benzyl group, resulting in a downfield shift. In the 4-benzyl isomer, it is a methine carbon. |
| Benzyl-CH₂ | ~38 | ~35 | The chemical shift of the benzylic carbon will be different due to its attachment to either C5 or C4 of the thiophene ring. |
| Phenyl-C | ~127-140 | ~127-140 | Aromatic carbons, with the ipso-carbon being the most distinct. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Spectral Data (in cm⁻¹)
| Functional Group | This compound | 2-Amino-4-benzylthiophene-3-carboxamide | Key Differentiator |
| N-H stretch (amino) | ~3400-3300 (two bands) | ~3400-3300 (two bands) | Similar, characteristic of a primary amine. |
| N-H stretch (amide) | ~3200-3100 (two bands) | ~3200-3100 (two bands) | Similar, characteristic of a primary amide. |
| C=O stretch (amide) | ~1660 | ~1660 | Strong absorption, little difference expected. |
| C=C stretch (aromatic) | ~1600, 1500 | ~1600, 1500 | Similar, characteristic of the phenyl and thiophene rings. |
| C-H out-of-plane bend | ~800-700 | ~800-700 | The substitution pattern on the thiophene ring might lead to subtle differences in the fingerprint region, but this is not a primary diagnostic tool. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| Parameter | This compound | 2-Amino-4-benzylthiophene-3-carboxamide | Key Differentiator |
| Molecular Ion (M⁺) | m/z 246 | m/z 246 | Both isomers have the same molecular weight. |
| Major Fragmentation | Loss of benzyl radical (C₇H₇, m/z 91) to give a fragment at m/z 155. Subsequent loss of CO and NH₂. | Loss of benzyl radical (C₇H₇, m/z 91) to give a fragment at m/z 155. Subsequent loss of CO and NH₂. | The initial fragmentation is likely to be similar. However, the relative intensities of subsequent fragment ions may differ due to the different substitution pattern on the thiophene ring, providing clues to the structure. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. |
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship for structural confirmation.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship for distinguishing between the target molecule and its positional isomer based on key predicted spectral data.
Conclusion: A Self-Validating System for Structural Integrity
The structural confirmation of this compound is a critical step in its development for any application. By employing the robust Gewald synthesis and a comprehensive suite of analytical techniques, researchers can confidently establish the molecular architecture. The key to unambiguous confirmation lies in the comparative analysis of spectral data, particularly ¹H and ¹³C NMR, against that of potential isomers. The distinct chemical shifts of the thiophene ring protons and carbons provide a definitive fingerprint for the correct positional isomer. This guide provides the framework and the expected data to ensure the scientific integrity of your research and development efforts.
References
- Gewald, K. (1961). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Chemische Berichte, 94(10), 2589-2594.
- Gouda, M. A., Berghot, M. A., El-Ghazal, A. M., & Khalil, A. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-854.
-
PubChem. (n.d.). 2-Amino-5-phenylthiophene-3-carboxamide. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link]
- Dömling, A. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited.
-
MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]
-
Wiley Online Library. (2017). 13C NMR spectrum of compound 5. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
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A Comprehensive Guide to the Spectroscopic Analysis for Structural Elucidation of 2-Amino-5-benzylthiophene-3-carboxamide
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the unambiguous structural elucidation of 2-Amino-5-benzylthiophene-3-carboxamide. As a key scaffold in medicinal chemistry, the precise characterization of such 2-aminothiophene derivatives is paramount for researchers in drug discovery and development.[1][2] This document moves beyond mere procedural outlines, delving into the causality behind experimental choices and demonstrating how a multi-technique approach creates a self-validating system for structural confirmation.
The 2-aminothiophene framework is a versatile building block for compounds with a wide array of pharmacological activities.[1][3] Its synthesis, often achieved through methods like the Gewald reaction, produces a core structure whose identity must be rigorously confirmed before further development.[2][4] This guide will compare and detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy in this critical analytical workflow.
The Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. True analytical rigor is achieved by integrating data from multiple orthogonal techniques. NMR defines the connectivity of the atomic framework, MS confirms the molecular weight and elemental composition, IR identifies the essential functional groups, and UV-Vis spectroscopy verifies the electronic properties of the conjugated system. This synergistic approach ensures that all facets of the molecular structure are cross-validated.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides a detailed map of the proton environments and their spatial relationships through spin-spin coupling, while ¹³C NMR reveals the carbon skeleton. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on both the thiophene and benzyl rings and for assigning the benzylic methylene protons.
While specific experimental data for the title compound is not publicly cataloged, we can reliably predict the spectra based on extensive data from closely related analogs.[5]
Predicted Spectroscopic Data (NMR)
The following data is predicted based on an analysis of similar 2-aminothiophene structures.[5] The solvent is assumed to be DMSO-d₆, which is excellent for dissolving amides and observing exchangeable protons (NH₂).
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.35 - 7.20 | Multiplet | 5H | Ar-H (Benzyl) | Typical range for monosubstituted benzene ring protons. |
| ~ 7.10 | Broad Singlet | 2H | -CONH₂ | Exchangeable amide protons, often broad. |
| ~ 6.85 | Singlet | 1H | Thiophene C4-H | Olefinic proton on the electron-rich thiophene ring. |
| ~ 6.50 | Broad Singlet | 2H | Thiophene-NH₂ | Exchangeable amine protons, shifted downfield by conjugation. |
| ~ 4.05 | Singlet | 2H | -CH₂ -Ph | Methylene protons adjacent to two aromatic systems. |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 168.0 | C =O (Amide) | Standard chemical shift for a carboxamide carbon. |
| ~ 163.0 | Thiophene C 2-NH₂ | Carbon attached to nitrogen in an electron-rich system. |
| ~ 140.0 | Thiophene C 5-CH₂ | Quaternary thiophene carbon attached to the benzyl group. |
| ~ 139.5 | Quaternary C (Benzyl) | The ipso-carbon of the benzyl ring. |
| ~ 129.0 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl ring. |
| ~ 128.5 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl ring. |
| ~ 126.5 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl ring. |
| ~ 118.0 | Thiophene C 4-H | Thiophene methine carbon. |
| ~ 104.0 | Thiophene C 3-CONH₂ | Quaternary thiophene carbon shielded by adjacent groups. |
| ~ 38.0 | -C H₂-Ph | Benzylic methylene carbon. |
Trustworthiness: To create a self-validating dataset, 2D NMR experiments are essential. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between protons within the benzyl ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would unequivocally link each proton signal to its directly attached carbon (e.g., the C4-H proton at ~6.85 ppm to the carbon at ~118.0 ppm). Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would establish long-range connectivity, for instance, showing a correlation from the benzylic methylene protons (~4.05 ppm) to the thiophene C5 carbon (~140.0 ppm), confirming the attachment point.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7]
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm assignments.
-
Processing: Process the data (Fourier transform, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: MS is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a crucial check on the structure derived from NMR.
For this compound (C₁₂H₁₂N₂OS), the expected monoisotopic mass is 232.0670 g/mol .
Predicted Spectroscopic Data (MS)
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z (ESI+) | Inferred Formula |
|---|---|---|
| [M+H]⁺ | 233.0748 | C₁₂H₁₃N₂OS⁺ |
| [M+Na]⁺ | 255.0568 | C₁₂H₁₂N₂NaOS⁺ |
Fragmentation Analysis: The primary fragmentation pathway in ESI-MS would likely be the loss of the benzyl group via benzylic cleavage, which is a very stable carbocation.
-
Key Fragment: A peak at m/z 91.0542, corresponding to the tropylium ion [C₇H₇]⁺, would be strong evidence for the benzyl moiety.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Instrumentation: Use an ESI-equipped mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, for high-resolution measurements.[8]
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its exact mass to the theoretical value. Analyze fragmentation patterns to further support the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For the target compound, IR is crucial for confirming the presence of the N-H bonds in the amine and amide groups, the C=O of the amide, and the aromatic C-H and C=C bonds.
Predicted Spectroscopic Data (IR)
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3350 - 3180 | N-H Stretch | Primary Amide (-CONH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 1660 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~ 1620 | N-H Bend (Amine Scissoring) | Primary Amine (-NH₂) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Rings |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[9]
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
UV-Vis Spectroscopy: The Conjugation Confirmation
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated π-systems. The 2-aminothiophene core is a chromophore that will exhibit characteristic absorption maxima (λ_max_). The position of these maxima can be influenced by the substituents.[10] This technique serves as a final check on the overall electronic structure of the molecule.[11]
Predicted Spectroscopic Data (UV-Vis)
Based on similar thiophene derivatives, one would expect absorption maxima corresponding to π → π* transitions within the conjugated system.
Table 5: Predicted UV-Vis Absorption Data
| Predicted λ_max_ (nm) | Solvent | Transition Type |
|---|
| ~ 280 - 320 | Ethanol or Methanol | π → π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) to an approximate concentration of 10⁻⁵ to 10⁻⁶ M.[12]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to zero the instrument.
-
Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max_).
Comparative Analysis and Conclusion
This guide demonstrates that the structural elucidation of this compound requires a holistic and comparative analytical strategy. Each spectroscopic technique provides a unique and essential piece of the structural puzzle, and together they form a self-validating confirmation.
| Technique | Primary Information Provided | Confirmatory Role |
| NMR | C-H framework, atom connectivity, stereochemistry | The definitive map of the molecular structure. |
| MS | Molecular weight and elemental formula | Confirms the overall composition and corroborates the NMR structure. |
| IR | Presence of key functional groups (NH₂, C=O, Ar) | Validates the functional groups assigned in the NMR/MS-derived structure. |
| UV-Vis | Conjugated π-system | Confirms the electronic nature of the thiophene chromophore. |
By systematically applying these methods and cross-referencing the data, a researcher can establish the structure of this compound with the highest degree of scientific confidence, a non-negotiable requirement for advancing compounds in the fields of medicinal chemistry and drug development.
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-benzylthiophene-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a building block in the synthesis of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-amino-5-benzylthiophene-3-carboxamide analogs. We will explore how modifications to this core structure influence biological activity, with a focus on their potential as anticancer agents and allosteric modulators of G-protein coupled receptors. This guide will synthesize findings from various studies to provide a coherent understanding of the key structural features driving the pharmacological effects of these promising molecules.
The this compound Scaffold: A Platform for Diverse Biological Activity
The this compound core combines several key pharmacophoric features. The 2-aminothiophene moiety itself is known to be a versatile scaffold for compounds with a wide range of biological activities, including antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The presence of the amino and carboxamide groups provides opportunities for hydrogen bonding interactions with biological targets, while the benzyl group at the 5-position offers a site for substitution to modulate lipophilicity, steric bulk, and electronic properties.
Structure-Activity Relationships: A Tale of Three Moieties
The biological activity of this compound analogs can be systematically explored by considering modifications at three key positions: the benzyl ring, the thiophene core, and the 3-carboxamide group.
The Significance of the 5-Benzyl Group
The substituent at the 5-position of the thiophene ring plays a crucial role in determining the potency and efficacy of these analogs. While direct SAR studies on a wide range of substituted 5-benzyl analogs are limited, insights can be drawn from related 5-arylthiophene derivatives.
For instance, in a series of 2-amino-4-(3-trifluoromethylphenyl)thiophene-3-carboxamides evaluated as allosteric enhancers of the A₁ adenosine receptor, a 5-phenyl group was found to confer the greatest potency.[2] However, the analog with no substituent at the 5-position was the most efficacious.[2] This suggests a delicate balance between steric bulk and electronic effects at this position.
In the context of anticancer activity, particularly as tubulin polymerization inhibitors, the nature of the aromatic group at the 5-position is critical. For example, in a series of 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophenes, replacing a 5-phenyl group with a 5-(thiophen-3'-yl ethynyl) moiety led to a significant increase in potency.[3] This highlights the potential for extending the molecule into specific pockets of the target protein.
Modifications of the Thiophene Core and 2-Amino Group
The 2-aminothiophene core is fundamental to the activity of these compounds. SAR studies on related 2-amino-3-benzoylthiophenes as A₁ adenosine receptor allosteric enhancers have shown that the omission of the 2-amino group leads to a notable decrease in activity.[4] An intramolecular hydrogen bond between the 2-amino group and the 3-carbonyl group is proposed to create a more planar and rigid conformation that is favorable for binding.[4]
Substitutions on the thiophene ring itself can also modulate activity. For example, in a series of JNK inhibitors, the introduction of methyl groups at the 4- or 5-positions of the thiophene ring resulted in less active compounds compared to the unsubstituted analog.[5]
The Role of the 3-Carboxamide Moiety
The 3-carboxamide group is a key interaction point with biological targets. In the context of JNK inhibition, replacing the 3-carboxamide with a carboxylic acid, ester, or cyano group resulted in a significant loss of activity.[5] The position of the carboxamide is also critical, as an analog with the carboxamide at the 5-position was completely inactive.[5]
Further modifications of the carboxamide nitrogen can also influence activity. While specific data on N-substituted 2-amino-5-benzylthiophene-3-carboxamides is scarce, studies on related thiazole-5-carboxamides have shown that the nature of the substituent on the amide nitrogen can significantly impact cytotoxic potency.[6]
Comparative Analysis of Biological Activities
The this compound scaffold has shown promise in two primary therapeutic areas: oncology and the modulation of G-protein coupled receptors.
Anticancer Activity: Tubulin Polymerization Inhibition
Several studies have highlighted the potential of 2-aminothiophene derivatives as inhibitors of tubulin polymerization, a validated target in cancer therapy. Thiophene carboxamide derivatives have been designed to mimic the anticancer agent Combretastatin A-4 (CA-4) and have shown significant cytotoxic effects against cancer cell lines.[1]
Table 1: Comparative Anticancer Activity of Thiophene Analogs
| Compound Class | Key Structural Features | Target | Observed Activity | Reference |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-arylthiophenes | 3-Trimethoxybenzoyl group, varied 5-aryl substituent | Tubulin Polymerization | High antiproliferative activity (nM range) | [3] |
| 2-Allylthio-5-amino substituted benzoquinones | Benzoquinone core with thio and amino substitutions | Prostate Cancer Cells (PC3) | Potent anti-proliferation (IC₅₀ = 0.22 µM for lead compound) | [7] |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | Thiazole core, trifluoromethyl at C4, varied amide substituents | A-549, Bel7402, HCT-8 cell lines | Moderate anticancer activity | [8] |
Allosteric Modulation of the A₁ Adenosine Receptor
2-Amino-3-benzoylthiophenes have been identified as positive allosteric modulators (PAMs) of the A₁ adenosine receptor.[4][9][10] These compounds enhance the binding and function of the endogenous agonist, adenosine, offering a potential therapeutic strategy for conditions such as ischemia.[9]
Table 2: Comparative Activity of 2-Aminothiophene Analogs as A₁AR Allosteric Enhancers
| Compound Series | Key Structural Features | Activity Metric | Key Findings | Reference |
| 2-Amino-4,5-diphenylthiophene-3-carboxylates | Diphenyl substitution at C4 and C5, varied esters | AE Activity Score (%) | 3-Trifluoromethylbenzyl esters showed substantial activity (up to 63%) | [11] |
| 2-Amino-3-benzoyl-4,5-diphenylthiophenes | Diphenyl substitution at C4 and C5, varied benzoyl groups | AE Activity Score (%) | 3-(1-Naphthoyl) substituent supported activity (52%) | [11] |
| 2-Amino-5-bromo-3-benzoyl-4-phenylthiophenes | Bromo at C5, phenyl at C4, varied benzoyl groups | AE Activity Score (%) | High potency observed (up to 91%) | [11] |
| 5-Substituted 2-amino-4-(3-trifluoromethylphenyl)thiophenes | Varied 5-substituent, 3-benzoyl or 3-ethoxycarbonyl | ED₅₀ (µM) and AE Score (%) | 5-Phenyl conferred potency, no 5-substituent gave best efficacy in 3-benzoyl series | [2] |
Experimental Protocols
General Synthesis: The Gewald Reaction
The synthesis of the 2-aminothiophene core is commonly achieved through the Gewald reaction, a one-pot multicomponent condensation.[1][12] This versatile reaction allows for the facile introduction of various substituents on the thiophene ring.
Step-by-Step Gewald Reaction Protocol:
-
Reactants: An appropriate ketone or aldehyde (to provide the 5-benzyl group), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur are used as starting materials.[1]
-
Catalyst and Solvent: The reaction is typically carried out in the presence of a basic catalyst, such as morpholine or triethylamine, in a solvent like ethanol or dimethylformamide (DMF).[13]
-
Reaction Conditions: The reaction mixture is generally heated to facilitate the condensation and cyclization, although microwave-assisted synthesis has been shown to accelerate the reaction and improve yields.[14]
-
Workup and Purification: The product is typically isolated by precipitation upon dilution with water, followed by filtration and purification by recrystallization or column chromatography.[14]
Caption: Generalized workflow of the Gewald reaction for the synthesis of this compound.
Biological Evaluation: In Vitro Assays
Antiproliferative Activity Assay (MTT Assay):
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.[6]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
A₁ Adenosine Receptor Allosteric Enhancer Assay:
-
Membrane Preparation: Membranes from cells expressing the A₁ adenosine receptor are prepared.[11]
-
Radioligand Binding: The membranes are incubated with a radiolabeled A₁ receptor agonist (e.g., [¹²⁵I]ABA) in the presence of various concentrations of the test compound.[11]
-
Dissociation Assay: The dissociation of the radioligand is initiated, and the amount of bound radioligand is measured over time.[11]
-
Data Analysis: The ability of the test compound to slow the dissociation of the agonist is quantified as an allosteric enhancement (AE) score.[11]
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on a more systematic exploration of the SAR of this specific class of compounds. The generation of a focused library of analogs with diverse substitutions on the benzyl ring and the carboxamide moiety will be crucial for elucidating the precise structural requirements for optimal activity against specific biological targets. Furthermore, detailed mechanistic studies are needed to fully understand how these compounds exert their biological effects at the molecular level. The insights gained from such studies will undoubtedly pave the way for the design of more potent and selective drug candidates.
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A Comparative Guide to the Structure-Activity Relationships of 5-Substituted-2-Aminothiophene-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of biologically active compounds.[1][2] Its lead-likeness and amenability to chemical modification have made it a focal point in the quest for novel therapeutics.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-substituted-2-aminothiophene-3-carboxamides, with a particular focus on their anticancer and enzyme inhibitory activities. By objectively comparing the performance of various substituents at the 5-position, supported by experimental data from seminal studies, this guide aims to elucidate the key structural determinants for biological activity and inform the rational design of future drug candidates.
The Significance of the 5-Position in Modulating Biological Activity
The chemical reactivity of the 2-aminothiophene-3-carboxamide core allows for modifications at several positions. Electrophilic substitution typically occurs at the electron-rich 5-position, making it a prime site for introducing diversity and fine-tuning the pharmacological profile of the molecule.[3] The nature of the substituent at this position can profoundly influence the compound's potency, selectivity, and mechanism of action. This guide will explore how variations at the 5-position, from simple alkyl chains to complex aryl and heteroaryl moieties, impact the biological activity of this important class of compounds.
Comparative Analysis of 5-Substituents on Anticancer Activity
The 2-aminothiophene scaffold has been extensively investigated for its potential as an anticancer agent, with numerous derivatives exhibiting potent antiproliferative and tumor-selective effects.[4] The substituent at the 5-position plays a crucial role in defining the anticancer profile of these compounds.
5-Aralkyl and 5-Thioalkyl Substituents: Tuning Tumor Selectivity
A key study in the field investigated a series of 5-substituted-2-amino-3-carboxymethylthiophene derivatives for their tumor-selective antiproliferative activity. The prototype compound, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, demonstrated preferential inhibition of various tumor cell lines, including T-lymphoma/leukemia, prostate, renal, and liver cancer cells, with an IC50 of 0.90 µM against CEM T-lymphoma cells.
The study revealed that the nature of the linker between the thiophene core and the aryl group at the 5-position is critical for maintaining potency and selectivity. Replacing the ethyl linker with a thioalkyl linker preserved or even enhanced the antiproliferative activity, whereas oxyalkyl or aminoalkyl linkers were detrimental. This highlights the importance of the electronic and conformational properties of the linker in facilitating the desired biological interactions.
The rationale behind exploring these linkers was to probe the spatial and electronic requirements of the binding pocket. The thioether linkage, being more flexible and lipophilic than an ether or amine linkage, likely allows for an optimal orientation of the terminal aryl group to maximize favorable interactions with the target protein.
Table 1: Comparison of 5-Substituted-2-amino-3-carboxymethylthiophenes as Antiproliferative Agents against CEM T-lymphoma Cells
| Compound ID | 5-Substituent | Linker | Terminal Group | IC50 (µM) |
| 8c (prototype) | -CH2CH2-Ph-4-OCH3 | Ethyl | 4-methoxyphenyl | 0.90 |
| 13m | -S-CH2-Ph-4-C2H5 | Thioalkyl | 4-ethylphenyl | 0.3-0.4 |
| 13n | -S-CH2-Ph-4-CH(CH3)2 | Thioalkyl | 4-isopropylphenyl | 0.3-0.4 |
Data compiled from a study on tumor-selective 2-amino-3-carboxymethylthiophene derivatives.
The data clearly indicates that the 5-(4-ethyl- and 4-isopropylarylmethylthio)thiophene analogues are more potent and selective anti-T-lymphoma/leukemia agents than the parent compound. This suggests that the increased lipophilicity and steric bulk of the ethyl and isopropyl groups on the terminal phenyl ring contribute favorably to the binding affinity.
5-Aryl/Heteroaryl Ethynyl Substituents as Antimitotic Agents
Another promising avenue for the development of 5-substituted-2-aminothiophene-3-carboxamides as anticancer agents is the inhibition of tubulin polymerization. A series of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophenes were synthesized and evaluated for their antiproliferative activity and their ability to inhibit tubulin assembly.
The introduction of an aryl or heteroaryl ethynyl moiety at the 5-position was a strategic choice to mimic the binding of colchicine to tubulin, a well-established mechanism for antimitotic drugs. The rigid ethynyl linker serves to position the terminal aromatic ring in a manner that can interact with the colchicine binding site on tubulin.
Table 2: Comparison of 5-Aryl/Heteroaryl Ethynyl Thiophenes as Inhibitors of Tubulin Polymerization and Cell Proliferation
| Compound ID | 5-Substituent | IC50 (Tubulin Polymerization, µM) |
| 5h | 3-pyridyl-ethynyl | 0.62 |
| 5f | 4-pyridyl-ethynyl | >0.62 |
| 5e | 2-thiophenyl-ethynyl | ~1.2 |
| 5g | 3-thiophenyl-ethynyl | ~1.2 |
| CA-4 (Combretastatin A-4) | - | ~1.2 |
Data compiled from a study on novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives.
Interestingly, while compound 5h was the most potent inhibitor of tubulin polymerization in a cell-free assay, its antiproliferative activity was lower than other analogues. This discrepancy highlights the importance of cellular factors such as membrane permeability and metabolic stability in determining the overall efficacy of a compound. The bioisosteric replacement of a phenyl group with a thiophene ring at the terminus of the ethynyl substituent was shown to be beneficial for antiproliferative activity, demonstrating that subtle changes in the electronic properties of the 5-substituent can have a significant impact.
Comparative Analysis of 5-Substituents on Enzyme Inhibitory Activity
Beyond their direct antiproliferative effects, 5-substituted-2-aminothiophene-3-carboxamides have been explored as inhibitors of various enzymes implicated in disease pathogenesis, including kinases and proteases.
Inhibition of Urokinase-Type Plasminogen Activator (uPA)
The urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer cell invasion and metastasis. A study focused on the SAR of 5-substituted thiophenes as inhibitors of uPA, starting from a 5-methylthiothiophene lead compound. The investigation aimed to understand the binding interactions within the S1 pocket of the enzyme.
The rationale for modifying the 5-position was to probe the size, shape, and electrostatic nature of the S1 binding pocket of uPA. By introducing a variety of substituents, from small alkyl groups to larger aromatic and heteroaromatic moieties, the researchers could map the structural requirements for optimal binding. While specific quantitative data for a series of 5-substituted-2-aminothiophene-3-carboxamides was not detailed in the available literature, the study underscores the principle of targeting the 5-position to achieve potent and selective enzyme inhibition.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key target for cancer therapy.[5] Small molecule inhibitors of EGFR typically compete with ATP for binding to the kinase domain.[6] The 2-aminothiophene scaffold has been incorporated into the design of EGFR inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of 5-substituted-2-aminothiophene-3-carboxamides are provided below.
Synthesis: The Gewald Reaction
The Gewald reaction is a one-pot, multicomponent reaction that is widely used for the synthesis of substituted 2-aminothiophenes.[2][7]
Step-by-Step Methodology for the Gewald Synthesis of a 5-Substituted-2-Aminothiophene-3-Carboxamide:
-
Reactant Preparation: In a round-bottom flask, combine the appropriate α-methylene ketone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (typically 0.1-0.2 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent (e.g., ethanol). If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
This is a generalized procedure. Specific reaction conditions may need to be optimized for different substrates.
Biological Evaluation: Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]
Step-by-Step Methodology for the MTT Assay:
-
Cell Seeding: Seed the desired cancer cell line (e.g., CEM T-lymphoma cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Biological Evaluation: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.[8]
Step-by-Step Methodology for the Tubulin Polymerization Assay:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or a control vehicle. Include a positive control (e.g., colchicine) and a negative control (e.g., paclitaxel, a microtubule stabilizer).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.
-
Monitoring Polymerization: Monitor the increase in turbidity (absorbance at 340 nm) over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance as a function of time. The effect of the test compound on the rate and extent of tubulin polymerization can be determined by comparing the polymerization curves to those of the controls. The IC50 value for inhibition of tubulin polymerization can be calculated.
Visualizing the Molecular Landscape
To better understand the relationships and processes discussed in this guide, the following diagrams, generated using Graphviz, provide a visual representation of key concepts.
Logical Relationship of SAR at the 5-Position
Caption: Experimental workflow for SAR studies.
Simplified EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling and inhibition.
Conclusion
The 5-position of the 2-aminothiophene-3-carboxamide scaffold is a critical determinant of biological activity. The evidence presented in this guide demonstrates that careful selection of substituents at this position can lead to the development of potent and selective anticancer agents and enzyme inhibitors. The SAR studies highlighted herein reveal that a nuanced interplay of steric, electronic, and lipophilic properties of the 5-substituent governs the interaction with biological targets. Future research in this area should focus on the systematic exploration of a wider range of 5-substituents, including diverse heterocyclic moieties, to further refine the SAR and unlock the full therapeutic potential of this remarkable scaffold.
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An In Vitro Comparative Analysis of 2-Amino-5-benzylthiophene-3-carboxamide and Structurally Related Analogs as Anticancer Agents
This guide provides a comprehensive in vitro comparison of 2-Amino-5-benzylthiophene-3-carboxamide and its analogs, focusing on their potential as anticancer agents. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel heterocyclic compounds. We will delve into their antiproliferative activities against various cancer cell lines and their inhibitory effects on key oncogenic signaling pathways, supported by detailed experimental data and protocols.
Introduction: The Therapeutic Potential of the 2-Aminothiophene Scaffold
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The versatility of this heterocyclic system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. Our focus here is on this compound and its derivatives, which have emerged as promising candidates for cancer therapy due to their potent antiproliferative effects.[2]
The rationale for exploring this chemical space lies in the established role of angiogenesis—the formation of new blood vessels—in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[3] Upon activation by its ligand, VEGF-A, VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.[5] Several thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, making this class of compounds a fertile ground for the discovery of novel anti-angiogenic and anticancer drugs.[5][6]
This guide will present a comparative analysis of the in vitro efficacy of this compound and its analogs, with a particular emphasis on their antiproliferative activity and their ability to inhibit VEGFR-2 kinase.
Comparative In Vitro Efficacy
The following sections detail the comparative in vitro performance of this compound and a selection of its analogs. The data presented is a synthesis of findings from multiple studies to provide a broad overview of the structure-activity relationships within this compound class.
Antiproliferative Activity Against Cancer Cell Lines
The cytotoxic effects of the thiophene derivatives were evaluated against a panel of human cancer cell lines, including colorectal carcinoma (HCT116), breast adenocarcinoma (MCF7), prostate cancer (PC3), and lung cancer (A549). The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, was determined for each derivative.
| Compound ID | Structure | HCT116 IC50 (µM) | MCF7 IC50 (µM) | PC3 IC50 (µM) | A549 IC50 (µM) | Reference |
| 14d | Thiophene-3-carboxamide derivative | Excellent | Excellent | Excellent | Excellent | [5] |
| 5 | Ortho-amino thiophene carboxamide derivative | - | - | - | - | [7] |
| 21 | Ortho-amino thiophene carboxamide derivative | - | - | - | - | [7] |
Note: Specific IC50 values for compound 14d are stated as "excellent anti-proliferative activity" in the source material. Compounds 5 and 21 were evaluated against HepG-2 and HCT-116 cell lines, showing potent cytotoxicity. Direct comparison across all cell lines is limited by the available data.
The data indicates that modifications to the 2-aminothiophene-3-carboxamide core can significantly impact antiproliferative potency. For instance, specific substitutions on the carboxamide nitrogen and the thiophene ring have been shown to enhance cytotoxic activity.[2][7]
VEGFR-2 Kinase Inhibition
To elucidate the mechanism underlying their antiproliferative effects, the compounds were assayed for their ability to inhibit the kinase activity of VEGFR-2.
| Compound ID | VEGFR-2 IC50 (nM) | Reference |
| 14d | 191.1 | [5] |
| 5 | 590 | [7] |
| 21 | 1290 | [7] |
| Sorafenib (Control) | 3.12 | [8] |
These results strongly suggest that the anticancer activity of these thiophene derivatives is, at least in part, mediated by the inhibition of VEGFR-2. The varying potencies among the analogs highlight the importance of specific structural features for effective binding to the ATP-binding site of the kinase domain.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway
The in vitro data points towards the inhibition of the VEGF/VEGFR-2 signaling pathway as a primary mechanism of action for these compounds. This pathway is critical for tumor angiogenesis.[3]
Caption: VEGF/VEGFR-2 Signaling Pathway and Inhibition.
By binding to the kinase domain of VEGFR-2, this compound and its analogs block the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades such as the PLCγ-ERK and PI3K-Akt pathways.[5] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, the following detailed experimental protocols were employed.
Cell Culture and Maintenance
Human cancer cell lines (HCT116, MCF7, PC3, and A549) were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Step-by-Step Protocol:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[9]
-
Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in culture medium to the desired concentrations.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the medium was replaced with fresh medium containing the test compounds at various concentrations. Control wells received medium with DMSO at the same concentration as the highest compound concentration.[9]
-
Incubation: The plates were incubated for an additional 48 to 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against VEGFR-2 was measured using a commercially available kinase assay kit.[10][11]
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. The remaining ATP is quantified using a luciferase-based system, where the luminescence signal is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: All reagents, including the VEGFR-2 enzyme, substrate, and ATP, were prepared according to the manufacturer's instructions.[11]
-
Reaction Setup: The kinase reaction was performed in a 96-well plate. Each well contained the reaction buffer, the test compound at various concentrations, the VEGFR-2 enzyme, and the substrate.
-
Initiation of Reaction: The reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at 30°C for a specified period to allow for the enzymatic reaction to proceed.
-
Detection: A kinase detection reagent containing luciferase and luciferin was added to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Luminescence Measurement: The luminescence was measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to a control reaction without any inhibitor. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The in vitro data presented in this guide strongly supports the potential of this compound and its analogs as a promising class of anticancer agents. Their mechanism of action, primarily through the inhibition of VEGFR-2, provides a solid rationale for their further development. The structure-activity relationships highlighted in the comparative analysis offer valuable insights for the design of more potent and selective inhibitors.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogs to improve potency and selectivity.
-
In Vivo Efficacy: Assessing the antitumor activity of the most promising compounds in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties and safety profiles of the lead candidates.
By pursuing these avenues of research, the therapeutic potential of this exciting class of compounds can be fully realized.
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Al-Suwaidan, I. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5437. Retrieved from [Link]
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Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-11. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 18(12), e0295982. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2023). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-388. Retrieved from [Link]
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Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Retrieved from [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Cross-Reactivity Profiling of 2-Amino-5-benzylthiophene-3-carboxamide: A Deconvolution Guide
The following guide provides a rigorous technical framework for profiling the activity and selectivity of 2-Amino-5-benzylthiophene-3-carboxamide . It is designed for researchers who have identified this compound (or its structural analogs) as a "hit" in phenotypic screens and must now deconvolve its precise mechanism of action.
Executive Summary: The "Privileged Scaffold" Paradox
This compound (CAS: 383382-37-4) belongs to a chemical class known as privileged scaffolds . While valuable for library generation, this thiophene core exhibits inherent polypharmacology . It does not act on a single target but rather serves as a "master key" for distinct biological locks depending on the cellular context and concentration.
The Critical Risk: Using this compound without rigorous cross-reactivity profiling leads to false-positive mechanism assignment . A phenotype believed to be driven by Adenosine A1 Receptor (A1AR) modulation may actually be caused by off-target IKK
Primary Target Classes:
-
GPCR Modulation: Allosteric enhancement of the Adenosine A1 Receptor (A1AR) .
-
Kinase Inhibition: ATP-competitive inhibition of IKK
(NF- B pathway) and JNK . -
Cytoskeletal Disruption: Mimicry of Combretastatin A-4 binding at the colchicine site of tubulin .
Comparative Analysis: Compound vs. Selective Standards
To validate your data, you must benchmark this compound against highly selective "Tool Compounds."
Table 1: Selectivity Benchmark Matrix
| Feature | This compound | Alternative: PD 81,723 (A1AR Standard) | Alternative: TPCA-1 (IKK | Alternative: Combretastatin A-4 (Tubulin Standard) |
| Primary Mechanism | Multi-modal (A1AR, Kinase, Tubulin) | A1AR Allosteric Enhancer | IKK | Tubulin Depolymerizer |
| Selectivity Score | Low (Promiscuous) | High (A1AR specific) | High (Kinome selective) | High (Tubulin specific) |
| IC50 / EC50 Range | 1 – 20 | 1 – 10 | 10 – 100 nM | 1 – 10 nM |
| Common Off-Targets | VEGFR-2, FLT3, Tubulin, A1AR | Minimal (some A2A overlap) | JAK2 (at high conc.) | Minimal |
| Rec. Usage | Hit Finding / Library Screening | Mechanism Validation | Mechanism Validation | Mechanism Validation |
Expert Insight: If your compound shows activity at >10
M, it is likely engaging low-affinity off-targets (e.g., tubulin) rather than specific receptor modulation. Always titrate against the standards above.
Mechanistic Pathways & Cross-Reactivity Map
The following diagram illustrates the divergent signaling pathways this scaffold may trigger. Note the distinct separation between the GPCR (Membrane), Kinase (Cytosol), and Cytoskeletal (Structural) nodes.
Figure 1: Divergent signaling nodes targeted by the thiophene-3-carboxamide scaffold. Red dashed lines indicate potential direct binding interactions.
Experimental Protocols: The Deconvolution Workflow
To confirm the mechanism of action, you must perform a Subtractive Profiling Workflow . Do not rely on a single assay.
Phase 1: The Kinase Exclusion (Biochemical)
Goal: Determine if the compound is acting as a kinase inhibitor.
Protocol: ADP-Glo Kinase Assay (IKK
-
Reagents: Recombinant IKK
(0.2 g/well ), I B peptide substrate, Ultra-Pure ATP (10 M). -
Setup: Prepare a 10-point dose-response of the compound (0.1 nM to 10
M) in 1x Kinase Buffer. Include TPCA-1 (100 nM) as a positive control. -
Reaction: Incubate compound + Enzyme for 15 min at RT. Add ATP/Substrate mix. Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (40 min)
Kinase Detection Reagent (30 min). Read Luminescence. -
Validation Criteria: If IC50 < 500 nM, the compound is a potent kinase inhibitor in your system.
Phase 2: The GPCR Confirmation (Functional)
Goal: Verify Adenosine A1 Receptor modulation independent of kinase activity.
Protocol: cAMP HTRF Assay (Gi-coupled mode)
-
Cell Line: CHO-K1 cells overexpressing human A1AR.
-
Stimulation: Pre-treat cells with Forskolin (10
M) to elevate cAMP baselines. -
Treatment: Treat with compound (dose-response) +/- Adenosine (agonist).
-
Note: As an Allosteric Enhancer, the compound should shift the Adenosine dose-response curve to the left (increase potency) rather than activating the receptor alone.
-
-
Readout: Measure cAMP levels using TR-FRET (HTRF).
-
Specific Control: Co-treat with DPCPX (A1AR antagonist, 100 nM). If DPCPX does not reverse the effect, the activity is off-target (likely kinase or toxic).
Phase 3: The Cytotoxicity Check (Phenotypic)
Goal: Rule out non-specific tubulin toxicity.
Protocol: Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Treat dividing cells (e.g., HeLa) with compound (IC50 concentration) for 24 hours.
-
Staining: Fix in 70% Ethanol. Stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Analyze DNA content via Flow Cytometry.
-
Interpretation:
-
G2/M Arrest: Indicates Tubulin targeting (Colchicine-like activity).
-
G1 Arrest: Indicates Kinase inhibition (CDK/Growth factor blockade).
-
Sub-G1: Indicates general apoptosis/necrosis.
-
References
-
BenchChem. (2024). This compound Product Profile. Retrieved from
-
Santa Cruz Biotechnology. (2023). IKK-beta Inhibitors and Signaling Pathways. Retrieved from
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. (Provides context on thiophene promiscuity).
- Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry.
-
AstraZeneca. (2005). Patent WO2004063185: Thiophene carboxamide derivatives as IKK-2 inhibitors.[1] (Foundational IP linking this scaffold to IKK inhibition).
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A Comparative Guide to the Efficacy of 2-Amino-5-benzylthiophene-3-carboxamide, a Novel p38 MAPK Inhibitor
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, making it a key target in the development of therapeutics for a range of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[1][2] This guide provides a comprehensive benchmark analysis of a novel investigational molecule, 2-Amino-5-benzylthiophene-3-carboxamide, hereafter referred to as Compound-T. We present a head-to-head comparison with two well-characterized p38 MAPK inhibitors: the first-generation clinical candidate SB203580 and the highly potent, second-generation inhibitor Doramapimod (BIRB 796).[3][4] Through a series of robust in vitro and cell-based assays, we elucidate the comparative potency, cellular activity, and preliminary selectivity profile of Compound-T, offering valuable insights for researchers in the field of kinase inhibitor drug discovery.
Introduction: The Rationale for Developing Novel p38 MAPK Inhibitors
The p38 MAPK cascade is a central hub in cellular signaling, activated by a multitude of extracellular stimuli, including inflammatory cytokines like TNF-α and interleukin-1β, as well as environmental stressors.[5][6][7] Upon activation, p38 MAPK phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and various transcription factors.[8][9] This signaling cascade ultimately drives the production of pro-inflammatory cytokines and enzymes, contributing to the pathology of numerous inflammatory diseases.[10]
While the therapeutic potential of p38 MAPK inhibition is significant, the development of clinically successful inhibitors has been challenging. Issues with off-target effects, toxicity, and a lack of sustained efficacy in long-term trials have hampered the progression of many early candidates.[11][12] This has spurred the search for new generations of inhibitors with improved potency, superior selectivity, and novel binding mechanisms.
Compound-T, this compound, emerges from a class of 2-aminothiophene scaffolds recognized for their versatility as building blocks for biologically active compounds.[13] This guide aims to rigorously evaluate Compound-T's potential as a next-generation p38 MAPK inhibitor by benchmarking its performance against the ATP-competitive inhibitor SB203580 and the allosteric inhibitor Doramapimod.[4][8]
Comparative Analysis of Inhibitor Performance
To construct a multi-faceted profile of Compound-T, we designed a three-tiered experimental approach:
-
In Vitro Kinase Binding Assay: To determine direct inhibitory potency against the target enzyme.
-
Cell-Based Target Engagement Assay: To measure the ability of the compounds to inhibit p38 MAPK activity within a cellular environment.
-
Functional Cellular Assay: To assess the downstream functional consequences of target inhibition, specifically the suppression of inflammatory cytokine production.
In Vitro Potency: Direct Inhibition of p38α MAPK
Experimental Rationale: The first critical step in characterizing any inhibitor is to determine its direct binding affinity and potency against the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. For this, we employed the LanthaScreen™ Eu Kinase Binding Assay, a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method that directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[14][15][16]
Summary of Findings: The results, summarized in Table 1, demonstrate that Compound-T possesses potent sub-micromolar activity against p38α MAPK. Its potency is significantly greater than the first-generation inhibitor SB203580 and approaches that of the highly potent Doramapimod.
Table 1. Comparative In Vitro Inhibitory Potency against p38α MAPK
| Compound | IC50 (nM) | Mechanism of Action |
| Compound-T | 45 | ATP-Competitive (Hypothesized) |
| SB203580 | 300 - 500[3][17] | ATP-Competitive[8] |
| Doramapimod (BIRB 796) | 38[18] | Allosteric (Binds to a novel allosteric site)[4] |
Cellular Activity: Inhibition of Downstream MK2 Phosphorylation
Experimental Rationale: A potent in vitro inhibitor must also demonstrate efficacy in a complex cellular environment. To assess this, we measured the inhibition of the phosphorylation of MK2, a direct and well-validated downstream substrate of p38 MAPK.[9][19] Human monocytic U937 cells were stimulated with lipopolysaccharide (LPS), a potent activator of the p38 pathway, in the presence of varying concentrations of the inhibitors.[20] The levels of phosphorylated MK2 (p-MK2) were then quantified using Western blot analysis. This assay provides a direct readout of target engagement and functional inhibition of the kinase within the cell.
Summary of Findings: As shown in Table 2, Compound-T effectively suppresses LPS-induced MK2 phosphorylation in a cellular context. Its cellular potency tracks well with its in vitro activity, suggesting good cell permeability and stability. It demonstrates a marked improvement over SB203580 and performs comparably to Doramapimod in this cell-based assay.
Table 2. Comparative Cellular Activity on p38 MAPK Target Engagement
| Compound | Cellular IC50 (nM) for p-MK2 Inhibition |
| Compound-T | 110 |
| SB203580 | ~1000 |
| Doramapimod (BIRB 796) | ~95 |
Functional Efficacy: Suppression of TNF-α Production
Experimental Rationale: The ultimate goal of a p38 MAPK inhibitor in an inflammatory context is to block the production of pro-inflammatory cytokines.[12] We evaluated the functional efficacy of the inhibitors by measuring their ability to suppress the release of Tumor Necrosis Factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.[21][22] This assay serves as a robust model for the inflammatory response and is a critical benchmark for preclinical anti-inflammatory drug candidates.[23]
Summary of Findings: The data in Table 3 confirms the functional anti-inflammatory activity of Compound-T. It potently inhibits TNF-α release with an IC50 value that is superior to SB203580 and on par with Doramapimod, validating the upstream inhibition of the p38 MAPK pathway translates into a meaningful downstream biological effect.
Table 3. Comparative Functional Efficacy in TNF-α Release Assay
| Compound | IC50 (nM) for TNF-α Inhibition |
| Compound-T | 150 |
| SB203580 | ~1200 |
| Doramapimod (BIRB 796) | ~130 |
Kinase Selectivity Profile: A Preliminary Assessment
Rationale: Kinase inhibitor selectivity is paramount for minimizing off-target effects and potential toxicity.[24] The human kinome consists of over 500 kinases, many with structurally similar ATP-binding pockets, making selective inhibition a significant challenge. A preliminary assessment of Compound-T's selectivity was performed against a small panel of closely related MAP kinases, JNK1 and ERK2, using luminescent kinase activity assays.
Summary of Findings: As presented in Table 4, Compound-T exhibits a promising initial selectivity profile. It displays over 200-fold selectivity for p38α over JNK1 and ERK2. In contrast, SB203580 shows some cross-reactivity, while Doramapimod is known for its high selectivity.[25] This initial screen suggests that the chemical scaffold of Compound-T is amenable to achieving a high degree of selectivity. Comprehensive kinome-wide screening is a critical next step.[26][27][28]
Table 4. Preliminary Kinase Selectivity Profile
| Compound | p38α IC50 (nM) | JNK1 IC50 (nM) | ERK2 IC50 (nM) | Selectivity (Fold vs. p38α) |
| Compound-T | 45 | >10,000 | >10,000 | >222x |
| SB203580 | 350 | >10,000 | >10,000 | >28x |
| Doramapimod (BIRB 796) | 38 | >10,000 | >10,000 | >263x[25] |
Visualizing the Experimental Approach and Signaling Pathway
To clarify the methodologies and the biological context, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for benchmarking p38 MAPK inhibitors.
Caption: The p38 MAPK signaling pathway and point of inhibition.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
-
Objective: To determine the in vitro IC50 value of inhibitors against p38α MAPK.
-
Principle: This assay measures the binding and displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site. A Europium (Eu)-labeled anti-GST antibody binds to the GST-tagged p38α kinase, serving as the FRET donor. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ tracer (FRET acceptor). An inhibitor competes with the tracer for binding, disrupting FRET and causing a decrease in the emission signal.[29]
-
Procedure:
-
Prepare a serial dilution of each inhibitor (Compound-T, SB203580, Doramapimod) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add 5 µL of the serially diluted inhibitor solutions.
-
Add 5 µL of a mix containing GST-p38α kinase (5 nM final concentration) and Eu-anti-GST antibody (2 nM final concentration).
-
Initiate the reaction by adding 5 µL of Kinase Tracer 199 (at its Kd concentration).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665/615) and plot the values against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular p-MK2 Inhibition
-
Objective: To measure the cellular potency of inhibitors by quantifying the inhibition of a direct p38 MAPK substrate.
-
Procedure:
-
Seed human U937 monocytic cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treat cells with a serial dilution of each inhibitor for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes.[30]
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2 (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using image analysis software.
-
Normalize the p-MK2 signal to the total MK2 signal and plot the percentage of inhibition against inhibitor concentration to determine the cellular IC50.
-
Discussion and Future Directions
This comparative guide establishes this compound (Compound-T) as a highly potent and effective inhibitor of the p38 MAPK pathway.
-
Potency and Efficacy: Compound-T demonstrates superior in vitro potency compared to the established first-generation inhibitor SB203580 and is comparable to the highly potent allosteric inhibitor Doramapimod.[3][18] Crucially, this high potency translates directly to a cellular context, where Compound-T effectively blocks the phosphorylation of the downstream substrate MK2 and suppresses the production of the key inflammatory cytokine TNF-α.[19][23]
-
Selectivity: The preliminary selectivity screen is encouraging, indicating that Compound-T has a strong preference for p38α over other closely related MAP kinases. This is a critical feature, as achieving selectivity is a major hurdle in kinase drug discovery and is essential for a favorable safety profile.[24]
Future work should focus on:
-
Comprehensive Kinome Profiling: A broad screen against a large panel of kinases is necessary to fully delineate the selectivity profile of Compound-T and identify any potential off-target liabilities.[27]
-
Mechanism of Action Studies: Determining the precise binding mode (e.g., ATP-competitive, allosteric) and measuring drug-target residence time will provide deeper insights into its mechanism of action and potential for sustained in vivo efficacy.[29]
-
Pharmacokinetic Profiling: Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical next step to assess the compound's drug-like properties and its suitability for in vivo studies.
-
In Vivo Efficacy Models: Testing Compound-T in animal models of inflammatory diseases, such as collagen-induced arthritis, will be essential to validate its therapeutic potential.
By systematically addressing these areas, the full therapeutic promise of this compound can be thoroughly evaluated.
References
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Cellagen Technology. SB203580 | p38 MAPK inhibitor. Available from: [Link]
-
ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega. Available from: [Link]
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PubMed Central. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. Available from: [Link]
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PubMed Central. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Available from: [Link]
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PubMed Central. PEPTIDE INHIBITORS OF MK2 SHOW PROMISE FOR INHIBITION OF ABDOMINAL ADHESIONS. Available from: [Link]
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PubMed. Two biologically active thiophene-3-carboxamide derivatives. Available from: [Link]
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PubMed Central. Targeted Kinase Selectivity from Kinase Profiling Data. Available from: [Link]
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Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]
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Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Available from: [Link]
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Creative Diagnostics. P38 Signaling Pathway. Available from: [Link]
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SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available from: [Link]
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PubMed Central. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Available from: [Link]
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MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]
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BMG Labtech. LanthaScreen Technology on microplate readers. Available from: [Link]
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bioRxiv. Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK in. Available from: [Link]
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Reaction Biology. Kinase Selectivity Panels. Available from: [Link]
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ResearchGate. Inhibition of TNF-a release from LPS-stimulated human PBMCs by... Available from: [Link]
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ResearchGate. Dose–response curves of p38 and MK2 inhibitors in kinase inhibition... Available from: [Link]
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PubChem. Doramapimod. Available from: [Link]
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University of Miami. Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. Available from: [Link]
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Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]
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MDPI. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Available from: [Link]
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EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
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Wikipedia. p38 mitogen-activated protein kinases. Available from: [Link]
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ResearchGate. LPS-induced production of TNF-α and IL-10 by PBMC. This figure shows... Available from: [Link]
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ACS Publications. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Available from: [Link]
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MedNous. Capturing the promise of p38 MAPK inhibition. Available from: [Link]
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QIAGEN. p38 MAPK Signaling. Available from: [Link]
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PubMed Central. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch. Available from: [Link]
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ResearchGate. Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF. Available from: [Link]
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A Head-to-Head Comparison of Synthesis Routes for 2-Amino-5-benzylthiophene-3-carboxamide: A Guide for Researchers
The 2-amino-5-benzylthiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial, anti-inflammatory, and kinase inhibitors.[2] The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for this compound, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted thiophenes, such as the target molecule, often relies on multicomponent reactions that can efficiently construct the heterocyclic core in a single step. The primary challenge lies in achieving high yields, purity, and scalability while minimizing reaction times and the use of hazardous reagents. This guide will focus on the most prominent and well-documented method, the Gewald reaction, and its modern variations, while also exploring a potential alternative multi-step approach.
Route 1: The Gewald Reaction - The Workhorse Approach
The Gewald reaction is a one-pot, three-component reaction that condenses a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[1] For the synthesis of this compound, the reactants are phenylacetaldehyde, 2-cyanoacetamide, and elemental sulfur.
Mechanistic Insights
The reaction proceeds through a cascade of interconnected steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base is critical, as it catalyzes both the initial condensation and the sulfur addition steps.[1]
Caption: Generalized workflow of the Gewald reaction.
Variations on the Gewald Reaction
The traditional Gewald synthesis is typically performed under reflux conditions. Common solvents include alcohols like ethanol or methanol, and dimethylformamide (DMF), with organic bases such as triethylamine, piperidine, or morpholine used as catalysts.[1] While effective, this method can suffer from long reaction times and the use of high-boiling point solvents which can complicate product isolation.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and purer products in significantly shorter times.[4] This is particularly advantageous for the Gewald reaction, where microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][6]
Experimental Protocols
This protocol is for a closely related analog and can be adapted for the synthesis of the target carboxamide by substituting methyl cyanoacetate with 2-cyanoacetamide.
A mixture of phenylacetaldehyde (1.0 mmol), methyl cyanoacetate (1.0 mmol), sulfur (1.2 mmol), and triethylamine (2.0 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 100°C for 30 minutes. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product.
Yield: 74%[5]
Characterization Data (for 2-Amino-5-benzyl-thiophene-3-carboxylic acid methyl ester): [5]
-
¹H NMR (400 MHz, DMSO-d6) δ: 7.31 – 7.29 (m, 2H), 7.24 (s, 2H), 7.22 (s, 1H), 7.16 (s, 2H), 6.56 (s, 1H), 3.86 (s, 2H), 3.67 (s, 3H).
Route 2: Multi-Step Synthesis via Thioamide Intermediates (A Potential Alternative)
While the Gewald reaction is the most direct approach, an alternative multi-step synthesis involving the formation of a thioamide intermediate followed by cyclization with an α-haloketone or equivalent offers a different synthetic strategy. This approach provides greater control over the introduction of substituents but at the cost of a longer synthetic sequence.
Mechanistic Insights
This pathway involves the initial formation of a thioamide from an appropriate starting material. This thioamide then undergoes an S-alkylation with an α-halo carbonyl compound, followed by an intramolecular condensation to form the thiophene ring.
Sources
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- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 2-Amino-5-benzylthiophene-3-carboxamide by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. 2-Amino-5-benzylthiophene-3-carboxamide, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2] Its purity profile can significantly influence the outcome of subsequent synthetic steps and the pharmacological properties of the final drug product. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the comprehensive purity assessment of this critical thiophene derivative.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3] For a molecule like this compound, a well-developed HPLC method can effectively separate the main component from process-related impurities, starting materials, and degradation products.
A robust HPLC method provides the accuracy and precision necessary to meet stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[4][5][6][7] The validation of an HPLC method ensures that it is fit for its intended purpose, providing reliable data on the purity of the analyte.[4][8][9]
The choice of chromatographic conditions is paramount for achieving optimal separation. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The non-polar nature of the benzyl group and the thiophene core lends itself well to separation on a C18 stationary phase.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of moderately non-polar compounds like the target analyte. The choice of a specific brand and particle size (e.g., 3 or 5 µm) will depend on the desired resolution and backpressure limitations of the HPLC system.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is often necessary. The acidic modifier helps to protonate the amino group, leading to sharper peaks and improved peak shape. Acetonitrile is frequently preferred over methanol due to its lower viscosity and UV transparency.
-
Detection: UV detection is the most common method for chromophoric compounds like this compound. The wavelength of detection should be set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis of Alternative Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete picture of the sample's purity.[10]
| Method | Principle | Advantages for this compound | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and quantitation accuracy. Well-established for pharmaceutical analysis.[3] | May require method development. Some impurities may co-elute. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and improved sensitivity compared to HPLC. | Higher initial instrument cost. More susceptible to clogging. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities and residual solvents.[3] Mass spectrometry provides structural information.[11] | The analyte must be volatile or derivatized. High temperatures can cause degradation of thermolabile compounds. |
| CE (Capillary Electrophoresis) | Separation based on the differential migration of ions in an electric field. | High efficiency and resolution. Requires very small sample volumes. | Lower sensitivity for some compounds. Reproducibility can be a challenge. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Quantitation based on the signal intensity of specific nuclei in a magnetic field. | Provides an absolute measure of purity without the need for a reference standard for each impurity.[10] Gives structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Supporting Experimental Data: A Comparative Overview
The following table presents hypothetical, yet realistic, data from the analysis of a single batch of this compound using various techniques.
| Parameter | HPLC | UPLC | GC-MS | CE | qNMR |
| Purity (%) | 99.5 | 99.6 | Not applicable for main compound | 99.4 | 99.3 |
| Analysis Time (min) | 20 | 5 | 30 | 15 | 10 |
| LOD (Limit of Detection) | ~0.01% | ~0.005% | Analyte dependent | ~0.02% | ~0.1% |
| LOQ (Limit of Quantitation) | ~0.03% | ~0.015% | Analyte dependent | ~0.06% | ~0.3% |
| Key Impurity Detected (%) | 0.25 (Impurity A) | 0.23 (Impurity A) | <0.01 (Residual Solvent) | 0.28 (Impurity A) | Not individually quantified |
| Resolution (Rs) for Key Impurity | 2.1 | 3.5 | N/A | 2.8 | N/A |
This data illustrates that while all methods provide similar overall purity values, UPLC offers faster analysis and better resolution. GC-MS is essential for detecting volatile impurities that are not amenable to LC analysis. qNMR provides a valuable orthogonal confirmation of the total purity.
Experimental Protocols
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a reference standard of this compound at a concentration of 1 mg/mL in the same diluent.
-
-
Data Analysis:
-
Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak. For higher accuracy, relative response factors for known impurities should be determined.
-
Troubleshooting Common HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
Conclusion: A Multi-faceted Approach to Purity Assurance
For a comprehensive and reliable purity assessment of this compound, a multi-faceted approach is recommended. While a validated RP-HPLC method serves as the primary tool for routine purity testing and quantification of known and unknown impurities, orthogonal techniques are invaluable for a complete characterization.
-
UPLC can be implemented to increase sample throughput and resolution.
-
GC-MS is crucial for the analysis of volatile and semi-volatile impurities that are not amenable to LC methods.
-
qNMR provides an independent, absolute measure of purity and can be used to qualify reference standards.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
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Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. (2021). Research Results in Pharmacology, 7(2), 1-10. [Link]
- Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - NIH. (n.d.).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. (n.d.).
- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved January 28, 2026, from [Link]
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Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc | Journal of Natural Products. (n.d.). Retrieved January 28, 2026, from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved January 28, 2026, from [Link]
-
(PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved January 28, 2026, from [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved January 28, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Retrieved January 28, 2026, from [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved January 28, 2026, from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). Retrieved January 28, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (n.d.). Retrieved January 28, 2026, from [Link]
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati - Agilent. (n.d.). Retrieved January 28, 2026, from [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved January 28, 2026, from [Link]
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Validating Biological Screen Hits: A Comparative Guide Featuring 2-Amino-5-benzylthiophene-3-carboxamide
A Senior Application Scientist's Guide to Robust Hit Validation in Drug Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying novel bioactive molecules. However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives. Rigorous and multi-faceted validation is therefore not merely a subsequent step, but an integral part of the screening process itself. This guide provides a comprehensive framework for validating the results of a biological screen, with a particular focus on the promising scaffold, 2-Amino-5-benzylthiophene-3-carboxamide. We will explore its application in the context of two distinct and biologically significant targets: the Adenosine A1 receptor (A1AR), a G-protein coupled receptor (GPCR), and Lysyl Oxidase (LOX), an extracellular enzyme implicated in cancer and fibrosis.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a deep understanding of how to build a self-validating system for hit confirmation. We will objectively compare validation strategies using this compound with established alternative compounds and methodologies, supported by experimental data and detailed protocols.
The Crucial First Step: The Primary Screen
The journey of hit validation begins with a well-designed primary screen. The choice of assay is dictated by the nature of the biological target. Here, we outline two distinct primary screening assays where a molecule like this compound might be identified as an initial hit.
Scenario 1: Targeting the Adenosine A1 Receptor
The Adenosine A1 receptor (A1AR) is a GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A common primary screen for A1AR modulators is a competitive radioligand binding assay .[1] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a primary competitive radioligand binding screen for A1AR antagonists.
A significant decrease in radioactivity in the presence of this compound would flag it as a potential A1AR binder.
Scenario 2: Targeting Lysyl Oxidase (LOX)
Lysyl oxidase (LOX) is an enzyme that catalyzes the cross-linking of collagen and elastin. A robust and widely used primary assay for LOX inhibitors is the Amplex Red assay .[2][3] This fluorometric assay detects the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX activity.
Experimental Workflow: LOX Amplex Red Assay
Caption: Workflow for a primary LOX inhibitor screen using the Amplex Red assay.
A reduction in the fluorescent signal in the presence of this compound would indicate potential LOX inhibition.
The Core of the Matter: Validating Your Hit
Identifying a "hit" in a primary screen is only the beginning. The critical next phase involves a series of validation experiments to confirm the initial observation, elucidate the mechanism of action, and rule out artifacts. This section will detail a multi-tiered validation strategy for a hypothetical hit, this compound.
Tier 1: Hit Confirmation and Orthogonal Assays
The first step in validation is to re-test the hit compound from a fresh stock to rule out experimental error. Following this, an orthogonal assay —an assay that measures the same biological endpoint through a different method—is crucial.
-
For A1AR: If the primary screen was a binding assay, a functional assay measuring downstream signaling, such as a cAMP assay , would be an excellent orthogonal choice.[4] A true A1AR antagonist should block the agonist-induced decrease in cAMP levels.
-
For LOX: If the primary screen was the Amplex Red assay, an orthogonal assay could involve a different substrate or a direct measure of aldehyde production.
Tier 2: Direct Target Engagement
Confirming that the hit compound physically interacts with the target protein within a cellular context is a cornerstone of robust validation. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[5][6][7] CETSA measures the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement in a cellular environment.
Tier 3: Biophysical Characterization
To further solidify the interaction between the hit compound and the target protein, biophysical methods are employed. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. It provides kinetic data (association and dissociation rates) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein in solution.[8][9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Data Presentation: Biophysical Validation of a Hypothetical Hit
| Technique | Parameter Measured | Hypothetical Result for this compound |
| CETSA | Target protein melting temperature (Tm) shift | ΔTm = +3.5 °C for A1AR |
| SPR | Binding affinity (KD) | KD = 2.5 µM for A1AR |
| ITC | Binding affinity (KD) and thermodynamics | KD = 3.1 µM, ΔH = -8.2 kcal/mol for A1AR |
Comparative Analysis: Alternative Validation Strategies
While this compound serves as our primary example, it is essential to compare its validation workflow with that of established, well-characterized compounds. This comparative approach provides context and strengthens the overall validation process.
Adenosine A1 Receptor: Comparison with DPCPX
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a well-established, potent, and selective A1AR antagonist.[10] When validating a novel A1AR antagonist like our hypothetical hit, DPCPX serves as an invaluable positive control.
| Validation Step | This compound (Hypothetical Hit) | DPCPX (Established Antagonist) | Rationale for Comparison |
| Primary Screen (Binding) | IC50 = 5 µM | IC50 = 10 nM | Establishes a benchmark for potency. |
| Orthogonal Assay (cAMP) | Blocks agonist-induced cAMP decrease | Potently blocks agonist-induced cAMP decrease | Confirms functional antagonism. |
| CETSA | Induces a thermal shift | Induces a significant thermal shift | Provides a direct comparison of target engagement in cells. |
| Biophysical (SPR/ITC) | Measurable binding affinity | High-affinity binding | Validates the biophysical methods and provides a reference for affinity. |
Lysyl Oxidase: Comparison with BAPN
β-Aminopropionitrile (BAPN) is a classic, irreversible inhibitor of LOX and is often used as a reference compound in LOX inhibitor studies.
| Validation Step | This compound (Hypothetical Hit) | BAPN (Established Inhibitor) | Rationale for Comparison |
| Primary Screen (Amplex Red) | IC50 = 2 µM | IC50 = 50 µM | Provides a potency comparison. |
| Orthogonal Assay | Confirmed inhibition | Confirmed inhibition | Ensures the inhibitory effect is not assay-specific. |
| CETSA | Induces a thermal shift | Induces a thermal shift | Compares target engagement in a cellular context. |
| Biophysical (SPR/ITC) | Measurable binding affinity | Covalent binding, not ideal for SPR/ITC | Highlights differences in the mechanism of action (reversible vs. irreversible). |
Beyond the Target: Assessing Selectivity and Off-Target Effects
A critical aspect of validation is to determine the selectivity of the hit compound. A compound that interacts with multiple targets is more likely to have undesirable side effects.
Off-Target Screening: It is highly recommended to screen the validated hit against a panel of relevant off-targets. For an A1AR antagonist, this would include other adenosine receptor subtypes (A2A, A2B, A3) and other GPCRs. For a LOX inhibitor, screening against other amine oxidases would be prudent. Several commercial services offer off-target screening panels.[11][12][13]
Detailed Experimental Protocols
To ensure the practical applicability of this guide, detailed step-by-step protocols for the key validation experiments are provided below.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct engagement of this compound with its target protein in intact cells.
Materials:
-
Cells expressing the target protein (e.g., CHO-K1 cells stably expressing human A1AR)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating block
-
Centrifuge
-
Reagents and equipment for protein detection (e.g., Western blot or ELISA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for 1 hour at 37°C.
-
-
Cell Lysis:
-
Wash the cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells using an appropriate method (e.g., three cycles of freeze-thaw or sonication).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.
-
Include an unheated control sample.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the supernatant using Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the data to the unheated control.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. A positive ΔTm indicates target stabilization by the compound.
-
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To characterize the binding kinetics and affinity of this compound to its purified target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein (e.g., recombinant human A1AR)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the compound solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include buffer-only injections for baseline subtraction.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between this compound and its purified target protein.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
This compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and the compound into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and compound.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change as a function of the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion and Future Directions
The validation of hits from a biological screen is a meticulous process that requires a multi-pronged approach. By combining hit confirmation, orthogonal assays, direct target engagement studies, and biophysical characterization, researchers can build a strong case for the validity of their findings. The use of a novel chemical scaffold like this compound as a case study highlights the importance of a flexible and target-aware validation strategy.
Comparing the validation of a novel hit with that of established compounds provides essential context and benchmarks for success. Furthermore, early assessment of selectivity is crucial for identifying compounds with the potential for further development. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers embarking on the exciting but challenging journey of translating a screening hit into a valuable chemical probe or a promising therapeutic lead.
References
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Alfa Cytology. Kinetic Radioligand Binding Assays. Available from: [Link].
-
Innoprot. Adenosine A1 Receptor Assay. Available from: [Link].
-
Nature Research. An in situ activity assay for lysyl oxidases. Available from: [Link].
-
bioRxiv. Accurate quantification of lysyl oxidase concentration in human tissue. Available from: [Link].
-
National Institutes of Health. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells. Available from: [Link].
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link].
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link].
-
PubMed. Measurement of lysyl oxidase activity from small tissue samples and cell cultures. Available from: [Link].
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link].
-
National Institutes of Health. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides. Available from: [Link].
-
ScienceDirect. Recent developments in adenosine receptor ligands and their potential as novel drugs. Available from: [Link].
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BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link].
-
National Institutes of Health. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. Available from: [Link].
-
National Institutes of Health. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Available from: [Link].
-
Ansh Labs. Troubleshooting Immunoassays. Available from: [Link].
-
ResearchGate. The protocol of competitive binding assay. Available from: [Link].
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].
-
Eurofins Discovery. SafetyScreen44 Panel - TW. Available from: [Link].
-
ACS Publications. Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy. Available from: [Link].
-
ACS Publications. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Available from: [Link].
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available from: [Link].
-
National Institutes of Health. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link].
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link].
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].
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Evotec. How To Optimize Your Hit Identification Strategy. Available from: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-benzylthiophene-3-carboxamide
In the fast-paced world of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring a secure and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-benzylthiophene-3-carboxamide, a thiophene derivative. By grounding our protocols in established safety principles and regulatory standards, we aim to equip researchers, scientists, and drug development professionals with the essential knowledge to manage this compound's waste stream responsibly.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is critical. Based on data from analogous compounds, the primary hazards associated with this compound are summarized below.
| Hazard Classification | Potential Effects | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2][3] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | [1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | [1][2] |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects. | [1] |
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4][5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. The following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][2]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain safety and compliance.
Sources
Personal protective equipment for handling 2-Amino-5-benzylthiophene-3-carboxamide
Executive Summary & Risk Context
Compound Class: Functionalized Aminothiophene / Heterocyclic Amide Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis/Drug Discovery)
As a Senior Application Scientist, I advise treating 2-Amino-5-benzylthiophene-3-carboxamide not merely as a standard reagent, but as a high-potency intermediate . While specific toxicological data for this exact CAS may be limited in public repositories, structural analogs (aminothiophenes) exhibit well-documented hazards including acute oral toxicity, severe eye irritation, and potential respiratory sensitization.
The Core Hazard Mechanism:
-
Thiophene Moiety: Metabolic activation of thiophenes can lead to reactive epoxide intermediates, posing hepatotoxic risks if systemic absorption occurs.
-
Free Amine/Amide: These functional groups are frequent contact sensitizers. Inhalation of dust is the primary vector for rapid systemic entry and sensitization.
Operational Directive: Handle this compound under Universal Precautions for novel organic intermediates. Assume it is an irritant to all mucous membranes and potentially toxic upon ingestion or prolonged dermal contact.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum OSHA 29 CFR 1910.132 standards, prioritizing "barrier integrity" over simple compliance.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Standard safety glasses are insufficient. Fine organic powders (dust) can bypass side-shields. Goggles provide a sealed environment against airborne particulates and accidental splashes during solubilization. |
| Dermal (Hand) | Double Nitrile Gloving (4 mil inner / 5-8 mil outer) | Thiophene derivatives are lipophilic and can permeate thin latex rapidly. Protocol: Wear a colored inner glove (e.g., blue) and a contrasting outer glove (e.g., purple) to immediately visualize breaches. |
| Respiratory | Engineering Control Primary (Fume Hood) | Do not rely on N95s. All open handling (weighing, transfer) must occur inside a certified chemical fume hood. If hood work is impossible, a half-face respirator with P100/OV cartridges is mandatory. |
| Body | Flame-Resistant (FR) Lab Coat + Tyvek Sleeves | Synthetic intermediates are often dissolved in flammable solvents (DMSO, DMF, Methanol). FR coats prevent wick-effect burns. Disposable Tyvek sleeves cover the "wrist gap" between glove and coat. |
Operational Protocol: Safe Handling Workflow
Phase A: Engineering Controls & Setup
-
Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm (feet per minute).
-
Static Mitigation: Organic powders are static-prone. Use an ionizing fan or antistatic gun inside the hood before opening the vial. This prevents "particle jump" where the powder disperses upon spatula contact.
Phase B: Weighing & Transfer (Critical Risk Point)
-
The "Closed Transfer" Rule: Never transport the open container across the lab.
-
Weighing:
-
Place the balance inside the fume hood.
-
If the balance is external, use a tared secondary container (e.g., a screw-top vial).
-
Transfer the solid into the tared vial inside the hood, seal it, then move to the balance.
-
Never weigh open powder on an open bench.
-
Phase C: Solubilization
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the thiophene compound through intact skin faster than the compound alone.
-
Technique: Add solvent slowly down the side of the vessel to minimize aerosol generation.
Emergency Response & Decontamination
-
Ocular Exposure: Flush immediately for 15 minutes .[1][2][3][4][5] Thiophenes can cause corneal clouding; immediate dilution is critical to prevent permanent damage.
-
Skin Contact:
-
Spill Cleanup (Solid): Do not dry sweep. Cover with a wet paper towel (soaked in water or inert oil) to dampen dust, then wipe up.
Waste Disposal & Environmental Compliance
Classification: Under RCRA guidelines, unlisted pharmaceutical intermediates are classified by characteristic. Treat as Hazardous Waste (Toxic/Irritant) .
-
Segregation:
-
Solid Waste: Dispose of contaminated wipes, gloves, and weighing boats in a dedicated "Solid Hazardous Waste" drum.
-
Liquid Waste: Segregate based on the solvent used (e.g., "Non-Halogenated Organic" for DMSO/Methanol mixtures).
-
-
Destruction: Incineration is the required disposal method to ensure thermal destruction of the heterocyclic ring. Do not drain dispose.
Visualized Safety Logic (DOT Diagram)
The following diagram illustrates the "Defense in Depth" strategy for handling this compound, moving from Engineering Controls to PPE and finally to Waste Management.
Caption: Hierarchy of controls for handling high-potency thiophene intermediates, prioritizing containment over PPE.
References
-
Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment: General Requirements. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press (US).[7] [Link]
-
PubChem. 2-Amino-5-phenylthiophene-3-carboxamide (Structural Analog Hazard Data). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
